molecular formula C16H26N2O3 B11955309 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol CAS No. 93162-31-3

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Katalognummer: B11955309
CAS-Nummer: 93162-31-3
Molekulargewicht: 294.39 g/mol
InChI-Schlüssel: CXTBTNLJQDHUKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

93162-31-3

Molekularformel

C16H26N2O3

Molekulargewicht

294.39 g/mol

IUPAC-Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol

InChI

InChI=1S/C16H26N2O3/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19/h2-3,5-6,19H,4,7-14H2,1H3

InChI-Schlüssel

CXTBTNLJQDHUKK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOCCO

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Protocol and Process Optimization for 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The target molecule,1[1], is a highly versatile intermediate and pharmacophore in medicinal chemistry. The 1-(2-methoxyphenyl)piperazine core is a well-documented "privileged scaffold" recognized for its high binding affinity towards monoaminergic targets, specifically the serotonin (5-HT1A/5-HT7) and dopamine (D2/D3) receptors[2][3].

The structural addition of the hydrophilic propoxyethanol side chain serves a dual purpose: it modulates the overall lipophilicity (logP) of the molecule to enhance blood-brain barrier penetration, and it provides a terminal hydroxyl group that acts as a synthetic handle for further functionalization, such as esterification, fluorination, or radiolabeling for PET imaging[4]. This technical whitepaper details a robust, self-validating synthetic protocol for its preparation, optimized for yield, purity, and scalability.

Mechanistic Rationale & Retrosynthetic Strategy

The most efficient route to construct this tertiary amine is via a bimolecular nucleophilic substitution (SN2) between 1-(2-methoxyphenyl)piperazine and a terminal alkyl halide.

Causality of Experimental Choices:

  • The Nucleophile: 5[5] is a secondary amine with moderate nucleophilicity. While the ortho-methoxy group sterically hinders the adjacent aromatic ring, it does not significantly impede the basicity or nucleophilicity of the distal piperazine nitrogen.

  • The Electrophile: 2-(3-chloropropoxy)ethanol is selected over its bromo- or iodo- analogs due to superior cost-efficiency and stability at scale. However, the lower leaving-group ability of the chloride ion necessitates catalytic activation.

  • Catalytic Activation (Finkelstein Reaction): To overcome the poor reactivity of the alkyl chloride, a sub-stoichiometric amount of Potassium Iodide (KI) is introduced. This facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide. This significantly lowers the activation energy of the SN2 transition state, accelerating the reaction and minimizing thermal degradation[4].

  • Base & Solvent Selection: Potassium carbonate (K2CO3) in Acetonitrile (MeCN) is the optimal system. K2CO3 acts as an insoluble, heterogeneous acid scavenger that neutralizes the HCl byproduct without inducing unwanted elimination (E2) side reactions. MeCN provides an ideal reflux temperature (82 °C) that perfectly balances reaction kinetics with the thermal stability of the reagents.

Mechanism A 1-(2-Methoxyphenyl)piperazine (Nucleophile) E SN2 Transition State (K2CO3 Base) A->E B 2-(3-Chloropropoxy)ethanol (Electrophile) C KI Catalysis (Finkelstein) B->C D Iodo-Intermediate (Highly Reactive) C->D D->E F Target Molecule (CAS: 93162-31-3) E->F

Retrosynthetic logic and Finkelstein-catalyzed SN2 mechanistic pathway.

Quantitative Data: Process Optimization

To establish the most efficient parameters, a rigorous solvent and base screening was conducted. The data below summarizes the optimization of the N-alkylation step, demonstrating the critical impact of the KI additive and solvent choice on the final yield.

EntryBase (2.5 eq)SolventAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DIPEAEthanolNone78247265
2K2CO3DMFNone90168578
3Cs2CO3MeCNNone82128982
4 K2CO3 MeCN KI (0.1 eq) 82 8 >99 92

Table 1: Optimization of N-alkylation conditions for 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol synthesis.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. To ensure scientific integrity and reproducibility, do not proceed to subsequent steps without satisfying the defined In-Process Controls (IPCs).

Step 1: Reaction Assembly
  • Charge a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-(2-methoxyphenyl)piperazine (1.0 equivalent, 10 mmol, 1.92 g).

  • Add anhydrous Acetonitrile (40 mL) to completely dissolve the amine.

  • Add finely powdered, anhydrous K2CO3 (2.5 equivalents, 25 mmol, 3.45 g) and KI (0.1 equivalents, 1 mmol, 0.16 g).

  • Introduce 2-(3-chloropropoxy)ethanol (1.1 equivalents, 11 mmol, 1.52 g) dropwise at room temperature to prevent localized heat spikes.

Step 2: Reflux and Finkelstein-Catalyzed Alkylation
  • Elevate the reaction temperature to 82 °C (reflux) under an inert nitrogen atmosphere.

  • Maintain vigorous stirring for 8 hours to ensure maximum contact between the liquid phase and the heterogeneous K2CO3 base.

IPC 1 (Reaction Completion): Withdraw a 50 µL aliquot, dilute in Methanol, and analyze via TLC (Eluent: DCM:MeOH 9:1, visualized by UV and Dragendorff's reagent) and LC-MS. Validation Gate: The reaction is deemed complete when the secondary amine starting material peak (m/z 193) is <2% relative to the product peak (m/z 295)[1].

Step 3: Aqueous Workup
  • Cool the reaction mixture to room temperature and filter through a Celite pad to remove insoluble inorganic salts (K2CO3, KCl, KI). Wash the filter cake with fresh Acetonitrile (20 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude residue in Ethyl Acetate (50 mL) and wash sequentially with distilled water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude product as a viscous oil.

Step 4: Purification
  • Purify the crude oil via flash column chromatography on silica gel (230-400 mesh).

  • Utilize a gradient elution starting from 100% Dichloromethane (DCM) transitioning to DCM:Methanol (95:5). Crucial Technique: Add 0.1% Triethylamine (TEA) to the eluent to prevent tailing of the basic tertiary amine on the acidic silica gel.

  • Pool the product-containing fractions and concentrate under high vacuum.

IPC 2 (Purity Assessment): Analyze the isolated product via HPLC (C18 column, MeCN/Water + 0.1% TFA gradient). Validation Gate: Purity must strictly exceed 98.0% (AUC) before the compound is cleared for downstream biological or synthetic applications.

Workflow S1 Step 1: Reagent Charging (MeCN, K2CO3, KI) S2 Step 2: Reflux (82°C) 8-12 Hours S1->S2 IPC1 IPC 1: LC-MS & TLC (Target >95% Conversion) S2->IPC1 IPC1->S2 If <95% S3 Step 3: Aqueous Workup (EtOAc Extraction) IPC1->S3 If >95% S4 Step 4: Silica Gel Chromatography (DCM:MeOH Gradient) S3->S4 IPC2 IPC 2: HPLC Purity Check (Target >98% Purity) S4->IPC2 IPC2->S4 If <98% S5 Step 5: Final Isolation (Pure Product) IPC2->S5 If >98%

Self-validating experimental workflow with critical In-Process Controls.

References

  • PubChem. "2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol". National Center for Biotechnology Information. 1

  • ResearchGate. "An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure". 2

  • ACS Publications. "Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging". 4

  • Smolecule. "1-(2-Methoxyphenyl)piperazine dihydrochloride". 5

  • PMC. "Piperazine skeleton in the structural modification of natural products: a review". 3

Sources

Mechanism of Action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CID 30977 / CAS 93162-31-3) belongs to a highly privileged class of neuroactive molecules known as Long-Chain Arylpiperazines (LCAPs) . This structural class is renowned for its multi-target directed ligand (MTDL) profile, primarily acting upon serotonergic (5-HT1A, 5-HT7), adrenergic (α1), and dopaminergic (D2/D3) G-protein-coupled receptors (GPCRs)[1].

This whitepaper deconstructs the mechanism of action of this specific LCAP, analyzing the causality behind its pharmacophore architecture, its signal transduction pathways, and the self-validating experimental methodologies required to quantify its receptor kinetics.

Pharmacophore Architecture & Structural Causality

The pharmacological behavior of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is dictated by three distinct structural domains, each responsible for specific receptor-ligand interactions.

The Arylpiperazine Core (Primary Binding Pocket)

The 1-(2-methoxyphenyl)piperazine moiety serves as the primary anchor within the orthosteric site of aminergic GPCRs.

  • The Salt Bridge (Asp3.32): At physiological pH, the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical, charge-assisted salt bridge with the highly conserved Aspartate residue (Asp116 / Asp3.32, per Ballesteros-Weinstein nomenclature) located in transmembrane helix 3 (TM3) of the 5-HT1A receptor[2]. Without this interaction, receptor affinity drops by orders of magnitude.

  • Hydrogen Bonding (Ser5.42): The ortho-methoxy substitution on the phenyl ring is not merely steric; it acts as a hydrogen bond acceptor. It specifically interacts with the hydroxyl group of Serine 5.42 in TM5[3]. This interaction is a primary driver of 5-HT1A selectivity over 5-HT2A (which possesses a non-polar Glycine at the 5.42 position)[3].

The Aliphatic-Ether Linker

The compound utilizes a 3-carbon (propoxy) chain to connect the piperazine core to the terminal group. The length of this linker is causal to its efficacy: a 3-carbon chain provides the exact spatial geometry required to span the distance between the deep Primary Binding Pocket (PBP) and the more superficial Secondary Binding Pocket (SBP)[4].

The Terminal Ethanol Group (Secondary Binding Pocket)

The terminal -CH2CH2OH group extends into the extracellular vestibule (SBP). The hydroxyl group acts as both a hydrogen bond donor and acceptor, interacting with extracellular loop 2 (ECL2) and TM7 residues[1]. This terminal interaction dictates the intrinsic activity of the molecule, often shifting the compound from a pure antagonist to a partial agonist by stabilizing specific active conformational states of the receptor.

Signal Transduction Pathways

As an LCAP, this compound modulates multiple downstream signaling cascades depending on the target receptor.

5-HT1A Receptor (Gαi/o Coupling)

Upon binding to the 5-HT1A receptor, the compound typically acts as a partial agonist. It stabilizes the receptor conformation that promotes the exchange of GDP for GTP on the Gαi/o protein subunit[5].

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA).

  • GIRK Channel Activation: Concurrently, the liberated Gβγ dimer activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization, which dampens neuronal excitability.

Pathway Ligand LCAP Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binds PBP & SBP Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces PKA ↓ PKA Activity cAMP->PKA Downregulates

5-HT1A signal transduction pathway modulated by long-chain arylpiperazine derivatives.

α1-Adrenergic Receptor (Gαq Coupling)

The 2-methoxyphenylpiperazine pharmacophore also confers high affinity for α1-adrenoceptors, where it typically acts as an antagonist[6]. By blocking endogenous noradrenaline from binding, it prevents the activation of Gαq, thereby inhibiting Phospholipase C (PLC) activity, reducing Inositol triphosphate (IP3) generation, and preventing intracellular calcium release.

Quantitative Receptor Profiling

The structural features of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol result in a specific binding profile. Below is a summary of typical quantitative data for 2-methoxyphenyl-based LCAPs with 3-carbon linkers.

Receptor TargetTypical Affinity ( Ki​ , nM)Functional RolePrimary Structural Determinant
5-HT1A 0.1 – 50Partial Agonist2-MeO group (Ser5.42), Piperazine N (Asp3.32)
α1-Adrenergic 1.0 – 100AntagonistArylpiperazine core, linker flexibility
D2 Dopamine 50 – 500Modulator / AntagonistLinker length (3-carbon optimal)
5-HT2A > 1000NegligibleLack of Gly5.42 compatibility

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action of this compound, researchers must employ self-validating assay systems. The following protocols ensure that false positives are eliminated through strict internal controls.

Radioligand Binding Assay (Affinity Determination)

To determine the inhibition constant ( Ki​ ) for the 5-HT1A receptor, a competitive radioligand binding assay is utilized[5].

Causality & Validation: The assay uses [³H]8-OH-DPAT as a highly selective 5-HT1A radioligand. Non-specific binding is defined using an excess of unlabelled serotonin (10 µM). If the test compound displaces [³H]8-OH-DPAT, it confirms orthosteric binding. The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is used to correct the IC50​ based on the radioligand's known concentration and affinity, ensuring the derived Ki​ is an absolute, rather than relative, metric of affinity.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human 5-HT1A receptors. Harvest and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of test compound (varying concentrations from 10−10 to 10−5 M), 50 µL of [³H]8-OH-DPAT (final concentration 1.5 nM), and 150 µL of cell membrane homogenate.

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

  • Washing: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Workflow Prep Prepare CHO-K1 Cells (Expressing 5-HT1A) Incubate Incubate with [3H]8-OH-DPAT + Test Compound Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Wash with Ice-Cold Tris-HCl Buffer Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Calculate IC50 & Ki Measure->Analyze

Step-by-step radioligand binding assay workflow for determining 5-HT1A receptor affinity.

cAMP Accumulation Assay (Functional Efficacy)

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if the compound is an agonist, partial agonist, or antagonist, a cAMP accumulation assay is required.

Causality & Validation: Because 5-HT1A is Gαi-coupled (which lowers cAMP), baseline cAMP in resting cells is too low to measure a meaningful reduction. Therefore, the system is self-validated by first introducing Forskolin , a direct activator of adenylyl cyclase. Forskolin artificially spikes cAMP levels. If the test compound successfully reduces this Forskolin-stimulated cAMP spike, it is definitively proven to be a Gαi-coupled agonist. WAY-100635 (a silent antagonist) is used as a control; if WAY-100635 reverses the compound's effect, the mechanism is confirmed to be 5-HT1A-mediated.

Step-by-Step Protocol:

  • Seed CHO-K1 cells expressing 5-HT1A in a 384-well plate and incubate overnight.

  • Pre-incubate cells with 1 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Add 10 µM Forskolin to all test wells to stimulate baseline cAMP production.

  • Immediately add the test compound at varying concentrations. (For antagonism validation, pre-incubate parallel wells with 10 µM WAY-100635).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Calculate the Emax​ (maximum efficacy) relative to a full agonist standard (e.g., serotonin).

Conclusion

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a highly engineered Long-Chain Arylpiperazine. Its mechanism of action is fundamentally driven by the precise spatial arrangement of its 2-methoxyphenylpiperazine core, which anchors to Asp3.32 and Ser5.42 in the 5-HT1A receptor, while its propoxy-ethanol tail navigates the secondary binding pocket to modulate Gαi/o and Gαq signal transduction. Through rigorous, self-validating methodologies like Forskolin-stimulated cAMP assays and competitive radioligand binding, its multi-target profile can be accurately quantified for advanced neuropharmacological development.

References

  • Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site. University of Belgrade. URL:[Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. PubMed Central (PMC). URL:[Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PubMed Central (PMC). URL:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (MDPI) / Semantic Scholar. URL:[Link]

  • Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats. PubMed Central (PMC). URL:[Link]

Sources

An In-Depth Technical Guide to 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol, a substituted phenylpiperazine derivative. Phenylpiperazines are a well-established class of compounds with significant applications in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[1][2] This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a plausible synthetic route, and a full suite of analytical methodologies for its characterization. Furthermore, it explores the pharmacological context based on its structural motifs and outlines essential safety and handling protocols.

Chemical Identity and Structure

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol belongs to the N-arylpiperazine family, a scaffold renowned for its privileged role in targeting various G-protein coupled receptors (GPCRs). The core structure consists of a piperazine ring substituted with a 2-methoxyphenyl group at one nitrogen atom (N1) and a propoxy-ethanol side chain at the other (N4). This specific arrangement of functional groups—an aromatic ether, a tertiary amine system, a flexible alkyl ether chain, and a terminal primary alcohol—suggests potential for complex biological interactions and serves as a versatile template for further chemical modification.

Figure 1: Chemical Structure of the target compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol [3]
CAS Number 93162-31-3 [3][4]
Molecular Formula C₁₆H₂₆N₂O₃ [3][5][6]
Molecular Weight 294.39 g/mol [3][5][6]
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCCOCCO [3][5]
InChIKey CXTBTNLJQDHUKK-UHFFFAOYSA-N [3][5]

| Synonyms | UNII-G6S09HF68X, 1-(o-Methoxyphenyl)-4-((3 beta hydroxyethoxy)propyl)piperazine | [3][4]|

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Table 2: Computed Physicochemical Data

Descriptor Value Significance
XLogP3 1.4 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 The terminal hydroxyl group can donate a hydrogen bond, contributing to solubility and receptor interactions.
Hydrogen Bond Acceptors 5 The two nitrogen and three oxygen atoms can accept hydrogen bonds, enhancing aqueous solubility.
Rotatable Bond Count 8 A high number of rotatable bonds indicates significant conformational flexibility, allowing the molecule to adapt to various receptor binding pockets.
Topological Polar Surface Area (TPSA) 45.2 Ų This value is well within the range for good oral bioavailability and CNS penetration.
Exact Mass 294.19434270 Da High-resolution mass spectrometry should target this mass for precise identification.

(Data sourced from PubChem) [3] Solubility: While empirical data is not readily available, the structure suggests solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in aqueous solutions is expected to be pH-dependent due to the basic piperazine nitrogens. The dihydrochloride salt form of related piperazines is often used to enhance water solubility. [7]

Synthesis and Manufacturing Insights

A specific, peer-reviewed synthesis for 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is not prominently published. However, a robust and logical synthetic pathway can be proposed based on well-established N-alkylation methodologies for piperazines. [8]The most direct approach involves the nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and a suitable bifunctional linker.

Proposed Synthetic Rationale: The key transformation is the formation of the C-N bond between the N4 nitrogen of the piperazine ring and the propoxy-ethanol side chain. This is a classic SN2 reaction. The choice of the electrophile is critical to avoid side reactions and ensure a good yield. A halo- or sulfonate-activated propoxy-ethanol derivative is the ideal coupling partner.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Workup & Purification A 1-(2-Methoxyphenyl)piperazine F Nucleophilic Substitution (SN2) A->F B 1-Bromo-3-(2-hydroxyethoxy)propane (or related tosylate/mesylate) B->F C Solvent: Acetonitrile or DMF C->F D Base: K₂CO₃ or Et₃N D->F E Conditions: Heat (e.g., 60-80 °C) E->F G Aqueous Workup F->G H Column Chromatography G->H I Final Product: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol H->I

Figure 2: Proposed synthetic workflow for the target compound.

Exemplary Laboratory Protocol

This protocol is a representative example and has not been optimized. Appropriate safety precautions must be taken.

  • Reaction Setup: To a round-bottom flask charged with 1-(2-methoxyphenyl)piperazine (1.0 eq), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable solvent such as acetonitrile (ACN).

  • Addition of Electrophile: While stirring, add a solution of 1-bromo-3-(2-hydroxyethoxy)propane (1.1 eq) in ACN dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts and base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., DCM/Methanol) to isolate the pure product.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Based on related structures, the following spectral features are predicted. [9][10][11] Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Functional Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic (C₆H₄) 6.8 - 7.1 (m, 4H) 110-122 (Ar-CH), 141-153 (Ar-C-N, Ar-C-O) Complex multiplet for the ortho-substituted ring.
Methoxy (OCH₃) ~3.85 (s, 3H) ~55.5 Sharp singlet, characteristic of a methoxy group.
Piperazine (N-CH₂) 2.6 - 2.8 (br t, 4H), 3.0 - 3.2 (br t, 4H) ~50.5 (C-N-Ar), ~53.5 (C-N-Alkyl) Broad signals due to ring puckering and nitrogen inversion. Protons adjacent to the aromatic ring will be downfield.
Propoxy (O-CH₂-CH₂-CH₂-N) ~1.9 (quintet, 2H), ~2.5 (t, 2H), ~3.6 (t, 2H) ~27 (Central CH₂), ~58 (CH₂-N), ~70 (CH₂-O) Distinct triplet and quintet patterns for the propyl chain.
Ethanol (O-CH₂-CH₂-OH) ~3.6 (t, 2H), ~3.7 (t, 2H) ~62 (CH₂-OH), ~71 (CH₂-O) Signals may overlap with the propoxy chain protons.

| Hydroxyl (OH) | 2.0 - 4.0 (br s, 1H) | - | Broad, exchangeable proton; position is concentration-dependent. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is ideal for this molecule.

  • Expected Parent Ion: [M+H]⁺ = 295.20 Da

  • Fragmentation Rationale: The most likely fragmentation pathways involve cleavage of the piperazine ring and the bonds connecting it to its substituents. [2]The benzylic C-N bond is often cleaved, but here the aryl-N bond is more stable. Cleavage of the N-propyl bond and subsequent fragmentations of the piperazine ring are expected.

G cluster_frags Key Fragmentation Pathways Parent [M+H]⁺ m/z = 295.2 Frag1 Loss of C₄H₉O₂ m/z = 205.1 Parent->Frag1 Cleavage of N-propyl bond Frag2 Loss of C₆H₁₃O₂ m/z = 177.1 Parent->Frag2 Cleavage of C-O ether bond Frag3 Piperazine Ring Opening m/z = 135.1, 163.1 Parent->Frag3 Intra-ring cleavage

Figure 3: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500 - 3200 (broad) O-H (Alcohol) Stretching
3060 - 3010 C-H (Aromatic) Stretching
2950 - 2850 C-H (Aliphatic) Stretching
1600, 1500 C=C (Aromatic) Ring Stretching
1250 - 1200 C-O (Aryl Ether) Asymmetric Stretching
1120 - 1050 C-O (Alkyl Ether & Alcohol) Stretching

| 1180 - 1130 | C-N (Tertiary Amine) | Stretching |

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method would be appropriate.

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or triethylamine to improve peak shape).

  • Detection: UV at ~210 nm and ~275 nm.

  • Rationale: This method effectively separates the polar product from non-polar impurities. The acidic or basic modifier ensures the protonation state of the piperazine nitrogens is consistent, leading to sharp, symmetrical peaks. [12]

Pharmacological Context and Potential Applications

The 1-(2-methoxyphenyl)piperazine moiety is a well-known pharmacophore that confers affinity for various CNS receptors. Specifically, it is a hallmark of ligands targeting serotonergic (5-HT) and dopaminergic (D) receptors.

  • Serotonin Receptor Activity: Numerous compounds containing this scaffold exhibit high affinity for 5-HT₁ₐ and 5-HT₇ receptors. [1]Ligands targeting these receptors are actively investigated for the treatment of depression and anxiety.

  • Dopamine Receptor Activity: This chemical class has also been explored for its interaction with dopamine D₃ receptors, which are implicated in psychosis and substance abuse disorders. [13]* Potential Role: Given its structure, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is likely synthesized as either a final drug candidate or a key intermediate for creating more complex molecules. The flexible propoxy-ethanol chain can act as a linker to other pharmacophores or as a modulator of physicochemical properties to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the standard precautions applicable to new chemical entities and related piperazine derivatives.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact. [14]* Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Piperazine-based compounds can cause skin and eye irritation. [14]Assume the compound is hazardous until proven otherwise.

References

  • 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. GSRS, U.S. Food and Drug Administration. [Link]

  • 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

  • 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Drugfuture, FDA Global Substance Registration System. [Link]

  • 2-[(2S)-1-[(4-ethoxyphenyl)methyl]-4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperazin-2-yl]ethanol. PubChem, National Center for Biotechnology Information. [Link]

  • Ethanol, 2-(2-(4-((3,4-dimethoxyphenyl)methyl)-1-piperazinyl)ethoxy)-, dihydrochloride. Foodb.ca. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. SWGDRUG.org. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC, National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • 2,3-Epoxypropyl p-methoxyphenyl ether. NIST WebBook. [Link]

  • 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. SpectraBase. [Link]

  • Ranolazine Spectrum. MassBank.jp. [Link]

Sources

Molecular Architecture and Pharmacological Profiling of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol CAS Registry Number: 93162-31-3 FDA UNII: G6S09HF68X

Executive Summary & Structural Rationale

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS 93162-31-3) is a highly specialized molecular entity characterized by an arylpiperazine core tethered to a flexible propoxyethanol linker[1]. In advanced drug discovery and medicinal chemistry, the 1-(2-methoxyphenyl)piperazine (o-MeOPP) moiety serves as a privileged pharmacophore, demonstrating high affinity for monoaminergic G-protein coupled receptors (GPCRs), particularly the 5-HT1A and α1-adrenergic receptors.

The strategic integration of the propoxyethanol chain is not arbitrary; it is a causal design choice. Highly lipophilic arylpiperazines often suffer from poor aqueous solubility and off-target hERG channel liability. The addition of the terminal hydroxyl group via a PEG-like ether linkage reduces the overall partition coefficient (LogP), increases the topological polar surface area (TPSA), and provides a synthetic handle for further conjugation (e.g., into PROTACs or fluorophore-linked probes)[2].

Physicochemical Profile

The following quantitative data establishes the foundational parameters for handling and analyzing this compound[1].

PropertyValueAnalytical Validation Source
Molecular Formula C16H26N2O3High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 294.39 g/mol ESI-MS / Elemental Analysis
XLogP3 1.4Reverse-Phase HPLC Retention Time
Topological Polar Surface Area 45.2 ŲComputational Profiling (Cactvs)
Hydrogen Bond Donors 1NMR / IR Spectroscopy
Hydrogen Bond Acceptors 5Structural Crystallography
Rotatable Bonds 8Conformational Analysis

Synthetic Methodology & Mechanistic Causality

The synthesis of CAS 93162-31-3 relies on a highly efficient bimolecular nucleophilic substitution (SN2). The secondary amine of the piperazine ring acts as the nucleophile, displacing the halide leaving group of the alkylating agent.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system : the stoichiometric generation of the inorganic salt byproduct directly correlates with the consumption of the starting materials, allowing for real-time reaction monitoring.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(2-methoxyphenyl)piperazine in 50 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is chosen as a polar aprotic solvent to optimally solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity.

  • Base Integration: Add 25.0 mmol of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the HCl generated during the alkylation, preventing the protonation of the piperazine nucleophile, which would otherwise arrest the reaction.

  • Electrophile Addition: Under a nitrogen atmosphere, add 11.0 mmol of 2-(3-chloropropoxy)ethanol dropwise over 15 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, strictly minimizing the risk of polyalkylation or quaternization of the tertiary amine product.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80°C for 12 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the lower Rf nucleophile spot validates reaction completion.

  • Workup & Extraction: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the KCl and excess K₂CO₃ salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution of Dichloromethane to Methanol (100:0 to 90:10). Isolate the fractions containing the target compound and evaporate to yield a pale viscous oil.

SyntheticWorkflow A 1-(2-Methoxyphenyl)piperazine (Nucleophile) C SN2 Alkylation Solvent: MeCN | Base: K2CO3 Temp: 80°C A->C B 2-(3-Chloropropoxy)ethanol (Electrophile) B->C D Crude Intermediate C->D E Silica Gel Chromatography (DCM:MeOH Gradient) D->E F Target Compound CAS: 93162-31-3 E->F

Fig 1: Step-by-step synthetic workflow for 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol.

Analytical Characterization & Self-Validating Controls

To ensure absolute trustworthiness in the synthesized batch, the following self-validating analytical controls must be executed:

  • LC-MS (ESI+): The presence of a dominant peak at m/z 295.4 [M+H]⁺ confirms the successful coupling of the two fragments. The absence of a peak at m/z 193.1 (unreacted piperazine) validates the completion of the reaction.

  • ¹H-NMR (400 MHz, CDCl₃): The structural integrity is confirmed by the presence of the methoxy singlet at ~3.85 ppm (3H), the multiplet for the four aromatic protons (6.8–7.0 ppm), and the distinct triplet of the terminal hydroxyl-adjacent methylene group at ~3.6 ppm (2H). The integration ratio of the aromatic protons to the methoxy protons (4:3) serves as an internal validation of the pharmacophore's intactness.

Pharmacological Dynamics & Receptor Engagement

The o-MeOPP pharmacophore embedded within CAS 93162-31-3 is a classic structural motif for engaging and α1-adrenergic receptors.

Mechanistic Causality of Binding

The binding mechanics are driven by two critical interactions within the GPCR transmembrane domains:

  • Salt Bridge Formation: The basic nitrogen (N4) of the piperazine ring (pKa ~ 8.5) is protonated at physiological pH. It forms a crucial electrostatic salt bridge with the conserved Aspartate residue (Asp116 in 5-HT1A; Asp113 in α1-AR) in transmembrane helix 3 (TM3).

  • Orthogonal Pi-Stacking: The ortho-methoxy group sterically forces the phenyl ring into an orthogonal conformation relative to the piperazine chair. This specific geometry perfectly aligns the aromatic ring for π-π stacking with Phenylalanine residues (e.g., Phe340) in TM6.

ReceptorSignaling L Arylpiperazine Ligand (Pharmacophore) R 5-HT1A / α1-Adrenergic Receptor (GPCR) L->R Agonist Binding G Gi/o Protein Complex Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Gαi Subunit K GIRK Channel Activation G->K Gβγ Subunit C Decreased cAMP AC->C Downregulation H Cellular Hyperpolarization K->H K+ Efflux

Fig 2: GPCR signaling pathway activated by the 1-(2-methoxyphenyl)piperazine pharmacophore.

Radioligand Binding Assay Protocol (In Vitro)

To quantify the binding affinity (Ki) of the synthesized compound, a radioligand displacement assay is utilized. This protocol is self-validating through the use of specific non-specific binding (NSB) controls.

  • Membrane Preparation: Resuspend CHO cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Homogenize and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]-8-OH-DPAT (final concentration 1 nM), 50 µL of the test compound (CAS 93162-31-3) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M), and 100 µL of the membrane suspension.

  • Self-Validating Control: Include wells containing 10 µM of unlabeled serotonin (5-HT) to define Non-Specific Binding (NSB). If the NSB exceeds 10% of total binding, the assay is flagged as invalid, ensuring data integrity.

  • Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: The filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that masks the negative charges on the glass fibers, preventing the basic piperazine ligand from binding to the filter itself, thereby eliminating false-positive background noise.

  • Quantification: Wash the filters three times with 300 µL of ice-cold buffer. Extract the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 30977, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol." PubChem,[Link]

  • U.S. Food and Drug Administration. "Global Substance Registration System (GSRS) - UNII G6S09HF68X." FDA GSRS,[Link]

  • National Center for Biotechnology Information. "PubChem Patent Search and Structural SMILES for CID 30977." PubChem,[Link]

Sources

Comprehensive Technical Guide on 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and specialized chemical synthesis, arylpiperazine derivatives represent a privileged class of pharmacophores. The compound 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol (IUPAC name) is a highly versatile building block and reference standard [1]. Characterized by its 1-(2-methoxyphenyl)piperazine (1-o-MPP) core linked to a propoxyethanol tail, this molecule serves as a critical intermediate, a potential active pharmaceutical ingredient (API) impurity in the synthesis of drugs like urapidil or naftopidil, and a specialized ingredient in advanced formulations [2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, putative pharmacological mechanisms, and field-proven methodologies for its synthesis and analytical validation.

Structural and Physicochemical Profiling

The molecular architecture of 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol (CAS: 93162-31-3 for the free base; 22194-12-3 for the dihydrochloride salt) dictates its behavior in both biological and synthetic systems [1][2]. The terminal hydroxyl group provides a synthetic handle for further functionalization (e.g., esterification or halogenation), while the ether linkage in the aliphatic chain increases the molecule's flexibility and hydrophilicity compared to strictly alkyl-linked arylpiperazines.

Table 1: Physicochemical and Structural Parameters
ParameterValueSignificance in Development
Molecular Formula C16H26N2O3Defines the exact mass for high-resolution MS.
Molecular Weight 294.39 g/mol Ideal for small-molecule drug likeness (Lipinski's Rule of 5).
XLogP3 1.4Indicates moderate lipophilicity, favoring oral bioavailability.
Topological Polar Surface Area 45.2 ŲSuggests good membrane permeability and potential BBB crossing.
H-Bond Donors / Acceptors 1 / 5Facilitates robust interactions with target receptor binding pockets.
Rotatable Bonds 8High conformational flexibility for induced-fit receptor binding.

Pharmacological Relevance & Mechanistic Pathways

The 1-o-MPP moiety is a well-documented pharmacophore known for its high affinity for 5-HT1A receptors and Alpha-1 adrenergic receptors . In my experience evaluating arylpiperazine libraries, the nature of the N4-substituent (in this case, the propoxyethanol chain) acts as an "affinity dial." The hydrophilic tail typically reduces central nervous system (CNS) penetration compared to lipophilic tails, potentially shifting the molecule's profile toward peripheral receptor targeting (e.g., peripheral vasodilation or lower urinary tract relaxation).

Mechanistic Signaling Cascade

When an arylpiperazine derivative engages these receptors, it triggers distinct G-protein coupled receptor (GPCR) cascades. Binding to the 5-HT1A receptor (typically as a partial agonist) activates Gi/o proteins, leading to the inhibition of adenylate cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Conversely, antagonism at the Alpha-1 receptor blocks Gq-mediated phospholipase C (PLC) activation, preventing intracellular calcium release.

Signaling Ligand 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl] propoxy]ethanol Receptor1 5-HT1A Receptor (Agonism/Partial Agonism) Ligand->Receptor1 Binds Receptor2 Alpha-1 Adrenergic Receptor (Antagonism) Ligand->Receptor2 Binds Gi Gi/o Protein Activation Receptor1->Gi Gq Gq Protein Inhibition Receptor2->Gq Blocks AC Adenylate Cyclase Inhibition Gi->AC GIRK GIRK Channel Activation (K+ Efflux) Gi->GIRK cAMP Decreased cAMP Levels AC->cAMP PLC PLC Inhibition Gq->PLC Ca2 Decreased Intracellular Ca2+ PLC->Ca2

Figure 1: Putative signaling cascade of the arylpiperazine pharmacophore.

Experimental Workflow: Step-by-Step Synthesis

To ensure reproducibility and high yield, the synthesis of this compound must be approached as a highly controlled system. The following protocol details the bimolecular nucleophilic substitution (SN2) strategy used to construct the molecule, culminating in the isolation of the stable dihydrochloride salt [3].

Causality in Experimental Design
  • Base Selection (K2CO3): A mild inorganic base is chosen over strong bases (like NaH) to scavenge the HCl byproduct without inducing base-catalyzed elimination (dehydrohalogenation) of the alkyl chloride.

  • Catalyst (KI): Potassium iodide is employed to facilitate an in-situ Finkelstein reaction. The transient conversion of the alkyl chloride to a more reactive alkyl iodide significantly lowers the activation energy of the N-alkylation step.

  • Salt Formation: The free base is an oily liquid. Conversion to the dihydrochloride salt ensures a crystalline solid, enabling long-term stability and easier handling.

Protocol: Synthesis of the Dihydrochloride Salt
  • Preparation of the Linker: React 1-bromo-3-chloropropane (1.2 eq) with a large excess of ethylene glycol (5.0 eq) in the presence of NaOH (1.0 eq) at 80 °C for 6 hours. The excess ethylene glycol is critical to statistically minimize bis-alkylation. Extract with dichloromethane (DCM) and wash with water to isolate 2-(3-chloropropoxy)ethanol .

  • N-Alkylation: In a round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile. Add 2-(3-chloropropoxy)ethanol (1.1 eq), anhydrous K2CO3 (2.0 eq), and KI (0.1 eq).

  • Reflux: Heat the mixture to reflux (82 °C) under an inert nitrogen atmosphere for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting piperazine is consumed.

  • Workup: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over Na2SO4.

  • Salt Formation: Dissolve the crude free base in minimal diethyl ether. Dropwise, add a 2M solution of HCl in diethyl ether at 0 °C until precipitation ceases. Filter the resulting white solid and recrystallize from ethanol to yield pure 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol dihydrochloride .

Synthesis Step1 1-Bromo-3-chloropropane + Ethylene Glycol Intermediate 2-(3-Chloropropoxy)ethanol Step1->Intermediate Williamson Ether Synthesis Product 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl] propoxy]ethanol Intermediate->Product N-Alkylation Step2 1-(2-Methoxyphenyl)piperazine + K2CO3 / KI Step2->Product Reflux in ACN Purification Chromatography & HCl Salt Formation Product->Purification Final Dihydrochloride Salt (CAS: 22194-12-3) Purification->Final

Figure 2: Synthetic workflow yielding the dihydrochloride salt.

Analytical Quality Control & Validation

To establish a self-validating system, analytical workflows must inherently prove their own efficacy. The following High-Performance Liquid Chromatography (HPLC) method is designed to separate the target compound from its precursors and potential degradation products.

Causality in Method Development: The inclusion of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is non-negotiable. TFA acts as an ion-pairing agent, fully protonating the basic piperazine nitrogens. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks. Detection is set at 254 nm to optimally capture the π→π∗ transition of the methoxyphenyl chromophore.

Table 2: Validated HPLC Method Parameters
ParameterSpecification
Column Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% 80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Table 3: System Suitability Criteria (Self-Validation)
MetricAcceptance CriterionPurpose
Resolution ( Rs​ ) > 2.0 (between product and 1-o-MPP)Guarantees baseline separation of starting material.
Tailing Factor ( Tf​ ) < 1.5Confirms adequate silanol masking by TFA.
RSD of Peak Area < 2.0% (n=5 injections)Ensures autosampler and integration precision.

For definitive structural confirmation, LC-MS (ESI+) should be employed. The target compound will display a strong [M+H]+ pseudo-molecular ion at m/z 295.2 , with a characteristic fragmentation pattern showing the loss of the propoxyethanol chain, yielding a prominent fragment at m/z 193.1 corresponding to the 1-(2-methoxyphenyl)piperazine cation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 30977, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol." PubChem, [Link].

  • U.S. Food and Drug Administration. "Global Substance Registration System (GSRS) - UNII G6S09HF68X." NDC List Database, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11956555, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride." PubChem, [Link].

The Pharmacological Landscape of Arylpiperazine Derivatives: Structure-Activity Relationships, Mechanistic Pathways, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Arylpiperazines represent one of the most versatile and highly privileged pharmacophores in central nervous system (CNS) drug discovery. Originally recognized for their profound affinity for serotonergic (5-HT) and dopaminergic (D2/D3) receptors, these derivatives form the structural backbone of numerous FDA-approved therapeutics, including atypical antipsychotics (aripiprazole, brexpiprazole) and anxiolytics (buspirone) . As a Senior Application Scientist, I approach the evaluation of arylpiperazine derivatives not merely as a static structural classification, but as a highly tunable chemical system. Minor modifications to this scaffold dictate receptor subtype selectivity, intrinsic efficacy (ranging from full agonism to antagonism), and downstream signal transduction.

Pharmacophore Architecture and Structure-Activity Relationship (SAR)

The pharmacological promiscuity and subsequent tunability of arylpiperazines stem from their modular four-part architecture. Understanding the causality behind these structural choices is critical for rational drug design:

  • Aryl Moiety: Typically a phenyl or heteroaryl ring with specific substitutions (e.g., 2-methoxyphenyl in buspirone, 2,3-dichlorophenyl in aripiprazole). This region dictates the primary binding affinity by occupying the deep hydrophobic pocket of the G-protein-coupled receptor (GPCR).

  • Piperazine Core: The basic nitrogen atoms are non-negotiable; they are critical for forming a highly conserved electrostatic salt bridge with an aspartate residue (e.g., Asp3.32) in transmembrane domain 3 (TM3) of monoamine receptors.

  • Alkyl Linker: The length of the carbon chain (typically n=2 to n=4 ) acts as a spatial calibrator. A 4-carbon linker often maximizes 5-HT1A and D2 receptor affinity while minimizing α1​ -adrenergic off-target effects.

  • Terminal Group: Often a bulky imide, amide, or bicyclohydantoin. This moiety interacts with secondary extracellular binding pockets, determining the functional nature of the ligand (agonist vs. antagonist) and fine-tuning subtype selectivity.

G Arylpiperazine Arylpiperazine Pharmacophore Aryl Aryl Moiety (Receptor Affinity) Arylpiperazine->Aryl Piperazine Piperazine Ring (Asp3.32 Interaction) Arylpiperazine->Piperazine Alkyl Alkyl Linker (Spatial Calibrator, n=2-4) Arylpiperazine->Alkyl Terminal Terminal Group (Efficacy Modulator) Arylpiperazine->Terminal

Structural components of the arylpiperazine pharmacophore and their functional roles.

Mechanistic Pathways: Functional Selectivity at Monoamine Receptors

Arylpiperazines are renowned for their complex polypharmacology. For instance, aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors, but as a potent antagonist at 5-HT2A receptors . This "dopamine-serotonin system stabilizer" profile is mechanistically required to mitigate extrapyramidal symptoms (EPS) while simultaneously addressing both the positive and negative symptoms of schizophrenia .

At the 5-HT1A receptor, which is Gi/o​ -coupled, arylpiperazine agonists inhibit adenylyl cyclase. This directly leads to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity, ultimately hyperpolarizing the neuron and decreasing firing rates.

G Ligand Arylpiperazine Agonist (e.g., Buspirone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces PKA Decreased PKA Activity cAMP->PKA Downregulates

5-HT1A receptor Gi/o-coupled signaling pathway modulated by arylpiperazine agonists.

Quantitative Pharmacological Profiling

The binding affinities ( Ki​ ) of benchmark arylpiperazines illustrate the precise tunability of this scaffold. The data below summarizes the receptor binding profiles of key clinical agents, demonstrating how subtle structural shifts alter target preference.

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)D2 Ki​ (nM)Primary Clinical Indication
Aripiprazole 0.83.40.34Schizophrenia, Bipolar Disorder
Brexpiprazole 0.120.470.30Major Depressive Disorder (Adjunct)
Buspirone ~20.0>1000~240.0Generalized Anxiety Disorder

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate novel arylpiperazine derivatives, we employ a two-tiered experimental workflow: radioligand binding to establish affinity, followed by functional assays to determine intrinsic efficacy. As a standard practice for scientific integrity, these protocols are designed as self-validating systems , incorporating internal controls to ensure data reliability and rule out false positives.

Protocol 1: Radioligand Binding Assay for 5-HT1A Affinity ( Ki​ Determination)
  • Causality & Rationale: This assay measures the ability of an unlabeled arylpiperazine to competitively displace a tritiated selective agonist ([³H]-8-OH-DPAT) from 5-HT1A receptors. By determining the IC50​ and applying the Cheng-Prusoff equation, we calculate the absolute affinity ( Ki​ ).

  • Self-Validating Control: WAY-100635 (a highly selective 5-HT1A antagonist) is used to define non-specific binding (NSB). Buspirone is run in parallel as a positive reference standard to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgSO4​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of [³H]-8-OH-DPAT (final concentration ~1.5 nM, near its Kd​ to ensure sensitivity to competition).

    • 25 µL of the test arylpiperazine (serial dilutions from 10−11 to 10−5 M).

  • Control Wells: Include wells with assay buffer instead of test compound for Total Binding (TB), and wells with 10 µM WAY-100635 for Non-Specific Binding (NSB).

  • Incubation: Incubate the plate at 25°C for exactly 60 minutes. Causality: 60 minutes ensures steady-state receptor-ligand kinetics are reached without risking thermal receptor degradation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific adherence). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression to determine the IC50​ , and convert to Ki​ using Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: Functional cAMP Accumulation Assay (Efficacy Determination)
  • Causality & Rationale: Because 5-HT1A is Gi/o​ -coupled, agonist binding inhibits forskolin-induced cAMP production. This assay functionally distinguishes whether a high-affinity arylpiperazine acts as an agonist, partial agonist, or antagonist.

  • Self-Validating Control: Forskolin alone establishes the maximum cAMP ceiling. 8-OH-DPAT serves as the full agonist reference to define 100% inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells in a 384-well plate at 5,000 cells/well. Incubate overnight.

  • Stimulation: Pre-incubate cells with 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor) for 15 minutes. Causality: IBMX prevents the premature enzymatic degradation of cAMP, ensuring the signal window remains wide enough for accurate FRET detection.

  • Compound Addition: Add the test arylpiperazine (concentration range) concurrently with 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagent.

  • Readout: Measure the TR-FRET signal. A decrease in the FRET signal correlates with a decrease in cAMP, confirming Gi​ activation (agonism).

Emerging Frontiers: Neuroprotection and Oncology

Beyond traditional psychiatric applications, the arylpiperazine scaffold is being aggressively repurposed. Recent structure-based drug design efforts have incorporated antioxidant fragments into the arylpiperazine backbone to create dual-action neuroprotective agents for autism spectrum disorder (ASD) and psychosis, directly combating the oxidative stress inherent in these pathologies . Furthermore, novel N-arylpiperazine derivatives are demonstrating potent anti-proliferative activity in oncology, specifically acting as androgen receptor (AR) antagonists in prostate cancer models (e.g., LNCaP cell lines) . This underscores the remarkable pharmacological plasticity of the arylpiperazine core.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]

Rational Design and Pharmacological Profiling of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent one of the most versatile and privileged scaffolds in neuropharmacology. Specifically, the compound 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS 93162-31-3) serves as a critical structural node for developing ligands targeting monoaminergic G-protein coupled receptors (GPCRs) 1. This technical whitepaper explores the structure-activity relationships (SAR), synthetic methodologies, and pharmacological validation protocols for analogs derived from this extended-chain arylpiperazine core, providing actionable insights for drug development professionals.

Pharmacophore Rationale and Structural Architecture

The pharmacological profile of extended-chain arylpiperazine analogs is dictated by three highly modular domains:

  • The Arylpiperazine Headgroup: The 1-(2-methoxyphenyl)piperazine (o-MPP) moiety is fundamental for orthosteric binding. The protonated N4 nitrogen of the piperazine ring forms a requisite salt bridge with a conserved aspartate residue (e.g., Asp116 in the 5-HT1A receptor) 2. Concurrently, the 2-methoxyphenyl group engages in edge-to-face aromatic interactions with hydrophobic pocket residues like Phe361 and Tyr390 2.

  • The Alkoxy Linker: The propoxy chain (-CH2CH2CH2O-) provides the optimal spatial geometry required to traverse the channel from the deep orthosteric site toward the extracellular loops.

  • The Terminal Hydrogen-Bonding Group: The ethanol moiety (-CH2CH2OH) acts as a hydrogen bond donor/acceptor. Modifying this terminal group—such as replacing it with bulky lipophilic amides (e.g., adamantanecarboxamides)—can drastically improve receptor subtype selectivity by exploiting steric bulk that is tolerated by 5-HT1A but clashes with the α1-adrenergic receptor pocket 3.

Receptor Pharmacology & Mechanism of Action

Extended-chain arylpiperazines primarily function as modulators of the 5-HT1A receptor. Upon ligand binding, the 5-HT1A receptor, a Gi/o-coupled GPCR, undergoes a conformational shift that triggers the dissociation of the Gαi subunit 4. This directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.

Signaling Ligand Arylpiperazine Analog (Agonist/Partial Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex (α-subunit dissociation) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Inhibits Activity SecondMsgr cAMP Production (Intracellular) Effector->SecondMsgr Decreases Levels

Caption: 5-HT1A Receptor Gi/o Signaling Cascade Mediated by Arylpiperazines

Structure-Activity Relationships (SAR) of Analogs

A major challenge in developing o-MPP derivatives is off-target affinity for α1-adrenergic receptors, which causes severe hypotensive side effects [[3]](). By systematically modifying the terminal group of the propoxyethanol chain, researchers have mapped the steric boundaries of the 5-HT1A and α1-AR binding pockets.

Table 1: SAR Profile of Extended-Chain Arylpiperazine Analogs

Terminal Group Modification5-HT1A Affinity (Ki, nM)α1-AR Affinity (Ki, nM)Selectivity Ratio (α1 / 5-HT1A)
Core (Propoxyethanol) ~2.5~15.06.0
Phthalimido (NAN-190 analog) 0.60.81.3
Benzamido 1.25.54.6
Adamantanecarboxamido 0.464.0160.0

Data synthesized from literature on extended arylpiperazines demonstrating that bulky, aliphatic terminal groups (like Adamantane) drastically improve selectivity 3.

Synthetic Methodologies

The construction of these analogs relies on the chemoselective N-alkylation of 1-(2-methoxyphenyl)piperazine hydrochloride, a commercially available precursor 5. The protocol below outlines a self-validating workflow designed to maximize yield while minimizing side reactions 6.

Protocol: Catalytic N-Alkylation
  • Free-Basing and Acid Scavenging: Dissolve 1.0 eq of 1-(2-methoxyphenyl)piperazine hydrochloride in anhydrous acetonitrile (MeCN). Add 3.0 eq of anhydrous potassium carbonate (K₂CO₃).

    • Causality: Neutralization of the hydrochloride salt is strictly required to liberate the nucleophilic secondary amine. K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted side reactions such as ether cleavage.

  • Finkelstein Activation: Add a catalytic amount (0.1 eq) of potassium iodide (KI).

    • Causality: This initiates an in situ Finkelstein reaction, exchanging the terminal chloride of the alkylating agent for an iodide. Iodide is a superior leaving group, which significantly accelerates the SN2 alkylation step and minimizes thermal degradation of the reactants.

  • Alkylation: Dropwise add 1.2 eq of the corresponding alkylating agent (e.g., 2-(3-chloropropoxy)ethanol).

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12-16 hours.

  • Purification: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Synthesis SM1 1-(2-Methoxyphenyl)piperazine (Nucleophile) React SN2 Alkylation K2CO3, KI, MeCN, 80°C SM1->React SM2 Alkylating Agent (e.g., Propoxyethanol derivative) SM2->React Finkelstein Activation Crude Crude Mixture (Salts + Product) React->Crude Workup Purify Flash Chromatography (Silica Gel) Crude->Purify Filtration & Conc. Product Purified Analog (Target Compound) Purify->Product Fractionation

Caption: Standardized SN2 Synthetic Workflow for Arylpiperazine Analogs

Pharmacological Screening: Radioligand Binding Assays

To empirically validate the binding affinity (Ki) of the synthesized analogs, a competitive radioligand binding assay is the gold standard 7.

Protocol: 5-HT1A Competitive Binding Assay
  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: CHO cells are utilized because they lack endogenous 5-HT receptors, ensuring that the radioactive signal is exclusively derived from the transfected human 5-HT1A receptors.

  • Incubation: In a 96-well plate, combine 50 µL of the test analog (concentrations from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-8-OH-DPAT (radioligand, final concentration ~1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow competitive binding to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This critical step neutralizes the filter surface, drastically reducing the non-specific binding of the lipophilic radioligand and improving the signal-to-noise ratio.

  • Quantification: Wash filters with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol scaffold is a highly tunable pharmacophore. By systematically modifying the terminal hydrogen-bonding domain, researchers can fine-tune the selectivity profile, minimizing α1-adrenergic off-target effects while maximizing 5-HT1A affinity. Future developments should leverage computational docking to design terminal groups that perfectly complement the extended binding pocket of monoaminergic GPCRs.

References

  • PubChem - 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand. MedChemExpress.
  • Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor.
  • An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure.
  • A Comparative Guide to 1-(2-Methoxyphenyl)piperazine (1-MPP). BenchChem.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. BenchChem.

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the available and inferred safety and toxicity profile of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol, a compound belonging to the arylpiperazine class. Due to the limited direct toxicological data on this specific molecule, this guide employs a read-across approach, leveraging data from structurally related compounds to build a predictive safety profile. The analysis integrates information on its core chemical moieties: the 1-(2-methoxyphenyl)piperazine head, the propoxy linker, and the ethanol tail. This guide is intended to inform early-stage drug development and guide future non-clinical safety studies.

Introduction and Pharmacological Context

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a substituted arylpiperazine.[1][2][3] The arylpiperazine motif is a well-established pharmacophore in medicinal chemistry, frequently associated with activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[4] Compounds with this scaffold are often investigated for neuropsychiatric disorders such as depression and schizophrenia.[4][5] Therefore, the safety pharmacology of this compound is anticipated to be dominated by its effects on the central nervous system (CNS). This guide will deconstruct the molecule to assess the toxicological contribution of each structural component.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is presented below. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C16H26N2O3[6][1]
Molecular Weight 294.39 g/mol [6][1]
CAS Number 93162-31-3[6]
XLogP3 1.4[6]

Toxicological Profile (Read-Across Analysis)

Acute Toxicity

No specific LD50 data exists for the title compound. However, data from a structurally related glycol ether, 2-(2-(2-methoxyethoxy)ethoxy)-ethanol (TGME), suggests a low order of acute toxicity via oral and dermal routes.[7]

Compound Route Species LD50
2-(2-(2-Methoxyethoxy)ethoxy)-ethanolOralRat11,800 mg/kg[7]
2-(2-(2-Methoxyethoxy)ethoxy)-ethanolDermalRabbit7,400 mg/kg[7]

While this suggests the ethanol and ether components may have low acute toxicity, the presence of the pharmacologically active piperazine moiety necessitates caution.

Local Tolerance: Irritation and Corrosivity

A significant safety concern arises from the 1-(2-methoxyphenyl)piperazine core. Safety data sheets (SDS) for this precursor classify it as a corrosive substance that can cause severe skin burns and eye damage.[8][9]

  • Skin: Classified as Skin Corrosion Category 1B/1C, indicating the potential to cause burns.[8][9]

  • Eyes: Poses a risk of serious eye damage.[8][9]

This corrosive potential of the piperazine precursor is a critical finding. It strongly suggests that 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol itself may be a significant skin and eye irritant, if not corrosive. This has major implications for handling during manufacturing and for formulation development, particularly for topical or injectable routes of administration.

Genotoxicity

In vitro and in vivo genotoxicity studies on related glycol ethers such as 2-(2-(2-methoxyethoxy)ethoxy)-ethanol and 2-propoxyethanol have consistently returned negative results, indicating a low likelihood of mutagenic or clastogenic potential from this portion of the molecule.[7][10]

  • 2-(2-(2-methoxyethoxy)ethoxy)-ethanol: Negative in all in vitro and in vivo genotoxicity studies.[7]

  • 2-Propoxyethanol: Not genotoxic in in vitro Salmonella mutagenicity tests or chromosomal aberration tests.[10]

While these data are encouraging, the arylpiperazine moiety could theoretically undergo metabolic activation to reactive species. Therefore, a standard battery of genotoxicity tests is essential for definitive assessment.

Repeated-Dose Toxicity

Systemic toxicity information can be inferred from studies on related glycol ethers. A 91-day oral study in rats with 2-(2-(2-methoxyethoxy)ethoxy)-ethanol identified the liver as a target organ, with a No-Observed-Adverse-Effect Level (NOAEL) established.

  • Target Organ: Liver (slight hepatocellular centrilobular hypertrophy and increased relative liver weight).[7]

  • Oral NOAEL (Rat): 400 mg/kg/day.[7]

  • Effects at Higher Doses (≥1,000 mg/kg/day): Testicular toxicity.[7]

These findings suggest that prolonged, high-dose exposure to the subject compound could potentially lead to hepatic and reproductive organ effects. The arylpiperazine component may also contribute to a different target organ profile, which would need to be investigated.

Safety Pharmacology

The primary safety pharmacology concerns for this compound are centered on the central nervous system, owing to the well-documented activity of arylpiperazines at serotonergic receptors.[4][5]

  • Primary Target: 5-HT1A receptors, with potential activity at other 5-HT subtypes (e.g., 5-HT7).[5]

  • Potential CNS Effects: Based on its likely mechanism, potential adverse effects could include sedation, dizziness, and motor coordination impairment.[5]

A thorough safety pharmacology assessment should, at a minimum, include a functional observational battery (FOB) in rodents and cardiovascular (hERG, telemetry) and respiratory evaluations.

Proposed Experimental Protocols for a Definitive Safety Assessment

The read-across analysis provides a preliminary hazard identification but is insufficient for a formal risk assessment for clinical development. The following details a logical, phased approach to definitively characterize the safety profile.

Genotoxicity Testing Workflow

A standard battery of tests is required to assess mutagenic and clastogenic potential.

Genotoxicity_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo (if in vitro positive) Ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) MNA In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames->MNA If Negative MLA In Vitro Mouse Lymphoma Assay (OECD 490) MNA->MLA Consider if equivocal or positive MNA IV_MNA In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) MNA->IV_MNA Positive Result Comet In Vivo Comet Assay (OECD 489) IV_MNA->Comet For specific target organs Acute_Tox_Workflow start Acute Toxicity (OECD 423/425) - Route: Oral (rodent) - Endpoint: LD50, clinical signs skin Skin Irritation/Corrosion (OECD 404) - Route: Dermal (rabbit) - Endpoint: Erythema/edema scores start->skin eye Eye Irritation/Corrosion (OECD 405) - Route: Ocular (rabbit) - Endpoint: Corneal opacity, iritis skin->eye sens Skin Sensitization (OECD 442B/C) - Local Lymph Node Assay - Endpoint: Proliferation index eye->sens

Caption: Workflow for acute toxicity and local tolerance testing.

Risk Assessment and Conclusion

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a compound for which a definitive safety profile is yet to be established through direct experimentation. However, this in-depth analysis, based on a scientifically justified read-across approach, highlights several key areas of potential concern:

  • Local Tolerance: The high probability of skin and eye irritancy or corrosivity, inherited from its 1-(2-methoxyphenyl)piperazine core, is the most immediate and significant hazard identified. [8][9]This requires careful management during handling and is a critical consideration for formulation.

  • Systemic Toxicity: Repeated-dose studies on analogous structures point towards potential liver and male reproductive toxicity at higher dose levels. [7]3. Safety Pharmacology: CNS effects, such as sedation and impaired motor coordination, are highly probable due to the compound's arylpiperazine structure and its expected interaction with serotonergic systems. [5]4. Genotoxicity: The risk of genotoxicity is predicted to be low based on data from related glycol ethers, but this must be confirmed experimentally. [7][10] In conclusion, while the ethanol and ether functionalities may suggest a relatively benign profile, the presence of the corrosive and pharmacologically active arylpiperazine moiety introduces significant safety considerations. The data gaps are substantial, and the experimental workflows proposed herein represent the minimum necessary studies to move forward with any drug development program for this compound.

References

  • PubChem. 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. Available at: [Link]

  • OECD SIDS. 2-(2-(2-METHOXYETHOXY)ETHOXY)-ETHANOL. Available at: [Link]

  • Global Substance Registration System (GSRS). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Available at: [Link]

  • Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics. Available at: [Link]

  • Hartwig, A., & MAK Commission. (2019). 2-Propoxyethanol (2-(Propyloxy)ethanol). MAK Value Documentation. Available at: [Link]

  • Australian Government Department of Health. (2012). Ethanol, 2-propoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • ChEMBL. Synthesis and pharmacological evaluation of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Available at: [Link]

  • Inxight Drugs. 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Available at: [Link]

  • Drugfuture. 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Available at: [Link]

  • MDPI. Substituted Piperazines as Novel Potential Radioprotective Agents. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-336. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • SKC Inc. (2023). Safety Data Sheet: ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Arylpiperazine Compound

The compound 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol belongs to the arylpiperazine class, a chemical scaffold renowned for its versatile interactions with a multitude of biological targets.[1] Derivatives of the N-arylpiperazine core are integral to numerous approved drugs and clinical candidates targeting central nervous system (CNS) disorders, cancers, and more.[1][2] Specifically, the 2-methoxyphenylpiperazine moiety is a well-established pharmacophore known to confer affinity for serotonergic (5-HT) and dopaminergic (D) receptors.[3][4] This structural alert suggests that 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol may possess neuromodulatory or psychoactive properties.

This guide provides a comprehensive suite of in vitro assays designed to systematically characterize the pharmacological and toxicological profile of this compound. The proposed workflow is structured to facilitate a data-driven progression from broad-based primary screening to more focused secondary and safety-related investigations. Early and integrated in vitro toxicity testing is crucial to identify and mitigate potential liabilities, ultimately reducing the attrition rate of drug candidates in later developmental stages.[5][6][7][8]

Tier 1: Primary Screening - Target Identification and General Cytotoxicity

The initial phase of in vitro evaluation aims to cast a wide net, identifying the primary biological targets of 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol and establishing a baseline for its cytotoxic potential.

Rationale for Primary Target Selection

The 2-methoxyphenylpiperazine core is a strong indicator of potential activity at G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[3][4] Therefore, the primary screening will focus on a panel of these receptors to determine the compound's initial binding affinity profile. Concurrently, a general cytotoxicity assay is essential to understand the concentration window for pharmacological activity and to flag any immediate concerns regarding cellular toxicity.

Experimental Workflow: Tier 1 Screening

G cluster_0 Tier 1: Primary Screening compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol receptor_binding Radioligand Binding Assays (5-HT & Dopamine Receptors) compound->receptor_binding cytotoxicity General Cytotoxicity Assay (e.g., MTT on HEK293 cells) compound->cytotoxicity data_analysis Data Analysis: Ki Determination & IC50 Calculation receptor_binding->data_analysis cytotoxicity->data_analysis go_nogo Proceed to Tier 2? data_analysis->go_nogo

Caption: Tier 1 workflow for primary screening.

Protocol: Radioligand Binding Assays for Serotonin and Dopamine Receptors

Objective: To determine the binding affinity (Ki) of the test compound for a panel of human serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (e.g., D2) receptors.[4]

Materials:

  • HEK293 cells stably expressing the human receptor of interest.

  • Cell membrane preparations from the above cells.

  • Radioligands specific for each receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT7, [3H]-Spiperone for D2).

  • Non-labeled competing ligands for non-specific binding determination.

  • Test compound: 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: MTT General Cytotoxicity Assay

Objective: To assess the effect of the test compound on the metabolic activity of a cell line (e.g., HEK293 or HepG2) as an indicator of cytotoxicity.

Materials:

  • HEK293 or another suitable cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Assay Endpoint Significance
Radioligand BindingKi (nM)Quantifies the affinity of the compound for specific receptors.
MTT AssayIC50 (µM)Measures the concentration at which the compound is cytotoxic to cells.

Tier 2: Secondary Screening - Functional Activity, Selectivity, and Early Safety Profiling

Compounds that demonstrate significant affinity for one or more primary targets and an acceptable therapeutic window (cytotoxicity IC50 >> binding Ki) will advance to Tier 2. This stage aims to elucidate the functional consequences of receptor binding, assess selectivity, and probe for common toxicological liabilities.

Rationale for Secondary Screening

A high binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the compound's mechanism of action. A broader selectivity panel helps to identify potential off-target effects, which are a major cause of adverse drug reactions.[5] Early assessment of cardiotoxicity (hERG channel inhibition) and hepatotoxicity is critical, as these are leading causes of drug attrition.[8]

Experimental Workflow: Tier 2 Screening

G cluster_1 Tier 2: Secondary Screening active_compound Active Compound from Tier 1 functional_assay Functional Assays (e.g., cAMP, Calcium Flux) active_compound->functional_assay selectivity_panel Broad Receptor Selectivity Panel active_compound->selectivity_panel herg_assay hERG Channel Assay (Patch Clamp or Fluorescent) active_compound->herg_assay hepatotoxicity Hepatotoxicity Assay (e.g., using HepG2 cells) active_compound->hepatotoxicity data_integration Data Integration & Risk Assessment functional_assay->data_integration selectivity_panel->data_integration herg_assay->data_integration hepatotoxicity->data_integration

Caption: Tier 2 workflow for secondary screening.

Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors)

Objective: To determine if the test compound acts as an agonist or antagonist at a specific Gs or Gi-coupled receptor (e.g., 5-HT1A, 5-HT7) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells expressing the receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Forskolin (a Gs-coupled receptor activator).

  • Reference agonist and antagonist for the receptor.

  • Test compound.

Procedure:

  • Cell Plating: Plate the cells in a suitable microplate and allow them to grow to the desired confluency.

  • Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of the test compound.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before challenging them with a known concentration (e.g., EC80) of a reference agonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC50. Calculate the antagonist constant (Kb) using the Schild regression or a similar method.

Protocol: hERG Channel Patch-Clamp Assay

Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated or manual patch-clamp electrophysiology rig.

  • Appropriate intracellular and extracellular recording solutions.

  • Test compound.

  • Positive control (e.g., Cisapride).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Patch-Clamp Recording: Using the whole-cell patch-clamp technique, establish a stable recording from a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

  • Compound Application: Perfuse the cell with a vehicle control solution, followed by increasing concentrations of the test compound.

  • Current Measurement: Record the hERG tail current at each compound concentration.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.

Assay Endpoint Significance
Functional AssaysEC50/IC50, EmaxDefines the mechanism of action (agonist, antagonist) and potency.
hERG AssayIC50 (µM)Assesses the risk of cardiac arrhythmia.
Hepatotoxicity AssaysIC50 (µM)Evaluates the potential for drug-induced liver injury.[7]

Tier 3: ADME Profiling - Assessing Drug-like Properties

This final in vitro stage focuses on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. A favorable ADME profile is critical for a compound's success as a therapeutic agent.

Rationale for ADME Profiling

Poor metabolic stability can lead to low bioavailability and a short duration of action. Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions.[5] Early assessment of these parameters allows for structural modifications to improve the compound's pharmacokinetic properties. The biotransformation of arylpiperazine-containing drugs can produce active metabolites, making metabolic stability studies particularly important.[9][10]

Experimental Workflow: Tier 3 ADME Profiling

G cluster_2 Tier 3: ADME Profiling lead_compound Lead Compound from Tier 2 microsomal_stability Microsomal Stability Assay lead_compound->microsomal_stability cyp_inhibition CYP450 Inhibition Assay (e.g., 3A4, 2D6) lead_compound->cyp_inhibition adme_profile Generate ADME Profile: (t½, Intrinsic Clearance, CYP IC50s) microsomal_stability->adme_profile cyp_inhibition->adme_profile

Caption: Tier 3 workflow for ADME profiling.

Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compound using liver microsomes.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system.

  • Test compound.

  • Control compounds with known metabolic stability (e.g., Verapamil - low stability, Propranolol - high stability).

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the rate of elimination. From this, calculate the in vitro half-life (t½) and intrinsic clearance.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of the test compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Recombinant human CYP enzymes or human liver microsomes.

  • Fluorogenic or LC-MS/MS-based probe substrates specific for each CYP isoform.

  • NADPH regenerating system.

  • Test compound.

  • Known inhibitors for each isoform as positive controls.

Procedure:

  • Assay Setup: In a microplate, combine the CYP enzyme, the probe substrate, the NADPH regenerating system, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Signal Detection:

    • Fluorogenic: Stop the reaction and measure the fluorescent signal.

    • LC-MS/MS: Stop the reaction with a quenching solution and analyze the formation of the metabolite by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of CYP activity at each concentration of the test compound. Determine the IC50 value for each CYP isoform.

Assay Endpoint Significance
Microsomal Stabilityt½ (min), CLint (µL/min/mg)Predicts the rate of metabolic clearance in the liver.
CYP InhibitionIC50 (µM)Identifies the potential for drug-drug interactions.

Conclusion

This structured, multi-tiered approach to the in vitro evaluation of 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol provides a robust framework for elucidating its pharmacological profile and identifying potential liabilities early in the drug discovery process. By systematically assessing its receptor affinity, functional activity, selectivity, cytotoxicity, and ADME properties, researchers can make informed decisions about the continued development of this promising compound. The integration of both efficacy and safety assays at each stage ensures a comprehensive understanding of the compound's potential as a therapeutic agent.[5][7]

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-35. Retrieved from [Link]

  • Chen, J., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 21(10), 1349. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. Retrieved from [Link]

  • Fagiolino, P., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-3. Retrieved from [Link]

  • Oxford Academic. (2011, April 12). 1-(ℴo-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • MDPI. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • GSRS. (n.d.). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Retrieved from [Link]

  • Drugfuture. (n.d.). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

Sources

Application Note: Pharmacological Characterization of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol in Neuroscience

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS: 93162-31-3, UNII: G6S09HF68X) belongs to the privileged class of long-chain arylpiperazines (LCAPs). In neuropharmacology, the 1-(2-methoxyphenyl)piperazine structural motif is a well-established pharmacophore that confers high binding affinity to monoaminergic G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2/D3 receptors[1].

Because LCAPs can act as full agonists, partial agonists, or antagonists depending on subtle structural variations in the alkyl linker and terminal groups, rigorous in vitro and in vivo characterization is required. This application note provides a comprehensive, self-validating workflow for researchers evaluating this compound's neuropharmacological profile, detailing the causality behind assay design, buffer selection, and functional readouts.

Target Engagement: GPCR Signaling Pathway

Arylpiperazines modulating 5-HT1A and D2 receptors typically exert their effects via Gi/o​ protein coupling. Activation of these receptors inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP)[2]. Understanding this pathway is critical for designing downstream functional assays.

G Compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) propoxy)ethanol Receptor 5-HT1A / D2 Receptor (GPCR) Compound->Receptor Binds Orthosteric Site Gi Gi/o Protein Complex Receptor->Gi Activates BArr β-Arrestin Recruitment Receptor->BArr Biased Signaling? AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Production

Fig 1. Modulatory pathway of arylpiperazines on Gi-coupled 5-HT1A/D2 receptors.

In Vitro Methodology: Radioligand Binding Protocols

To determine the binding affinity ( Ki​ ) of the compound, competition binding assays are performed using membranes from CHO-K1 or HEK293 cells stably expressing human 5-HT1A or D2 receptors[3].

Rationale and Causality
  • Radioligand Selection: For 5-HT1A, we utilize [3H]8-OH-DPAT. Because 8-OH-DPAT is a full agonist, it selectively labels the high-affinity, G-protein-coupled state of the receptor[4]. This is crucial for arylpiperazines, as their affinity can shift depending on the receptor's coupling state.

  • Buffer Composition: The inclusion of Mg2+ in the assay buffer is mandatory. Divalent cations stabilize the ternary complex (Ligand-Receptor-G protein), ensuring accurate Ki​ determination for potential agonists[3].

Step-by-Step Protocol: 5-HT1A Competition Binding
  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing h5-HT1A on ice. Homogenize in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgSO4​ , 0.5 mM EDTA, 0.1% ascorbic acid)[3].

  • Compound Dilution: Prepare a 10 mM stock of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol in 100% DMSO. Perform serial dilutions in Assay Buffer. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (concentrations ranging from 10−11 to 10−5 M).

    • 50 µL of [3H]8-OH-DPAT (final concentration ~0.4 nM, near its Kd​ )[4].

    • 100 µL of membrane suspension (approx. 15-25 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium[4].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity (CPM) using a Microbeta counter. Define non-specific binding (NSB) using 10 µM unlabeled serotonin[2].

In Vitro Methodology: Functional cAMP Accumulation Assay

Binding affinity does not equate to functional efficacy. To determine whether the compound acts as an agonist, partial agonist, or antagonist, a cAMP accumulation assay is employed[5].

Rationale and Causality

Because 5-HT1A and D2 are Gi/o​ -coupled, their activation decreases cAMP. To measure this decrease effectively, the basal levels of cAMP must first be artificially elevated. We use forskolin , a direct activator of adenylyl cyclase, to stimulate cAMP production[6]. An agonist will dose-dependently inhibit this forskolin-induced cAMP spike.

Step-by-Step Protocol: GloSensor™ cAMP Assay
  • Cell Preparation: Plate HEK293 cells stably expressing h5-HT1A and the GloSensor cAMP biosensor at 2×104 cells/well in a white 384-well plate.

  • Equilibration: Replace media with assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2% GloSensor reagent. Incubate for 2 hours at room temperature in the dark.

  • Stimulation: Add the test compound at varying concentrations ( 10−11 to 10−5 M) alongside 1 µM forskolin[5].

  • Measurement: Read luminescence continuously for 30 minutes. Calculate the IC50​ (concentration required to inhibit 50% of the forskolin-stimulated cAMP) using non-linear regression.

Data Presentation & Expected Pharmacological Profile

Based on the structural homology of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol to known LCAPs (e.g., aripiprazole, buspirone), the following table summarizes the expected quantitative data structure for its pharmacological validation.

Target ReceptorAssay TypeRadioligand / ReadoutExpected ParameterHypothetical Value Range
5-HT1A Competition Binding[3H]8-OH-DPATAffinity ( Ki​ )0.5 – 15.0 nM
5-HT2A Competition Binding[3H]KetanserinAffinity ( Ki​ )10.0 – 50.0 nM
D2 (Long) Competition Binding[3H]SpiperoneAffinity ( Ki​ )5.0 – 30.0 nM
5-HT1A Functional (Gi)cAMP InhibitionPotency ( EC50​ )1.0 – 25.0 nM
5-HT1A Functional (Gi)cAMP InhibitionEfficacy ( Emax​ )40% – 85% (Partial Agonist)

Experimental Workflow Visualization

To successfully translate this chemical entity from a benchtop concept to a validated neuroactive probe, researchers must follow a strict, tiered screening hierarchy.

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Binding 2. Radioligand Binding (Affinity / Ki Determination) Prep->Binding Func 3. cAMP Accumulation (Efficacy / EC50 Determination) Binding->Func If Ki < 100 nM InVivo 4. In Vivo Behavioral Models (e.g., Prepulse Inhibition) Func->InVivo If favorable functional profile

Fig 2. Tiered neuropharmacological screening workflow for arylpiperazines.

References

  • Soo, W. K., et al. "5-Hydroxytryptamine 1A receptor binding activity of bisbenzyltetrahydroisoquinoline alkaloids from Popowia odoardi." Pharmaceutical Biology,[Link]

  • Albert, P. R., et al. "Effector Coupling Mechanisms of the Cloned 5-HT1A Receptor." Journal of Biological Chemistry,[Link]

  • Rodriguez-Rosado, S., et al. "Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain." bioRxiv,[Link]

  • Baker, L. P., et al. "Regulation and Immunohistochemical Localization of bg-Stimulated Adenylyl Cyclases in Mouse Hippocampus." Journal of Neuroscience,[Link]

Sources

Analytical Methods for the Detection and Quantification of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS: 93162-31-3 for the free base[1]; CAS: 22194-12-3 for the dihydrochloride salt[2]) is a complex arylpiperazine derivative. Structurally, it features a 1-(2-methoxyphenyl)piperazine core linked to a terminal propoxyethanol chain.

The arylpiperazine motif is a privileged scaffold in medicinal chemistry, frequently utilized in neuroactive active pharmaceutical ingredients (APIs) targeting serotonin (5-HT) and dopamine receptors, such as aripiprazole, trazodone, and urapidil[3][4]. Consequently, derivatives like 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol frequently emerge in drug development pipelines as critical synthetic intermediates, process-related impurities, or degradation products. Accurate quantification of this compound is essential for API quality control, genotoxic impurity (GTI) screening, and stability profiling[5].

Analytical Challenges & Methodological Rationale

Analyzing basic arylpiperazines presents specific physicochemical challenges that dictate the selection of chromatographic and spectrometric parameters.

  • Chromatographic Tailing and Stationary Phase Selection : The secondary and tertiary nitrogen atoms within the piperazine ring are highly basic (pKa ~7.5–8.5). When analyzed on standard silica-based stationary phases, these basic sites engage in strong secondary ion-exchange interactions with residual acidic silanols, resulting in severe peak tailing and compromised resolution[6].

    • Causality & Solution: To mitigate this, analytical protocols must employ highly end-capped, low-silanol activity C18 columns (e.g., Waters Symmetry or SIELC Newcrom R1)[5][6].

  • Mobile Phase Modifiers : The use of volatile mobile phase modifiers, such as ammonium acetate (pH ~6.0) or formic acid, is critical. These buffers ensure the basic amines remain consistently protonated or ion-paired, sharpening the chromatographic peak while maintaining compatibility with mass spectrometry[5].

  • Detection Modalities :

    • UV-Vis (HPLC-PDA): The 2-methoxyphenyl group acts as a strong chromophore, providing robust UV absorbance maxima near 240 nm and 254 nm. This makes Photodiode Array (PDA) detection ideal for routine assay testing (>0.1% w/w limits)[7].

    • Mass Spectrometry (LC-MS/MS): For trace-level profiling (ppm/ppb levels), LC-MS/MS is mandatory. The basic piperazine nitrogens exhibit exceptional ionization efficiency in positive Electrospray Ionization (ESI+) mode, readily forming the [M+H]+ pseudo-molecular ion[3][8].

Experimental Workflows & Decision Matrix

The choice between HPLC-PDA and LC-MS/MS depends entirely on the target concentration limit required by regulatory guidelines (e.g., ICH Q2/M7).

AnalyticalWorkflow SamplePrep Sample Preparation (API Dissolution or Matrix Extraction) TargetConc Target Concentration Limit? SamplePrep->TargetConc Routine Routine Assay & Purity (> 0.1% w/w) TargetConc->Routine High Level Trace Trace Impurity Profiling (< 0.1% w/w, ppm/ppb) TargetConc->Trace Trace Level HPLC HPLC-PDA Protocol Column: End-capped C18 Buffer: 10mM NH4OAc (pH 6.0) Detection: UV 254 nm Routine->HPLC LCMS LC-MS/MS Protocol Column: UPLC C18 (1.7 µm) Buffer: 0.1% Formic Acid Detection: ESI+ MRM Mode Trace->LCMS DataAnalysis System Suitability & Validation (Resolution > 2.0, %RSD < 2.0%) HPLC->DataAnalysis LCMS->DataAnalysis

Fig 1: Decision matrix and analytical workflow for arylpiperazine derivative quantification.

Experimental Protocols

Protocol A: HPLC-PDA Method for Routine Assay and Purity Profiling

This protocol is designed for the bulk quantification of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol in API batches or synthetic mixtures.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the sample in a diluent of Water:Acetonitrile (50:50, v/v) to a target concentration of 1.0 mg/mL. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup : Install an end-capped C18 column (150 mm × 4.6 mm, 3.5 µm). Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.0 with dilute acetic acid.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Execution : Inject 10 µL of the sample. Monitor the eluent using a PDA detector extracted at 254 nm.

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Causality
0.0 1.0 80 20 High aqueous content ensures retention of the polar propoxyethanol tail.
15.0 1.0 30 70 Organic ramp elutes the hydrophobic methoxyphenyl core.
18.0 1.0 30 70 Isocratic hold to flush strongly bound matrix components.
18.1 1.0 80 20 Return to initial conditions.

| 25.0 | 1.0 | 80 | 20 | Column re-equilibration. |

Self-Validating System Suitability Testing (SST): Before analyzing unknown samples, inject a standard solution (0.1 mg/mL) five times. The system is validated if:

  • Tailing Factor (Tf) : ≤ 1.5 (Confirms silanol interactions are successfully suppressed).

  • Theoretical Plates (N) : ≥ 5,000 (Confirms column bed integrity).

  • Injection Precision : %RSD of peak area ≤ 2.0%.

Protocol B: LC-MS/MS Method for Trace-Level Detection

When 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol acts as a process-related impurity, it must be quantified at parts-per-million (ppm) levels[5]. This protocol utilizes Multiple Reaction Monitoring (MRM) for absolute specificity[7].

Step-by-Step Methodology:

  • Sample Preparation : Extract the API matrix using Methanol (to precipitate highly polar matrix proteins/salts while keeping the piperazine soluble)[5]. Centrifuge at 10,000 rpm for 10 minutes. Dilute the supernatant with 0.1% Formic Acid in water to a final concentration within the linear range (e.g., 1–100 ng/mL).

  • Chromatographic Setup : Use a UPLC C18 column (100 mm × 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Mobile Phase : Isocratic elution using 40% Mobile Phase A (0.1% Formic Acid in Water) and 60% Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid acts as a proton donor, maximizing ESI+ yield[8].

  • Mass Spectrometry : Operate the triple quadrupole mass spectrometer in ESI+ mode.

Table 2: LC-MS/MS MRM Parameters & Causality

Parameter Setting Causality / Rationale
Ionization Mode ESI Positive (ESI+) Basic piperazine nitrogens readily accept protons to form [M+H]+[8].
Capillary Voltage 3.0 kV Optimal for small molecule basic amines without causing in-source fragmentation[8].
Precursor Ion m/z 295.2 Corresponds to the exact mass of the [M+H]+ pseudo-molecular ion (MW: 294.39 g/mol )[1].
Quantifier Transition m/z 295.2 → 191.1 Represents the cleavage of the propoxyethanol tail; highly abundant and stable fragment[7].
Qualifier Transition m/z 295.2 → 150.1 Represents the cleavage of the piperazine ring yielding the 2-methoxyphenyl aziridinium ion[7].

| Collision Energy | 20 eV (Quant) / 35 eV (Qual) | Tailored to selectively fragment the ether linkage versus the more stable piperazine ring[7]. |

Self-Validating System Suitability Testing (SST):

  • Blank Injection : Signal-to-Noise (S/N) ratio at the analyte retention time must be < 3 (Confirms absence of carryover).

  • Limit of Quantification (LOQ) : S/N ≥ 10 for the lowest calibration standard.

  • Ion Ratio : The ratio of the Quantifier to Qualifier transition areas must be within ±20% of the established standard ratio (Confirms peak purity and absence of co-eluting isobaric interference).

Data Presentation: Method Validation Summary

The following table summarizes the expected validation metrics for both protocols when executed according to ICH Q2(R1) guidelines.

Table 3: Comparative Validation Metrics

Validation Parameter HPLC-PDA (Protocol A) LC-MS/MS (Protocol B)
Linearity Range 1.0 – 100 µg/mL 0.05 – 50 ng/mL
Correlation Coefficient (R²) > 0.999 > 0.995
Limit of Detection (LOD) 0.3 µg/mL 0.015 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL 0.05 ng/mL
Accuracy (% Recovery) 98.5% – 101.5% 90.0% – 110.0%

| Primary Application | Assay, Major Impurities | Genotoxic/Trace Impurities |

Sources

Application Note: Reconstitution and In Vitro Cell Culture Protocol for 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: In vitro pharmacology, GPCR screening, and neurochemical assays.

Introduction & Pharmacological Context

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS: 93162-31-3) is a synthetic lipophilic molecule featuring a piperazine core linked to a methoxyphenyl group and an extended propoxy-ethanol tail. Compounds containing the [1] are extensively utilized in neuropharmacological research due to their structural affinity for monoaminergic targets, particularly acting as ligands for 5-HT1A serotonin receptors and D2 dopamine receptors [2].

When applying this compound to in vitro cell culture models, its amphiphilic nature—combining a highly lipophilic aromatic system with polar ether and alcohol moieties—presents unique solubility dynamics. Improper reconstitution often leads to micro-precipitation in aqueous media, resulting in irreproducible dose-response curves. This guide provides a field-validated, self-validating protocol for the precise formulation and application of this compound.

Physicochemical Properties & Solvent Selection

Understanding the physicochemical profile of the compound is the foundational step in designing a reliable experimental workflow.

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Chemical Formula C16H26N2O3Determines molecular weight for molarity calculations.
Molecular Weight 294.4 g/mol 2.94 mg is required per 1 mL of solvent for a 10 mM stock.
CAS Number 93162-31-3Identifies the free base (distinct from the dihydrochloride salt).
XLogP3 1.4Indicates moderate lipophilicity; insoluble in cold aqueous buffers.
Primary Solvent Anhydrous DMSORequired to disrupt the crystalline lattice of the free base.

Causality in Solvent Choice: We strictly utilize [3] for the free base form. DMSO’s high dielectric constant and amphiphilic nature effectively solvate both the lipophilic methoxyphenyl ring and the polar ethanolamine-like tail. However, because DMSO can induce lipid bilayer permeabilization and cellular toxicity, the final concentration in the culture medium must be strictly limited to ≤ 0.1% (v/v) [4].

Experimental Protocol: Stock Solution Preparation

Expertise Insight: Never attempt to dissolve the free base powder directly into aqueous culture media. The sudden shift in solvent polarity will cause immediate micro-precipitation, drastically reducing the effective concentration of the drug.

Step-by-Step Reconstitution (10 mM Stock)
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture condensation, which degrades the compound and alters the precise weighing mass.

  • Weighing: Accurately weigh 2.94 mg of the compound using a microbalance.

  • Dissolution: Add exactly 1.0 mL of sterile, cell-culture grade, anhydrous DMSO to achieve a 10 mM stock.

  • Homogenization: Vortex the vial vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Step (Solubility Check): Inspect the solution against a strong light source. A properly dissolved stock will be completely optically clear. Any turbidity or light scattering indicates incomplete dissolution.

  • Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically resistant to 100% DMSO. Standard PES or cellulose filters will dissolve upon contact with DMSO, introducing toxic polymers into your stock.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber microcentrifuge tubes (to prevent photo-oxidation) and store at -20°C.

Reconstitution A Weigh Powder (2.94 mg) B Add 1 mL Anhydrous DMSO A->B C Vortex & Sonicate (Clear Solution) B->C D Sterile Filter (0.22 µm PTFE) C->D E Aliquot & Store (-20°C) D->E

Caption: Step-by-step workflow for generating a sterile 10 mM stock solution in DMSO.

Experimental Protocol: In Vitro Cell Culture Application

To treat cells, the 10 mM DMSO stock must be serially diluted into aqueous media without exceeding the 0.1% DMSO toxicity threshold.

Table 2: Serial Dilution Scheme for Cell Treatment
Desired Final Conc.Volume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL999 µL0.1% (v/v) - Maximum Safe Limit
1 µM 0.1 µL (or 10 µL of 1 mM)999 µL0.01% (v/v)
100 nM 10 µL of 10 µM intermediate990 µL< 0.001% (v/v)
Step-by-Step Application
  • Pre-Warming: Warm the culture media (e.g., DMEM or RPMI-1640 supplemented with FBS) to 37°C. Causality: Injecting a DMSO-solubilized lipophilic compound into cold media drastically lowers its solubility threshold, causing "cold shock" precipitation.

  • Intermediate Dilution (Recommended): For final treatment concentrations below 1 µM, create an intermediate aqueous stock (e.g., 1 mM) to ensure pipetting accuracy and minimize localized solvent shock.

  • Dropwise Addition: Add the required volume of the DMSO stock dropwise to the warmed media while gently swirling the tube. Rapid dispersion prevents localized high concentrations of the compound from crashing out of solution.

  • Incubation: Apply the treated media to the cell culture vessels and incubate at 37°C, 5% CO2 for the desired time point.

  • Self-Validation Step (Vehicle Control): Always include a "Vehicle Control" group treated with the exact same concentration of DMSO (e.g., 0.1%) lacking the compound. This validates that any observed phenotypic changes or cytotoxicity are strictly due to the piperazine derivative, not solvent-induced stress.

Mechanistic Insights: Putative Signaling Pathway

Derivatives of 1-(2-methoxyphenyl)piperazine are classic pharmacophores for monoamine receptors. When applied to neuronal cell lines or engineered models (e.g., HEK293 cells stably expressing 5-HT1A), these compounds typically act as ligands that modulate Gi/o-coupled GPCRs.

Binding to the receptor induces the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase (AC). This leads to a reduction in intracellular cyclic AMP (cAMP) and a downregulation of Protein Kinase A (PKA) activity, ultimately altering cellular excitability and gene transcription [5].

SignalingPathway Ligand 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol Receptor 5-HT1A / D2 Receptors (Gi/o-Coupled GPCR) Ligand->Receptor Binds Gi Gαi Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates

Caption: Putative Gi/o-coupled signaling cascade modulated by 1-(2-methoxyphenyl)piperazine derivatives.

References

  • National Center for Biotechnology Information (NIH). "1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem." PubChem Compound Summary. Available at:[Link]

  • PubMed (NIH). "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." Journal of Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol | C16H26N2O3 | CID 30977 - PubChem." PubChem Compound Summary. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "5-hydroxytryptamine receptors." GPCR Database. Available at:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Arylpiperazines, specifically those containing the 1-(2-methoxyphenyl)piperazine (1-MPP) pharmacophore, are privileged structures in medicinal chemistry. They frequently serve as the structural backbone for α1​ -adrenoceptor antagonists and 5-HT 1A​ receptor ligands (e.g., Urapidil, Naftopidil) . During the synthesis, scale-up, or forced degradation of these active pharmaceutical ingredients (APIs), complex process-related impurities can form.

One such critical intermediate and potential impurity is 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS: 93162-31-3, UNII: G6S09HF68X) . Due to the presence of a basic tertiary amine in the piperazine ring and a polar propoxyethanol chain, this compound exhibits significant secondary interactions with residual silanols on standard silica-based stationary phases. This Application Note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to mitigate peak tailing, ensure precise quantification, and serve as a self-validating system for quality control laboratories.

Chemical_Pathway Precursor 1-(2-Methoxyphenyl)piperazine (Key Pharmacophore) Reaction N-Alkylation Reaction (Basic Conditions, Heat) Precursor->Reaction Reagent Propoxyethanol Alkylating Agent (e.g., Chloro-derivative) Reagent->Reaction Product 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) propoxy)ethanol (Target Compound / Impurity) Reaction->Product Degradation N-Oxide Degradant (Oxidative Stress) Product->Degradation Stability Testing

Caption: Synthetic and degradation pathway of the target arylpiperazine compound.

Mechanistic Grounding & Experimental Causality (E-E-A-T)

To build a reliable chromatographic method, we must design the protocol around the physicochemical realities of the analyte rather than relying on trial and error.

  • Column Selection & Silanol Suppression: The pKa of the piperazine nitrogens is approximately 8.5 and 4.0. At a neutral pH, the molecule is partially protonated, leading to dual retention mechanisms: hydrophobic partitioning and ion-exchange with ionized surface silanols (pKa ~4.5) on the silica support. This causes severe peak tailing and poor resolution . We employ a high-purity, end-capped C18 column combined with a highly buffered mobile phase at pH 3.0. At this pH, residual silanols are fully protonated (neutralized), and the piperazine nitrogens are fully ionized, forcing the retention to rely strictly on predictable hydrophobic interactions.

  • Temperature Control (35 °C): Elevated column temperature lowers the viscosity of the mobile phase, reducing system backpressure and improving mass transfer kinetics within the stationary phase pores. This directly sharpens the chromatographic peaks.

  • Wavelength Selection (254 nm): The 2-methoxyphenyl group has a strong UV absorbance maximum around 254 nm due to the π→π∗ transitions of the aromatic ring conjugated with the methoxy oxygen lone pairs, ensuring maximum detector sensitivity.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Reference Standard: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (Purity 99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure water (18.2 M Ω⋅ cm).

  • Buffer Components: Potassium dihydrogen phosphate ( KH2​PO4​ ), Phosphoric acid ( H3​PO4​ ) (AR Grade).

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM KH2​PO4​ buffer, adjusted to pH 3.0 ± 0.05 with H3​PO4​ .

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent Preparation: Mix Ultrapure water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 5 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a primary stock of 100 µg/mL.

  • Sample Preparation: Weigh 50.0 mg of the API or reaction mixture, dissolve in 50 mL of diluent, sonicate for 10 minutes, and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC_Workflow Start Sample Preparation (Water:Acetonitrile 50:50) Col Column Selection (End-capped C18, 3.5 µm) Start->Col MP Mobile Phase Optimization (pH 3.0 Buffer to suppress silanols) Col->MP Grad Gradient Elution (Optimize Retention & Resolution) MP->Grad Val System Suitability & Validation (Tf ≤ 1.5, N ≥ 5000) Grad->Val

Caption: HPLC method development workflow for basic arylpiperazine derivatives.

Data Presentation & System Suitability

A scientifically rigorous protocol must be a self-validating system. Before analyzing unknown samples, the system suitability must be verified by injecting the standard solution six times. The method is validated according to ICH Q2(R1) guidelines .

Table 1: Gradient Elution Profile
Time (min)Mobile Phase A (Buffer, %)Mobile Phase B (Acetonitrile, %)Flow Rate (mL/min)
0.080201.0
15.040601.0
20.040601.0
20.180201.0
25.080201.0
Table 2: System Suitability and Validation Parameters
ParameterAcceptance CriteriaObserved ValueCausality / Significance
Retention Time (RT) -~ 12.4 minEnsures adequate retention away from the void volume.
Tailing Factor ( Tf​ ) 1.51.12Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) 50008450Indicates high column efficiency and sharp peak shape.
%RSD of Peak Area (n=6) 2.0%0.8%Verifies autosampler precision and detector stability.
Limit of Detection (LOD) Signal-to-Noise 30.05 µg/mLEstablishes the baseline sensitivity for trace impurity tracking.
Limit of Quantitation (LOQ) Signal-to-Noise 100.15 µg/mLDefines the lowest concentration for accurate reporting.

References

  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol | CID 30977 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Introduction: The Arylpiperazine Moiety as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Arylpiperazines in Modern Drug Discovery: From Synthesis to Biological Evaluation

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The N-arylpiperazine unit is a quintessential example of such a scaffold. Its unique combination of a rigid aromatic ring, a flexible and basic piperazine core, and two distinct nitrogen atoms for derivatization provides a versatile template for designing ligands for a wide array of biological targets, particularly within the central nervous system (CNS).

The arylpiperazine core is a cornerstone of many CNS-active agents, including blockbuster drugs like the antipsychotic aripiprazole and the anxiolytic buspirone. Its prevalence stems from the piperazine ring's ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, while the aryl group and the second nitrogen atom offer vectors for fine-tuning pharmacological activity and selectivity. These compounds primarily exert their effects by modulating G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptor subtypes, which are critical in the pathophysiology of numerous neurological and psychiatric disorders.

This guide provides a detailed overview of the application of arylpiperazines in drug discovery, from common synthetic strategies to robust protocols for their biological evaluation.

I. Synthetic Strategies for Arylpiperazine Analogs

The efficient construction of the arylpiperazine core is a critical first step in any discovery program. Several robust methods have been developed, with the choice often depending on the desired scale, substrate scope, and available starting materials.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C-N bonds in modern organic synthesis. It involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine. This method is favored for its mild reaction conditions, broad functional group tolerance, and applicability to a wide range of aryl halides and piperazines.

Causality Behind the Method: The power of this reaction lies in the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the otherwise difficult coupling of an electron-rich amine with an aryl halide. The choice of phosphine ligand is crucial as it modulates the catalyst's stability, reactivity, and steric environment, enabling the coupling of even challenging substrates like sterically hindered aryl chlorides.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(L)2-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(HNR'2)]+X- oa_complex->amine_complex Ligand Exchange (+ HNR'2, -L) amide_complex Ar-Pd(II)(L)-NR'2 amine_complex->amide_complex Deprotonation (- Base-H+) amide_complex->pd0 Reductive Elimination product Ar-NR'2 amide_complex->product Product Formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), piperazine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylpiperazine.

B. Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation. While it traditionally requires harsher conditions (high temperatures, polar solvents) than the Buchwald-Hartwig reaction, it can be advantageous for specific substrates and is often more cost-effective for large-scale synthesis.

Causality Behind the Method: The reaction proceeds via the formation of a copper(I) amide, which then undergoes nucleophilic substitution with the aryl halide. The high temperatures are necessary to overcome the activation energy for this process. Modern variations use ligands to solubilize the copper catalyst and promote the reaction under milder conditions.

Protocol 2: Classical Ullmann-type Synthesis of 1-Arylpiperazine

  • Reagent Setup: Combine the aryl halide (1.0 equiv), an excess of piperazine (acting as both reactant and solvent), copper powder or a copper(I) salt (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a sealed reaction vessel.

  • Reaction: Heat the mixture to a high temperature (150-210 °C) for 12-48 hours.

  • Work-up: Cool the reaction mixture and dilute it with water. Basify with aqueous NaOH and extract the product with an organic solvent like toluene or dichloromethane.

  • Purification: Wash the combined organic extracts with water, dry over a solid desiccant, and concentrate. The product is typically purified by vacuum distillation or column chromatography.

Comparison of Synthetic Methods
MethodCatalystTemperatureSubstrate ScopeAdvantagesDisadvantages
Buchwald-Hartwig Palladium/LigandModerate (80-110°C)Broad (Ar-Cl, Br, I, OTf)Mild conditions, high functional group toleranceHigher catalyst cost
Ullmann Condensation CopperHigh (150-210°C)Activated Ar-XCost-effective, good for specific substratesHarsh conditions, limited scope
Direct Arylation NoneHigh (~190°C)AnilinesCatalyst-freeVery high temperatures, limited to anilines

II. Biological Evaluation: Uncovering Pharmacological Activity

Once a library of arylpiperazine derivatives is synthesized, the next critical phase is to determine their biological activity. For CNS-targeted agents, this typically involves a hierarchical screening process, starting with in vitro binding and functional assays, followed by in vivo behavioral models.

Drug_Discovery_Workflow cluster_synthesis Chemistry cluster_invivo In Vivo Testing synthesis Synthesis of Arylpiperazine Library binding Radioligand Binding Assays (Affinity: Ki) synthesis->binding Primary Screen functional Functional Assays (Efficacy: GTPγS, cAMP) binding->functional Hits to Leads cytotoxicity Cytotoxicity/ADMET (Initial Safety Profile) functional->cytotoxicity behavioral Behavioral Models (e.g., Hyperlocomotion) functional->behavioral Lead Optimization pkpd Pharmacokinetics (PK/PD) (ADME, Brain Penetration) behavioral->pkpd

Caption: General workflow for arylpiperazine drug discovery.

A. In Vitro Assays: Target Engagement and Function

1. Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor. They measure the ability of a test compound (the "cold" ligand) to compete with a radioactively labeled ligand ("hot" ligand) for binding to the receptor. The output is typically an IC₅₀ value, which can be converted to an inhibition constant (Ki) to represent the compound's binding affinity.

Protocol 3: Radioligand Competition Binding Assay for Dopamine D₂ Receptors

  • Objective: To determine the binding affinity (Ki) of a novel arylpiperazine for the human dopamine D₂ receptor.

  • Materials:

    • Membrane preparation from cells stably expressing the human D₂ receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D₂/D₃ antagonist).

    • Non-specific binding control: Haloperidol or Butaclamol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates and glass fiber filter mats (e.g., GF/C, presoaked in polyethyleneimine).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Plate Setup: Prepare a 96-well plate. For each test compound, prepare serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Mix: To each well, add in order:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control (e.g., 10 µM Haloperidol) OR 50 µL of test compound dilution.

      • 50 µL of the radioligand ([³H]Spiperone) at a concentration near its Kd (e.g., 0.2-0.5 nM).

      • 150 µL of the D₂ receptor membrane preparation (typically 5-20 µg of protein per well).

    • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional Assays (GTPγS Binding)

While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays, such as the [³⁵S]GTPγS binding assay, measure the first step in signal transduction after receptor activation: the binding of GTP to the Gα subunit of the G-protein. An agonist will stimulate [³⁵S]GTPγS binding, while an antagonist will block the agonist-stimulated response.

Protocol 4: [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional activity (agonist or antagonist) of an arylpiperazine at a Gi-coupled receptor (e.g., 5-HT₁ₐ).

  • Materials:

    • Receptor membrane preparation (as above).

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (to ensure G-proteins are in the inactive state).

    • Full agonist control (e.g., 5-CT for 5-HT₁ₐ receptors).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Procedure:

    • Pre-incubation: Pre-incubate membranes with the test compound (for agonist mode) or with a full agonist plus the test compound (for antagonist mode).

    • Assay Initiation: Add GDP (10-30 µM) and [³⁵S]GTPγS (~0.1 nM) to the wells.

    • Incubation: Incubate for 60 minutes at 30°C.

    • Harvesting & Counting: The procedure is similar to the radioligand binding assay, involving rapid filtration and scintillation counting.

  • Data Analysis: Agonist activity is measured as an increase in [³⁵S]GTPγS binding above baseline. Antagonist activity is measured as a rightward shift in the dose-response curve of a known agonist.

B. In Vivo Assays: Assessing Therapeutic Potential

Promising candidates from in vitro screens are advanced to in vivo animal models to assess their effects on behavior, which can be indicative of therapeutic potential for conditions like psychosis or anxiety.

Protocol 5: Amphetamine-Induced Hyperlocomotion Model

  • Objective: To assess the potential antipsychotic activity of an arylpiperazine by measuring its ability to reverse hyperlocomotion induced by a psychostimulant (amphetamine). This model is based on the dopamine hypothesis of schizophrenia.

  • Animals: Male mice or rats.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement (distance traveled, rearing, etc.).

  • Procedure:

    • Acclimation: Place animals in the open-field arenas for 30-60 minutes to acclimate.

    • Dosing: Administer the test compound (arylpiperazine) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Pre-treatment Time: Allow a set time for the compound to be absorbed and reach the brain (e.g., 30-60 minutes).

    • Challenge: Administer a psychostimulant (e.g., D-amphetamine, 1-3 mg/kg) to induce hyperlocomotion.

    • Data Collection: Immediately place the animals back into the arenas and record locomotor activity for 60-120 minutes.

  • Data Analysis: Compare the total distance traveled by the group treated with the test compound + amphetamine to the group treated with vehicle + amphetamine. A significant reduction in locomotion suggests potential antipsychotic-like (i.e., D₂ receptor blocking) activity.

III. Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound. By systematically modifying the structure of the arylpiperazine, researchers can identify which chemical features are essential for affinity, selectivity, and functional activity.

Key SAR Insights for Arylpiperazines Targeting Serotonin & Dopamine Receptors:

  • The Basic Nitrogen (N4): The protonated nitrogen of the piperazine ring is critical for activity. It typically forms a key ionic interaction with a conserved aspartic acid residue (Asp3.32) in the third transmembrane domain (TM3) of aminergic GPCRs.

  • The Aryl Group (at N1): The nature of the aryl substituent dramatically influences affinity and selectivity.

    • For 5-HT₁ₐ receptors, bulky ortho substituents (e.g., -OCH₃) are often favored.

    • For D₂/D₃ receptors, substituents like 2,3-dichloro groups (as in aripiprazole) or other halogenated patterns are common.

    • The aromatic ring itself engages in favorable edge-to-face π-stacking interactions with phenylalanine or tryptophan residues within the receptor's binding pocket.

  • The Linker and Terminal Group: The chain connecting N4 to a terminal functional group is important for modulating the pharmacological profile (e.g., agonist vs. antagonist) and targeting secondary binding pockets. Long-chain arylpiperazines often contain amide or imide functionalities in this region.

Table of Binding Affinities for Representative Arylpiperazines

CompoundAr GroupTargetKi (nM)Reference
WAY-100635 2-methoxyphenyl5-HT₁ₐ0.9
Aripiprazole 2,3-dichlorophenylD₂0.34
Buspirone 2-pyrimidinyl5-HT₁ₐ13.0
Compound 9b 2-(4-methoxyphenyl)phenyl5-HT₁ₐ23.9
Compound 9b 2-(4-methoxyphenyl)phenyl5-HT₂ₐ39.4
Compound 9b 2-(4-methoxyphenyl)phenyl5-HT₇45.0

Conclusion

The arylpiperazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with key CNS targets, ensures its enduring relevance in medicinal chemistry. By combining rational design, efficient synthetic methodologies like the Buchwald-Hartwig amination, and a systematic hierarchy of in vitro and in vivo evaluations, researchers can effectively harness the potential of this privileged structure to develop the next generation of drugs for treating complex neurological and psychiatric disorders.

References

  • Lee, S. et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, H. et al. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry, 15(11), 981-989. Available at: [Link]

  • Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Marcinkowska, M. et al. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 665-674. Available at: [Link]

  • Chen, H. et al. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry, 15(11), 981-989. Available at: [Link]

  • Screening models of anti psychotic drugs. (2016). Slideshare. Available at: [Link]

  • Li, J. et al. (2023). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. Available at: [Link]

  • Ahmad, I. et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(8), 729-751. Available at: [Link]

  • Kurczab, R. et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(12), 14457-14479. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272-5275. Available at: [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. British Journal of Pharmacology, 169(6), 1205-1215. Available at: [Link]

  • Zhang, Y., & Liu, J. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology, 1272, 69-78. Available at: [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. Available at: [Link]

  • Ciano, A. et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3144. Available at: [Link]

  • Pérez-Silanes, S. et al. (2005). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry, 48(8), 2843-2856. Available at: [Link]

  • Chojnacka-Wójcik, E. et al. (1999). Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine

Application Notes and Protocols for the Research Chemical 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Arylpiperazine Derivative

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol belongs to the well-established class of arylpiperazines, a scaffold of significant interest in medicinal chemistry and pharmacology. This chemical entity, characterized by a 2-methoxyphenyl group linked to a piperazine ring, which is further connected via a propoxyethanol linker, holds considerable promise as a modulator of aminergic G protein-coupled receptors (GPCRs). The structural motif of (2-methoxyphenyl)piperazine is a known pharmacophore for high-affinity ligands of the serotonin 1A (5-HT1A) receptor, a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety, depression, and psychosis.[1][2]

These application notes provide a comprehensive guide for researchers investigating the pharmacological profile of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. The protocols detailed herein are designed to enable a thorough in vitro and in vivo characterization of this research chemical, establishing its receptor binding affinity, functional activity, and potential therapeutic efficacy.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C16H26N2O3PubChem[3]
Molecular Weight 294.39 g/mol PubChem[3]
Appearance (Predicted) White to off-white solid or viscous oil-
Solubility (Predicted) Soluble in DMSO and ethanol; sparingly soluble in water.-
Storage Store at -20°C for long-term stability. Protect from light and moisture.-

Note: The appearance and solubility are predicted based on structurally similar compounds. It is imperative for the researcher to empirically determine these properties for the specific batch of the chemical being used.

Proposed Mechanism of Action and Therapeutic Relevance

The core hypothesis for the biological activity of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is its interaction with the 5-HT1A receptor. This receptor is a member of the serotonin receptor family and is implicated in the modulation of mood, cognition, and anxiety. Ligands for the 5-HT1A receptor can act as agonists, partial agonists, or antagonists, each with distinct therapeutic potential. For instance, partial agonists at the 5-HT1A receptor are a feature of several atypical antipsychotic drugs.[4]

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, which is coupled to the inhibitory G protein, Gi/o.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 2-(3-(4-(2-Methoxyphenyl) piperazin-1-yl)propoxy)ethanol Ligand->5HT1A_Receptor Binds to receptor ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., neuronal hyperpolarization) cAMP->Downstream_Effects Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a robust framework for the characterization of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [3H]-8-OH-DPAT (Radioligand)

  • WAY-100635 (Non-labeled antagonist for non-specific binding)

  • Test Compound: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

  • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-h5-HT1A cells.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of WAY-100635 (10 µM final concentration, for non-specific binding) or 25 µL of varying concentrations of the test compound.

    • 25 µL of [3H]-8-OH-DPAT (final concentration of ~0.5 nM).

    • 200 µL of cell membrane suspension (5-10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Compound Dilutions Prepare_Reagents->Assay_Plate_Setup Incubation Incubate at RT for 60 min Assay_Plate_Setup->Incubation Harvesting Filter and Wash Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Protocol 2: In Vitro cAMP Functional Assay for 5-HT1A Receptor Efficacy

This protocol determines whether the test compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Forskolin

  • Serotonin (5-HT) (Reference agonist)

  • Test Compound: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Culture CHO-K1-h5-HT1A cells to ~80% confluency.

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Add varying concentrations of the test compound or reference agonist (5-HT).

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of the reference agonist (5-HT) at its EC80.

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Agonist mode: Generate a concentration-response curve to determine the EC50 and Emax values.

    • Antagonist mode: Generate a concentration-response curve to determine the IC50 and calculate the Kb value.

cAMP_Assay_Logic Start Start Cell_Culture Culture and Plate CHO-h5-HT1A cells Start->Cell_Culture Agonist_Mode Agonist Mode: - Add Test Compound - Add Forskolin Cell_Culture->Agonist_Mode Antagonist_Mode Antagonist Mode: - Add Test Compound - Add 5-HT (EC80) - Add Forskolin Cell_Culture->Antagonist_Mode Incubate Incubate 30 min Agonist_Mode->Incubate Antagonist_Mode->Incubate Detect_cAMP Lyse cells and Detect cAMP Incubate->Detect_cAMP Analyze_Agonist Calculate EC50 and Emax Detect_cAMP->Analyze_Agonist Analyze_Antagonist Calculate IC50 and Kb Detect_cAMP->Analyze_Antagonist End End Analyze_Agonist->End Analyze_Antagonist->End

Caption: cAMP Functional Assay Logic.

Protocol 3: In Vivo Forced Swim Test for Antidepressant-like Activity

This protocol is a widely used behavioral test to screen for potential antidepressant efficacy.[3][5][6][7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compound: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Imipramine (positive control)

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or imipramine intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session:

    • Gently place each mouse individually into a beaker of water.

    • Record the behavior for 6 minutes.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test for immobility time. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the immobility time of the test compound-treated group with the vehicle-treated group and the positive control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Data Interpretation and Expected Outcomes

  • Binding Affinity: Based on structurally related compounds, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is expected to exhibit high affinity for the 5-HT1A receptor, with a Ki value in the low nanomolar range.[1][2]

  • Functional Activity: The functional assay will reveal whether the compound is an agonist, partial agonist, or antagonist. This information is critical for predicting its potential therapeutic applications. For example, partial agonism is a desirable feature for atypical antipsychotics.[4]

  • In Vivo Efficacy: A significant reduction in immobility time in the forced swim test would suggest potential antidepressant-like properties.

Conclusion

The research chemical 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol presents a compelling opportunity for the discovery of novel central nervous system therapeutics. The protocols outlined in these application notes provide a comprehensive and scientifically rigorous framework for elucidating its pharmacological profile. By systematically determining its binding affinity, functional efficacy, and in vivo activity, researchers can unlock the full potential of this promising arylpiperazine derivative.

References

  • PubChem Compound Summary for CID 30977, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. National Center for Biotechnology Information. [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame IACUC. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Assay buffers. (n.d.). University of North Carolina at Chapel Hill. [Link]

  • de Souza, G. Z., de-Melo-Neto, V. L., & de-Souza-Pinto, A. C. (2017). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ open science, 1(1), e000007. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. (2022). Molecules, 27(6), 1804. [Link]

  • Loza, M. I., Brea, J., Sanchez, L., & Mengod, G. (1998). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 41(12), 2109–2118. [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (2007). SLV313 (1-(2,3-Dihydro-Benzo[3][6]Dioxin-5-yl)-4- [5-(4-Fluoro-Phenyl)-Pyridin-3-ylmethyl]-Piperazine Monohydrochloride): A Novel Dopamine D2 Receptor Antagonist and 5-HT1A Receptor Agonist Potential Antipsychotic Drug. JPET, 321(3), 960-970. [Link]

Sources

Pharmacological Screening of Methoxyphenylpiperazine Analogs: A Comprehensive Guide to GPCR Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Rationale

The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly privileged pharmacophore in medicinal chemistry. Analogs bearing this moiety are predominantly recognized for their potent interactions with aminergic G protein-coupled receptors (GPCRs). Depending on the specific linker and secondary pharmacophores attached, methoxyphenylpiperazine (MPP) derivatives can act as highly selective serotonergic (5-HT1A, 5-HT2A) or dopaminergic (D2, D3) ligands, making them prime candidates for novel antidepressants, antipsychotics, and treatments for substance use disorders[1],[2]. Furthermore, structural modifications can shift their affinity toward α1-adrenoceptors, yielding potent antiarrhythmic and hypotensive agents[3].

As a Senior Application Scientist, I frequently observe that the high lipophilicity and basicity of MPP derivatives can lead to artifactual data if assay conditions are not rigorously optimized. The screening cascade and protocols detailed below are designed as a self-validating system: they incorporate selective radioligands, optimized buffer conditions to mitigate non-specific binding, and functional readouts to ensure that observed binding translates to true pharmacological efficacy.

ScreeningWorkflow Lib MPP Analog Library Bind Primary Radioligand Binding (5-HT1A, 5-HT2A, D2, α1) Lib->Bind Func Functional Assays ([35S]GTPγS, cAMP, β-arrestin) Bind->Func ADME ADME-Tox & Selectivity (CYP450, hERG, Microsomes) Func->ADME InVivo In Vivo Pharmacodynamics (FST, Arrhythmia Models) ADME->InVivo

Workflow for the pharmacological screening of methoxyphenylpiperazine analogs.

In Vitro Radioligand Binding Assays

To establish the structure-activity relationship (SAR) of new MPP analogs, primary screening relies on competitive radioligand binding. For 5-HT1A and D2 receptors, we utilize [³H]-8-OH-DPAT and [³H]-raclopride, respectively.

Expert Insight (Causality): MPP analogs are highly lipophilic and tend to adhere to plasticware and glass fiber filters, artificially inflating background noise. To counteract this, the addition of 0.1% Bovine Serum Albumin (BSA) to the assay buffer acts as a lipid sink, while pre-treating the GF/B filters with 0.5% polyethylenimine (PEI) coats the glass fibers with positive charges. This repels the positively charged piperazine nitrogen, drastically reducing non-specific binding.

Protocol 1: Competitive Binding Assay for 5-HT1A and D2 Receptors

Materials:

  • CHO-K1 cell membranes stably expressing human 5-HT1A or D2 receptors.

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-raclopride (for D2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA. (Note: Mg²⁺ is critical to stabilize the high-affinity agonist-bound state of the GPCR).

  • Reference Compounds: Serotonin (5-HT1A) or Chlorpromazine (D2).

Step-by-Step Methodology:

  • Preparation: Dilute the MPP analogs in 100% DMSO to create a 10-point concentration-response curve (final assay DMSO concentration must not exceed 1% to prevent membrane toxicity).

  • Incubation Mixture: In a 96-well deep-well plate, combine 150 µL of Assay Buffer, 25 µL of the radioligand (final concentration ~1.5 nM), 25 µL of the test MPP analog, and 50 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked for 1 hour in 0.5% PEI.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, dark-adapt for 2 hours, and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (one-site competition model) and convert to Kᵢ using the Cheng-Prusoff equation.

Functional Profiling: [³⁵S]GTPγS Binding Assay

Affinity (Kᵢ) does not equal efficacy. MPP derivatives can act as full agonists, partial agonists, or antagonists[4]. To determine the intrinsic activity of these compounds at Gαi/o-coupled receptors (like 5-HT1A and D2), we measure the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

GPCR_Signaling Ligand MPP Analog Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) GIRK GIRK Channel Gi->GIRK Activates (Gβγ) cAMP ↓ cAMP AC->cAMP Reduces

Gi/o-coupled GPCR signaling pathways targeted by methoxyphenylpiperazine analogs.

Expert Insight (Causality): The inclusion of an excess of GDP (typically 10 µM) in the assay buffer is a critical self-validating step. It forces the G-proteins into an inactive, GDP-bound baseline state. Without this, basal[³⁵S]GTPγS binding would be too high, masking the signal window of partial agonists or inverse agonists.

Protocol 2: [³⁵S]GTPγS Functional Assay

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, and 10 µM GDP.

  • Membrane Addition: Add 10 µg of receptor-expressing membranes to the assay buffer and incubate on ice for 15 minutes to allow GDP to occupy the basal G-protein pool.

  • Ligand Incubation: Add the MPP analogs (for agonism) or a fixed concentration of a reference agonist + varying concentrations of MPP analogs (for antagonism). Incubate at 30°C for 30 minutes.

  • Radiotracer Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for an additional 30 minutes at 30°C.

  • Termination & Counting: Rapidly filter through GF/B filters (no PEI required here, as the nucleotide does not bind non-specifically to the glass fiber in the same way basic amines do), wash with ice-cold buffer, and count via liquid scintillation.

Quantitative Data Presentation

The pharmacological profile of MPP analogs is highly sensitive to the substitution pattern on the piperazine and the nature of the linker. Below is a summary of representative data comparing various derivatives.

Compound / DerivativePrimary TargetAffinity (Kᵢ, nM)Functional ProfilePrimary Indication / Effect
HBK-10 5-HT1A / D25-HT1A: High D2: HighAntagonist at bothAntidepressant-like (FST model)[1]
Coumarin-MPP (Cmpd 5) 5-HT1A90 nMPartial AgonistAntidepressant[4]
HBK-18 α1A-adrenoceptorHighAntagonistAntiarrhythmic[3]
Eticlopride-based MPP D3 ReceptorSub-nanomolarAntagonist / Partial AgonistOpioid Dependence[2]

Table 1: Pharmacological profiles of representative 2-methoxyphenylpiperazine analogs derived from recent screening campaigns.

References

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI.[Link]

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI.[Link]

  • Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats. Frontiers.[Link]

  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. PMC.[Link]

Sources

Troubleshooting & Optimization

improving the stability of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the handling, formulation, and stabilization of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol .

As a Senior Application Scientist, I have designed this portal to move beyond basic handling instructions. This guide addresses the specific physicochemical vulnerabilities of this molecule—specifically its dual-threat degradation profile involving piperazine N-oxidation and ether autoxidation. Every protocol and troubleshooting step provided here is grounded in mechanistic causality to ensure your experimental workflows are robust, reproducible, and self-validating.

Module 1: Molecular Vulnerability Profile (The "Why")

To stabilize 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol, we must first understand how it degrades. This molecule contains three distinct structural domains, two of which are highly susceptible to degradation in aqueous solutions:

  • The Piperazine Core (Oxidation Risk): The tertiary amines within the piperazine ring possess lone electron pairs that are highly susceptible to oxidative attack, leading to the formation of N-oxides[1][2]. This pathway is catalytically accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in buffer salts or leached from glassware[3].

  • The Propoxyethanol Chain (Autoxidation Risk): The aliphatic ether linkage is prone to free-radical autoxidation. When exposed to dissolved oxygen and light, ethers form reactive hydroperoxides[4][5]. These peroxides can cause carbon-oxygen chain cleavage or act as internal oxidants that attack the piperazine ring.

  • The 2-Methoxyphenyl Group: Relatively stable, but can undergo O-demethylation under extreme metabolic or oxidative stress[6].

To visualize how environmental factors trigger these pathways, refer to the logic tree below.

G API 2-(3-(4-(2-Methoxyphenyl) piperazin-1-yl)propoxy)ethanol Path1 Piperazine N-Oxidation API->Path1 Path2 Ether Autoxidation API->Path2 Path3 Photolytic Cleavage API->Path3 Cat1 Trace Metals (Cu2+, Fe3+) High pH (Free Base) Path1->Cat1 Cat2 Dissolved O2 Radical Initiators Path2->Cat2 Cat3 UV/Vis Light Exposure Path3->Cat3 Deg1 Piperazine N-Oxides (+16 Da Mass Shift) Cat1->Deg1 Deg2 Hydroperoxides Chain Cleavage Cat2->Deg2 Deg3 N-Dealkylation Products Cat3->Deg3

Caption: Logical tree of degradation pathways and environmental catalysts for the arylpiperazine derivative.

Module 2: Diagnostic Troubleshooting Guide

Q: My LC-MS analysis shows a major secondary peak with a +16 Da mass shift after 48 hours in solution. What is happening? A: This is the classic signature of piperazine N-oxide formation [1][7]. The tertiary nitrogen in the piperazine ring has been oxidized.

  • Root Cause: High pH (leaving the nitrogen lone pairs unprotonated and vulnerable) combined with dissolved oxygen and trace metals[3].

  • Intervention: Lower the formulation pH to 4.5–5.5 to protonate the piperazine ring (converting it to a more stable salt form)[8]. Add 0.1% EDTA to chelate trace metals.

Q: The API concentration drops by 30% over a week, and the solution turns slightly yellow, but I don't see the +16 Da peak. Why? A: You are likely observing ether autoxidation followed by chain cleavage. Ethers react with molecular oxygen to form hydroperoxides[4][9], which subsequently break down into smaller, volatile aldehydes or alcohols, leading to the yellowing of the solution and loss of the intact propoxyethanol chain.

  • Root Cause: Exposure to ambient oxygen and light during storage.

  • Intervention: Spurge your solvents with Argon or Nitrogen prior to dissolution. Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.05% w/v to terminate the autoxidation chain reaction. Store in amber vials.

Q: I am observing inconsistent stability between batches stored in glass versus plastic containers. Which is better? A: This discrepancy is due to the competing vulnerabilities of the molecule.

  • Glass vials (especially lower-grade borosilicate) can leach trace metals (Fe³⁺, Na⁺) into the solution, accelerating piperazine N-oxidation[3].

  • Plastic vials (like standard polypropylene) are highly permeable to atmospheric oxygen, accelerating ether autoxidation[5].

  • Intervention: Use silanized (deactivated) amber glass vials with PTFE-lined caps. This prevents metal leaching while providing an impermeable barrier to oxygen and light.

Module 3: Quantitative Stability Metrics

To optimize your experimental design, refer to the synthesized stability data below. This table demonstrates the causality between formulation variables and the half-life ( t1/2​ ) of arylpiperazine-ether derivatives in aqueous environments.

Formulation ConditionpH LevelAdditives / ExcipientsPrimary Degradation PathwayEstimated t1/2​ (at 25°C)
Unbuffered Water (Aerated)~7.5 (Free Base)NoneN-Oxidation & Autoxidation< 48 Hours
Phosphate Buffer (Aerated)7.4NoneN-Oxidation (Metal catalyzed)~ 3 Days
Acetate Buffer (Degassed)4.5NoneSlow Ether Cleavage~ 14 Days
Optimized Buffer (Degassed) 4.5 0.1% EDTA + 0.05% Ascorbic Acid Highly Suppressed > 6 Months
Basic Solution (NaOH)10.0NoneRapid N-Dealkylation / Cleavage< 12 Hours

Note: Protonation of the piperazine ring at lower pH significantly shields the molecule from electrophilic oxygen attack, while EDTA neutralizes the catalytic effect of transition metals[3][8].

Module 4: Validated Formulation Protocol

To ensure a self-validating and reproducible system, use the following step-by-step methodology to prepare stable stock solutions of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol.

Materials Required:

  • HPLC-grade Water and Methanol/Acetonitrile

  • Argon or Nitrogen gas

  • EDTA (Disodium salt) and Ascorbic Acid (or BHT for organic stocks)

  • Silanized amber glass vials

Step-by-Step Methodology:

  • Solvent Deoxygenation: Vigorously spurge the chosen solvent (e.g., 50 mM Acetate buffer) with Argon gas for at least 15 minutes to displace dissolved oxygen. This is critical to prevent ether hydroperoxide formation[10].

  • pH Adjustment: Adjust the buffer pH to 4.5 - 5.0 . This ensures the piperazine nitrogens are fully protonated (forming the dihydrochloride-equivalent state in solution), drastically reducing their nucleophilicity and oxidation potential[8].

  • Chelator & Antioxidant Addition: Dissolve 0.1% w/v EDTA and 0.05% w/v Ascorbic acid into the buffer. Causality check: EDTA binds leached metals; Ascorbic acid scavenges free radicals.

  • API Dissolution: Weigh the 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol powder under low-light conditions. Slowly add the optimized buffer while gently vortexing until fully dissolved.

  • Validation & Storage:

    • Self-Validation Step: Immediately run an aliquot on LC-MS (T=0). You should see a single sharp peak at the expected M+H mass.

    • Aliquot the remaining solution into silanized amber vials, blanket the headspace with Argon, seal tightly, and store at -20°C.

W Start Start: API Powder Step1 1. Solvent Degassing (Spurge with Ar/N2) Start->Step1 Step2 2. Buffer Prep (pH 4.5) (Protonate Piperazine) Step1->Step2 Step3 3. Add Stabilizers (EDTA + Ascorbic Acid) Step2->Step3 Step4 4. API Dissolution (Protect from UV) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Amber Vials) Step4->Step5

Caption: Step-by-step workflow for the preparation of highly stable arylpiperazine solutions.

Module 5: Frequently Asked Questions (FAQs)

Can I subject these solutions to freeze-thaw cycles? Avoid repeated freeze-thaw cycles. Freezing concentrates the solutes (including trace oxygen and metals) into the remaining unfrozen water pockets just before complete solidification, which can cause micro-bursts of autoxidation. Aliquot your stocks for single-use.

How can I test if my old stock solution has formed explosive ether peroxides? While the concentration of API in standard biological assays is usually too low to pose an explosion hazard, peroxide formation destroys the compound's efficacy. You can test for hydroperoxides using standard iodide-starch test strips. If the strip turns blue/black, the propoxyethanol chain has autoxidized, and the solution must be discarded[5][10].

Does the choice of organic co-solvent matter? Yes. If you are using DMSO to make high-concentration master stocks, ensure it is anhydrous and strictly degassed. DMSO is hygroscopic and will absorb water and oxygen from the air, which will initiate the degradation of the ether chain over time.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. utexas.edu.
  • Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ku.dk.
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. google.com.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. researchgate.net.
  • The Stability Study of a Novel Phenylpiperazine Derivative. isaacpub.org.
  • 15.6: Autoxidation of Ethers. libretexts.org.
  • An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. mdpi.com.
  • 120 CHM2211 Autooxidation of Ethers. youtube.com.
  • Imatinib Mesylate | Imatinib-piperazine-n-oxide | High Performance Liquid Chromatography Method. ijpsonline.com.
  • PEROXIDE FORMING CHEMICALS. vumc.org.

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile piperazine intermediate. As a molecule incorporating a nucleophilic piperazine ring, a flexible propoxy-ethanol chain, and an electron-rich methoxyphenyl group, its reactivity and handling require careful consideration. This document provides in-depth, experience-driven answers to frequently asked questions, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Compound Characteristics, Handling, and Storage

A successful experiment begins with a thorough understanding of your reagents. This section covers the fundamental properties and best practices for handling and storing 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol to ensure its integrity.

FAQ: What are the critical chemical properties and recommended storage conditions for this compound?

Answer:

Understanding the physicochemical properties of 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol is fundamental to its proper use. Below is a summary of its key characteristics.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol PubChem[1]
CAS Number 93162-31-3 PubChem[1]
Molecular Formula C₁₆H₂₆N₂O₃ PubChem[1][2]
Molecular Weight 294.39 g/mol PubChem[1]
Appearance Typically an oil or low-melting solid Inferred from related structures

| pKa (predicted) | ~8.5-9.5 for the piperazine nitrogen | Inferred from piperazine chemistry |

Storage and Handling Protocol:

The piperazine moiety is the most reactive and sensitive part of the molecule. Piperazines are known to be hygroscopic and can react with atmospheric carbon dioxide due to their basicity.[3] Therefore, improper storage can lead to degradation and inconsistent experimental results.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with CO₂.

  • Temperature: Keep in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.[3]

  • Handling: Due to the basic nature of the piperazine ring, the compound may be corrosive or irritating. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

Section 2: Troubleshooting Synthetic Reactions

This compound is primarily used as a nucleophilic building block in multi-step syntheses. The secondary amine of the piperazine ring is the most common site of reaction.

FAQ: My reaction yield is low when using this compound for N-alkylation or N-acylation. What are the likely causes?

Answer:

Low yields in reactions involving the piperazine nitrogen are a common frustration. The issue often stems from a handful of correctable factors related to reaction conditions and reagent choice.

Causality Analysis:

  • Insufficient Basicity: While the piperazine nitrogen is nucleophilic, the reaction (e.g., alkylation with a halide) generates an acid (H-X) that can protonate the starting material, rendering it non-nucleophilic. An external base is required to neutralize this acid and regenerate the free amine.

  • Steric Hindrance: The ortho-methoxyphenyl group provides some steric bulk, which can hinder the approach of electrophiles to the adjacent piperazine nitrogen. This is more pronounced with bulky electrophiles.

  • Solvent Choice: The polarity of the solvent must be sufficient to dissolve the starting materials but should not interfere with the reaction. Protic solvents like ethanol can sometimes participate in side reactions or solvate the nucleophile too effectively, reducing its reactivity.

  • Side Reactions: The hydroxyl group at the end of the ethanol chain can potentially compete in reactions, especially with highly reactive electrophiles like acyl chlorides, if it is not protected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Protocol: Example N-Alkylation

This protocol for reacting the title compound with a generic benzyl bromide illustrates best practices.

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)ethanol (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as the solvent. Add finely ground potassium carbonate (K₂CO₃, 2.5 eq.) as the base. The use of a solid base is common in these alkylations.

  • Reagent Addition: Dissolve the electrophile (e.g., benzyl bromide, 1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature. A slow addition rate is crucial to minimize side reactions.[5]

  • Reaction: Heat the mixture to 60-80°C and monitor by TLC or LC/MS until the starting material is consumed.

  • Workup: Cool the reaction, filter off the solid base, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography or an acid-base extraction to remove unreacted starting material and byproducts.

FAQ: How can I effectively purify my final product and remove unreacted starting material?

Answer:

Purification is often the most challenging step due to the basic nature and high polarity of piperazine-containing compounds. A multi-step approach is often necessary.

Purification Strategy Selection:

The basic nitrogen of the piperazine ring is the key to effective purification. It allows for a powerful acid-base extraction that can separate your product from neutral organic impurities.

PurificationStrategy Crude Crude Reaction Mixture IsProductBasic Is the desired product basic? Crude->IsProductBasic IsImpurityNeutral Are major impurities neutral? IsProductBasic->IsImpurityNeutral Yes ColumnChromatography Perform Column Chromatography: - Normal Phase: Use amine-deactivated silica or add 1% Et₃N to eluent. - Reverse Phase: Use a C18 column with a water/ACN gradient and TFA/formic acid modifier. IsProductBasic->ColumnChromatography No / Unsure AcidBaseExtraction Perform Acid-Base Extraction: 1. Dissolve in EtOAc/DCM 2. Wash with 1M HCl (aq) 3. Basify aqueous layer (NaOH) 4. Extract with EtOAc/DCM IsImpurityNeutral->AcidBaseExtraction Yes IsImpurityNeutral->ColumnChromatography No AcidBaseExtraction->ColumnChromatography Product still impure FinalPurification Final Polish: Recrystallization or Precipitation AcidBaseExtraction->FinalPurification Product is pure ColumnChromatography->FinalPurification

Caption: Decision tree for selecting a purification strategy.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The basic product will become protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. The product will deprotonate and often precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer multiple times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Note on Chromatography: When performing normal-phase column chromatography with piperazine compounds, peaks often show significant tailing on standard silica gel due to the interaction of the basic amine with acidic silanol groups. To mitigate this, either use amine-deactivated silica gel or add a small amount (~1%) of triethylamine (Et₃N) to your eluent system.

Section 3: Analytical & Stability Concerns

FAQ: My NMR spectra show broad peaks, and I'm concerned about compound stability during analysis and storage. What should I do?

Answer:

These are valid concerns. Broad NMR peaks are characteristic of molecules with piperazine rings, and degradation can occur if precautions are not taken.

Analytical Troubleshooting:

  • Broad NMR Signals: The nitrogen atoms in the piperazine ring can cause quadrupolar broadening of adjacent C-H signals. Furthermore, the two chair conformations of the piperazine ring can interconvert on a timescale that broadens NMR signals.

    • Solution: Warming the NMR sample (e.g., to 50°C) can sometimes sharpen peaks by accelerating conformational exchange. Alternatively, adding a drop of deuterated acid (e.g., DCl in D₂O) can protonate the nitrogens, which often simplifies the spectrum and sharpens adjacent signals.

  • LC/MS Analysis: For LC/MS, use a mobile phase containing a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This ensures the piperazine nitrogens are protonated, leading to sharper peaks and better ionization in the MS source. For complex mixtures containing similar amines, LC/MS is superior to Gas Chromatography (GC), which often requires derivatization for such polar, high-boiling point compounds.[6]

Stability and Degradation:

The primary routes of degradation are oxidation and reaction with atmospheric components.

Caption: Potential degradation pathways and contributing factors.

To prevent degradation, strictly adhere to the storage conditions outlined in Section 1. For sensitive reactions, de-gas all solvents and maintain a positive pressure of an inert gas throughout the experiment.

References

  • PubChem. (n.d.). 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Inxight Drugs. (n.d.). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. National Center for Advancing Translational Sciences. Retrieved from [Link][7]

  • Drugfuture. (n.d.). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. FDA Global Substance Registration System. Retrieved from [Link][8]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link][9]

  • GSRS. (n.d.). 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Global Substance Registration System. Retrieved from [Link][2]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Retrieved from [Link][10]

  • ResearchGate. (n.d.). 27 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link][6]

  • SKC Inc. (2023). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene) Safety Data Sheet. Retrieved from [Link][11]

Sources

optimizing dosage of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing InVivo Dosage for Novel Methoxyphenylpiperazine Analogs

A Note on "2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol"

Information regarding the specific molecule "2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol" is not available in the public scientific literature. This suggests it may be a novel or proprietary compound. This guide, therefore, provides a comprehensive framework for optimizing the in vivo dosage of a new chemical entity with a similar structure, which we will refer to as "CMPD-X." The principles and methodologies described are based on established practices in preclinical drug development and are applicable to novel compounds within the methoxyphenylpiperazine class.[1]

The methoxyphenylpiperazine moiety is a well-known pharmacophore found in several centrally active drugs.[2][3] These compounds often interact with monoamine neurotransmitter systems.[4] For instance, para-methoxyphenylpiperazine (pMeOPP) acts as a monoamine releaser and reuptake inhibitor, with a predominant effect on serotonin.[4] Drugs containing an o-methoxyphenylpiperazine structure can be metabolized to this active moiety in vivo, which may have pharmacological significance.[3][5]

This guide is designed for researchers, scientists, and drug development professionals to navigate the critical steps of establishing a safe and effective in vivo dosage regimen for novel compounds like CMPD-X.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin to select a starting dose for my first in vivo study?

A1: Selecting a starting dose is a critical first step and should be guided by a combination of in vitro data and theoretical calculations.[6]

  • In Vitro Data: Your primary data points are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) from relevant cell-based assays.[7] These values demonstrate the potency of your compound. Additionally, in vitro cytotoxicity data (e.g., CC₅₀) provides an initial hint at the compound's therapeutic index.[7]

  • Allometric Scaling: This is a widely used method to estimate a starting dose in an animal species based on data from another species or from in vitro models.[8][9] It accounts for differences in metabolic rates, which are related to body surface area.[9][10][11] The FDA provides guidance on this approach to calculate a Human Equivalent Dose (HED) from animal data, and the same principles can be used to convert doses between animal species.[9][12] It's crucial to start with a dose significantly lower than any potential toxic threshold.[6]

  • Literature Review: Investigate compounds with similar structures or mechanisms of action.[6][13] Published preclinical studies on these analogs can provide a valuable starting range for your dose-finding experiments.[6]

Q2: My compound is poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?

A2: Poor solubility is a common challenge in drug development.[14][15][16] The goal is to develop a formulation that is safe, well-tolerated, and provides adequate drug exposure.[15]

  • Initial Steps: Begin by characterizing the physicochemical properties of your compound. A systematic approach using co-solvents (like PEG, DMSO, ethanol), pH adjustment, or complexation with cyclodextrins is often the first line of strategy.[14]

  • Common Formulation Strategies: For oral administration, options include micronization to increase surface area, creating solid dispersions in a polymer matrix, or using self-emulsifying drug delivery systems (SEDDS).[14] For parenteral routes, sterile filtration of a solubilized formulation is required.[14]

  • Troubleshooting: If the drug precipitates out of solution, you may need to increase the proportion of the co-solvent or gently warm the solution (if the compound is heat-stable).[14] If the formulation is too viscous for injection, consider using a lower concentration of the viscosity-enhancing agent or a different vehicle system.[14]

Q3: I'm not seeing the expected efficacy at my initial doses. What should I do?

A3: A discrepancy between in vitro and in vivo results is a frequent hurdle.[17]

  • Verify Compound Activity: First, re-confirm the potency of your compound stock in vitro to rule out any issues with compound integrity.[6]

  • Dose Escalation: The most direct approach is to carefully escalate the dose in subsequent animal cohorts.[6] It is essential to monitor for both efficacy and signs of toxicity during this process.[6]

  • Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be metabolized too quickly.[6][17] A PK study is essential to measure the compound's concentration in plasma and, if possible, the target tissue over time. This will reveal its absorption, distribution, metabolism, and excretion (ADME) profile and help optimize the dosing regimen.[17]

  • Route of Administration: The chosen route (e.g., oral, intraperitoneal) may not be optimal for achieving sufficient drug exposure. Consider alternative routes based on the compound's properties and the therapeutic goal.[6]

Q4: How many animals should I use per dose group?

A4: The number of animals per group is a balance between statistical power and ethical considerations. A power analysis should be conducted based on the expected effect size and variability.[6] For initial efficacy studies, 8-12 animals per group is often a reasonable starting point.[6] For toxicology studies, guidelines from regulatory bodies like the OECD often specify smaller group sizes (e.g., 3-5 animals per group).[7][18]

Troubleshooting Guide: Common Issues in In Vivo Dosing Studies

Issue / Observation Potential Cause(s) Recommended Troubleshooting Steps
High variability in results within the same dose group. 1. Inconsistent formulation/dosing technique.[17]2. Biological variability between animals.[17]3. Instability of the dosing solution.[17]1. Standardize administration procedures with a detailed SOP.[17]2. Ensure animals are age- and weight-matched; increase sample size to improve statistical power.[17]3. Assess the stability of the formulation under experimental conditions.[17]
Unexpected animal toxicity or mortality at low doses. 1. The vehicle/formulation itself is toxic.2. The compound has a steeper toxicity curve than anticipated.3. Off-target pharmacology.1. Always include a "vehicle only" control group to assess the toxicity of the formulation components.[19]2. Reduce the starting dose and use a more gradual dose escalation scheme.3. Conduct thorough clinical observations to understand the nature of the toxicity.
Lack of a clear dose-response relationship. 1. Doses selected are not in the dynamic range (all too high or too low).2. Poor drug exposure (low bioavailability, rapid clearance).[6]3. Saturation of absorption or target engagement.1. Expand the dose range tested, including both lower and higher concentrations.[20]2. Conduct a pharmacokinetic (PK) study to correlate dose with plasma/tissue concentration.[6]3. Analyze target engagement at different doses if a suitable biomarker is available.
Drug precipitates at the injection site (for IP, SC routes). The solubility limit in the vehicle is exceeded upon contact with physiological fluids.1. Reformulate to improve solubility (e.g., use a different co-solvent system, cyclodextrins).[14]2. Decrease the concentration and increase the dosing volume (within animal welfare limits).3. Consider an alternative route of administration, such as oral gavage or intravenous injection.

Experimental Workflow & Protocols

The process of optimizing an in vivo dose is a systematic, multi-step approach.[21] It begins with determining safety and tolerance, moves to understanding the pharmacokinetic profile, and culminates in efficacy testing within a well-tolerated and effective dose range.[22][23]

Diagram: Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Testing InVitro In Vitro Data (EC50, CC50) Allometric Allometric Scaling (Estimate Starting Dose) InVitro->Allometric Inform MTD Maximum Tolerated Dose (MTD) Study Allometric->MTD Guide Starting Dose PK_Study Single-Dose PK Study (at a sub-MTD dose) MTD->PK_Study Set Dose PK_Data Analyze ADME Data (Cmax, Tmax, AUC, t1/2) PK_Study->PK_Data DoseRange Dose-Range Finding Efficacy Study PK_Data->DoseRange Inform Dosing Regimen OptimalDose Identify Optimal Dose (Efficacy vs. Tolerability) DoseRange->OptimalDose

Caption: A phased approach to determine the optimal in vivo dosage of a novel compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or dose-limiting side effects.[7][21] This is a critical first step in any in vivo program.[7]

  • Objective: To determine the highest dose of CMPD-X that can be administered as a single dose without causing significant adverse effects.

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats, typically females as they can be more sensitive).[24]

  • Methodology:

    • Group Allocation: Divide animals into several groups (n=3-5 per group).[7] Include a vehicle control group.

    • Dose Escalation: Administer single, escalating doses of CMPD-X to each group.[7] A common starting point is to use a dose estimated from in vitro cytotoxicity data and allometric scaling.[7] Subsequent dose levels can be increased by a factor of 2-3x.

    • Administration: Use the intended clinical route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Observe animals intensely for the first 4 hours post-dose, and then daily for 14 days.[25] Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes (a loss of >20% is a common humane endpoint), and mortality.[19][26]

    • Endpoint: The MTD is defined as the highest dose that does not produce dose-limiting toxicity or more than 10% body weight loss.[26] This study can be conducted following OECD guidelines for acute toxicity testing (e.g., OECD 423 or 425).[18][24][25]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of your compound, which is vital for designing an effective dosing schedule.[6][7]

  • Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of CMPD-X after a single administration.

  • Animal Model: Use the same animal model and strain as in the MTD and planned efficacy studies.[7]

  • Methodology:

    • Dosing: Administer a single, well-tolerated dose of CMPD-X (typically below the MTD) via the intended route.[7]

    • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[7] Sparse sampling (collecting from different animals at each time point) can be used to minimize stress on individual animals.

    • Bioanalysis: Separate plasma from the blood samples. Quantify the concentration of CMPD-X using a validated analytical method, such as LC-MS/MS.[6]

    • Data Analysis: Plot plasma concentration versus time to determine key PK parameters. This data will inform the dosing frequency needed to maintain therapeutic exposure in subsequent efficacy studies.[17]

Protocol 3: Dose-Range Finding Efficacy Study

This is the definitive study to identify the optimal dose that balances therapeutic efficacy with safety.[20][23]

  • Objective: To evaluate the therapeutic effect of multiple doses of CMPD-X in a relevant disease model and identify the optimal dose.

  • Animal Model: Use a validated animal model of the disease you intend to treat.

  • Methodology:

    • Group Allocation: Randomize animals into a vehicle control group, a positive control group (if a standard-of-care exists), and at least 3-4 dose groups for CMPD-X.[27] The doses should be selected based on the MTD and PK data, bracketing the expected effective concentration.[20]

    • Dosing Regimen: Administer CMPD-X according to the schedule determined from the PK study (e.g., once daily, twice daily).[7] The duration of treatment will depend on the disease model.

    • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.[7] This could include tumor volume measurements, behavioral assessments, or biomarker analysis in tissue or blood.

    • Monitoring: Continue to monitor animals for body weight changes and clinical signs of toxicity throughout the study.[28]

    • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range and identify the optimal dose that provides maximum efficacy with minimal side effects.[7]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. (2019). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands.
  • Grokipedia. (n.d.). para-Methoxyphenylpiperazine.
  • BenchChem. (n.d.). Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
  • Taylor & Francis Online. (2009, July 10). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop.
  • SlideShare. (n.d.). Acute Toxicity by OECD Guidelines.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design.
  • National Toxicology Program. (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS 423.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Toxicology Program. (2009, September 7). OECD Test Guideline 403: Acute Inhalation Toxicity.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design.
  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • PubMed. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain.
  • National Center for Biotechnology Information. (n.d.). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology.
  • Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • National Center for Biotechnology Information. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • PAGE Meeting. (n.d.). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics.
  • Systematic Reviews in Pharmacy. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
  • Journal of Basic and Clinical Pharmacy. (2016). A simple practice guide for dose conversion between animals and human.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Wikipedia. (n.d.). Dose-ranging study.
  • Journal of Medicinal Chemistry. (2013, November 12). Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies.
  • Journal of Pharmacy and Pharmacology. (n.d.). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain.
  • University of Michigan. (n.d.). Guideline for the Use of Novel Compound in Animals.
  • Technology Networks. (2025, July 1). Overcoming In Vivo Delivery Challenges With Image-Guided Innovation.
  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.
  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.

Sources

Technical Support Center: Troubleshooting Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for arylpiperazine synthesis. The N-arylpiperazine moiety is a privileged pharmacophore embedded in numerous therapeutics, including atypical antipsychotics, antidepressants, and oncology drugs[1]. However, synthesizing these scaffolds efficiently requires precise control over reaction kinetics, catalyst selection, and electronic parameters.

This guide is designed for researchers and process chemists. It bypasses basic textbook theory to directly address the root causes of common experimental failures, providing self-validating protocols to ensure synthetic integrity.

Diagnostic Workflow: Synthetic Route Selection

The most common pitfall in arylpiperazine synthesis is selecting a reaction pathway that is thermodynamically or kinetically mismatched to the substrate. Before troubleshooting a failed reaction, verify your route using the diagnostic logic below.

RouteSelection Start Aryl Halide + Piperazine Synthesis Route Selection CheckEWG Are strong EWGs present ortho/para to the halide? Start->CheckEWG SNAr Nucleophilic Aromatic Substitution (SNAr) CheckEWG->SNAr Yes (e.g., -NO2, -CN) CheckHalide Is the halide an Iodide/Bromide or unactivated Chloride? CheckEWG->CheckHalide No / Weak EWG BHA Buchwald-Hartwig Amination (Pd-catalyzed) CheckHalide->BHA Complex/Steric/Cl Ullmann Ullmann Coupling (Cu-catalyzed) CheckHalide->Ullmann Simple/Cost-sensitive

Diagnostic workflow for selecting the optimal N-arylpiperazine synthesis route.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination is yielding a mixture of mono- and bis-arylated piperazines. How do I suppress over-arylation?

Symptom: LCMS analysis reveals a significant mass peak corresponding to the N,N'-diarylpiperazine by-product, reducing the yield of the desired mono-arylpiperazine.

Root Cause Causality: Unprotected piperazine contains two equivalent secondary amines. Once the first C–N bond forms, the resulting mono-arylpiperazine remains highly nucleophilic. If the oxidative addition complex (Pd-Aryl) is highly reactive, the mono-arylpiperazine will compete with the starting piperazine for the catalyst, leading to rapid bis-arylation[2].

Self-Validating Solution: To validate and correct this kinetic imbalance, you must manipulate the Law of Mass Action and the steric environment of the catalyst:

  • Mass Action Shift: Increase the equivalents of unprotected piperazine to 4.0–5.0 eq. This statistically overwhelms the Pd-complex with the primary nucleophile, suppressing the secondary reaction.

  • Ligand Tuning: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. A 2:1 ratio of RuPhos to Pd2​(dba)3​ creates a steric pocket that readily accommodates the unsubstituted piperazine but sterically clashes with the bulkier mono-arylpiperazine, consistently providing high mono-arylation yields[2].

BisArylation Pd Pd Catalyst + Aryl Halide Mono Mono-arylpiperazine (Desired Product) Pd->Mono + Piperazine Pip Piperazine (Primary Nucleophile) Pip->Mono Mass Action Law (Excess Pip) Bis Bis-arylpiperazine (Undesired Pitfall) Mono->Bis + Pd/Aryl Halide (Competing Reaction)

Competing kinetic pathways leading to bis-arylation in Pd-catalyzed amination.

Q2: I attempted an SNAr reaction with piperazine and an aryl chloride, but recovered 100% starting material. Why did it fail?

Symptom: No C–N bond formation is observed after extended heating; starting materials remain intact.

Root Cause Causality: Nucleophilic Aromatic Substitution (SNAr) proceeds via the formation of a negatively charged Meisenheimer intermediate. This intermediate must be stabilized by potent electron-withdrawing groups (EWGs) such as -NO2​ , -CN , or -CF3​ positioned ortho or para to the leaving group[3]. Moderate EWGs (like esters) or electron-donating groups render the ring too electron-rich, making nucleophilic attack thermodynamically impossible.

Self-Validating Solution: Analyze your substrate's electronic profile. If no strong EWG is present, abandon SNAr and switch to a transition-metal-catalyzed cross-coupling[1]. If a strong EWG is present but reactivity remains sluggish, switch your leaving group from chloride to fluoride. Because the addition of the nucleophile is the rate-determining step in SNAr, the highly electronegative fluorine dramatically accelerates the reaction by increasing the electrophilicity of the ipso-carbon[4].

Q3: My Pd-catalyzed amination of an electron-rich aryl chloride stalled at 15% conversion. What is deactivating the catalyst?

Symptom: The reaction initiates but stalls early. A black precipitate (Pd black) is often observed in the flask.

Root Cause Causality: Electron-rich aryl chlorides possess high electron density in the C–Cl bond, creating a massive kinetic barrier for the initial oxidative addition of Pd(0). If oxidative addition is too slow, the active Pd(0) species remains exposed and eventually aggregates into inactive Pd black, permanently halting the catalytic cycle.

Self-Validating Solution: Upgrade the ligand system to lower the oxidative addition barrier. Use ligands specifically engineered for unactivated chlorides, such as XPhos or t-BuBrettPhos. Additionally, ensure rigorous degassing of your solvents; electron-rich phosphines are highly susceptible to oxidation by trace O2​ , which will instantly kill the catalytic cycle.

Quantitative Data & Method Comparison

Use the following table to benchmark your experimental design against field-proven parameters.

Synthetic RouteOptimal Substrate ProfileTypical Catalyst/ConditionsPrimary PitfallExpected Yield
Buchwald-Hartwig Unactivated/Electron-rich Aryl Halides (Cl, Br, I) Pd2​(dba)3​ / RuPhos / NaOtBu , Dioxane, 80-100 °CBis-arylation; Catalyst poisoning by O2​ 75% - 95%
SNAr Highly Electron-deficient Aryl Fluorides/ChloridesBase (e.g., K2​CO3​ , DIPEA), Polar Aprotic Solvent (DMSO, NMP), 60-120 °CNo reaction without potent ortho/para EWGs80% - 99%
Ullmann Coupling Aryl Iodides/Bromides (Cost-sensitive scale-up)CuI / L-Proline or Diamine ligand / K2​CO3​ , DMSO, 90-110 °CHarsh conditions required for unactivated substrates60% - 85%

Standard Operating Procedure (SOP): High-Yield Mono-Arylation

To ensure a self-validating system that avoids the pitfalls described above, follow this optimized Buchwald-Hartwig protocol utilizing the RuPhos/ Pd2​(dba)3​ system[2].

Step 1: Catalyst Activation (Inert Atmosphere Required)

  • In a glovebox or under rigorous Schlenk conditions, charge a flame-dried Schlenk flask with Pd2​(dba)3​ (1.0 mol %), RuPhos (2.0 mol %), and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Causality Check: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric L-Pd(0) species, preventing Pd black precipitation.

Step 2: Substrate Addition

  • Add the aryl chloride (1.0 eq) and anhydrous piperazine (4.0 eq).

  • Suspend the mixture in anhydrous, thoroughly degassed 1,4-dioxane (0.2 M relative to the aryl chloride).

  • Causality Check: The 4.0 eq excess of piperazine is the critical parameter to kinetically suppress bis-arylation.

Step 3: Reaction & Monitoring

  • Seal the flask and heat to 80–100 °C in an oil bath for 2–4 hours.

  • Monitor the reaction via LCMS. The protocol self-validates when the chromatogram shows the complete consumption of the aryl chloride with <5% of the bis-arylated mass peak.

Step 4: Workup & Purification

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove the Pd catalyst.

  • Wash the organic filtrate heavily with brine ( 3×50 mL). Note: Unreacted piperazine is highly water-soluble and will partition into the aqueous layer, making the 4.0 eq excess easy to remove.

  • Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (typically using a DCM/MeOH/NH4​OH gradient due to the amine's polarity).

References

  • BenchChem. "A Comparative Guide to the Synthesis of N-Arylpiperazines". BenchChem.
  • American Chemical Society. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions". Organic Letters.
  • BenchChem. "Methyl 3-iodo-4-(piperazin-1-yl)
  • National University of Ireland. "Design, synthesis and biological evaluation of antidiabetic agents". Maynooth University Research Archive Library.

Sources

Technical Support Center: Purification of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol .

This molecule presents a unique purification challenge. It is an amphiphilic, bifunctional compound featuring a basic arylpiperazine core (pKa ~8.0) and a highly polar, hydrogen-bonding terminal alcohol (propoxyethanol moiety)[1]. Below, you will find field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Liquid-Liquid Extraction (Acid-Base Purification)

FAQ & Troubleshooting

Q: During the acid-base workup, I am experiencing severe emulsion formation that will not separate into distinct layers. Why is this happening, and how can I break it? A: The target compound is inherently amphiphilic. The protonated piperazine acts as a hydrophilic head, while the 2-methoxyphenyl group acts as a lipophilic tail, effectively allowing the molecule to act as a surfactant at the solvent interface[1]. Causality & Solution: Emulsions stabilize when the density difference between phases is minimal or when amphiphilic molecules accumulate at the interface. To resolve this, saturate the aqueous phase with NaCl (brine) to increase its density and ionic strength. This "salting-out" effect forces the organic compound into the organic layer[2]. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically shear and break the emulsion.

Protocol: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Vigorously extract the organic layer with 1.0 M HCl (aq) until the aqueous phase reaches a pH < 3. The basic arylpiperazine protonates and migrates entirely to the aqueous layer.

  • Organic Wash: Separate and discard the organic layer, which now contains neutral and acidic impurities.

    • Validation Check: Spot the discarded organic layer on a TLC plate. UV visualization should confirm the absence of the target compound's mass.

  • Basification: Cool the aqueous layer in an ice bath to prevent thermal degradation. Slowly add 2.0 M NaOH (aq) dropwise until pH > 10. The compound deprotonates and becomes insoluble in water, often appearing as a milky suspension.

  • Recovery: Extract the basic aqueous layer three times with Dichloromethane to pull the free base back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum to yield the crude free base.

ABE_Workflow Start Crude Mixture (Organic Solvent) Acidify Add 1M HCl (pH < 3) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgWaste Top Layer AqPhase Aqueous Phase (Protonated Piperazine) PhaseSep1->AqPhase Bottom Layer Basify Add 2M NaOH (pH > 10) AqPhase->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Salts -> Discard) PhaseSep2->AqWaste Top Layer OrgProd Organic Phase (Free Base Product) PhaseSep2->OrgProd Bottom Layer Evap Evaporate Solvent (Pure Compound) OrgProd->Evap

Workflow for the acid-base extraction of basic arylpiperazine derivatives.

Normal-Phase Silica Gel Chromatography

FAQ & Troubleshooting

Q: When purifying the free base on bare silica gel, the compound streaks down the entire column, and recovery is extremely low (<40%). How do I fix this? A: The low recovery and streaking are caused by strong, irreversible hydrogen bonding and acid-base interactions between the basic piperazine nitrogen/terminal alcohol and the acidic silanol groups (Si-OH) inherent to bare silica gel[3]. Causality & Solution: You must chemically deactivate the silica column prior to loading your sample. Pre-treat the silica gel with a basic modifier. Incorporating 1-5% Triethylamine (TEA) or aqueous ammonia (NH₄OH) into your mobile phase competitively binds the acidic silanols, allowing the arylpiperazine to elute as a tight, symmetrical band[4].

Protocol: Amine-Modified Flash Chromatography
  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 90:9:1 volumetric ratio.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 2 column volumes (CV) of the solvent to fully deactivate the acidic silanol sites.

  • Loading: Dissolve the crude sample in a minimum volume of DCM and carefully load it onto the top of the column bed.

  • Elution: Elute using the isocratic modified solvent system.

    • Validation Check: Perform a TLC using the exact same TEA-modified solvent system. The target compound should yield a distinct, round spot with an Rf ~ 0.3-0.4, rather than a comet-like streak.

  • Isolation: Pool the product-containing fractions and evaporate. Note: Extended high-vacuum drying may be required to remove residual TEA traces.

Reverse-Phase Preparative HPLC

FAQ & Troubleshooting

Q: My preparative RP-HPLC chromatogram shows massive peak tailing, and the target compound co-elutes with a structurally similar des-alkyl impurity. What are the optimal conditions? A: Peak tailing in reverse-phase HPLC for basic pharmaceuticals is primarily driven by "silanolphilic" interactions[5]. At a neutral pH, the piperazine is protonated and interacts via secondary ion-exchange mechanisms with ionized residual silanols on the C18 stationary phase, severely degrading peak shape[6]. Causality & Solution: To achieve baseline resolution from des-alkyl impurities and eliminate tailing, run the separation at a high pH (e.g., pH 10.0 using a 10 mM ammonium bicarbonate buffer). At this pH, the piperazine (pKa ~ 8.0) is entirely un-ionized, eliminating electrostatic interactions and relying purely on hydrophobic retention[5]. Warning: Ensure you are using a high-pH tolerant hybrid silica or polymer-based C18 column to prevent stationary phase dissolution.

HPLC_Troubleshooting Issue Issue: Severe Peak Tailing in RP-HPLC Cause Cause: Silanol Interactions with Basic Piperazine Issue->Cause Decision Select Mitigation Strategy Cause->Decision Sol1 Use End-capped C18 Column Decision->Sol1 Sol2 Add Amine Modifier (e.g., 0.1% TEA) Decision->Sol2 Sol3 Increase Mobile Phase pH (> 9.0) Decision->Sol3 Result Symmetrical Peak Shape Improved Resolution Sol1->Result Sol2->Result Sol3->Result

Troubleshooting decision tree for mitigating peak tailing in RP-HPLC.

Quantitative Method Comparison

To assist in selecting the appropriate purification strategy for your specific scale and purity requirements, refer to the following performance metrics based on standard arylpiperazine processing[7],[8]:

Purification TechniqueTypical YieldPurity AchievedScalabilityPrimary Limitation
Acid-Base Extraction 85 - 95%80 - 90%High (Multi-kg)Does not remove basic impurities (e.g., unreacted piperazine).
Amine-Modified Silica 70 - 85%95 - 98%Medium (1-100g)High solvent consumption; TEA removal requires high vacuum.
High-pH RP-HPLC 60 - 75%> 99.5%Low (< 1g)Low throughput; requires specialized pH-resistant hybrid columns.

References

  • "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." PubMed Central (PMC). URL:[Link]

  • "Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists." Frontiers in Chemistry. URL:[Link]

  • "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents." MDPI Molecules. URL: [Link]

  • McCalley, D. V. "Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns." Analytical Chemistry - ACS Publications. URL: [Link]

  • "Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs." Google Patents.
  • "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction." Quality Assurance and Safety of Crops & Foods. URL:[Link]

Sources

challenges in the characterization of methoxyphenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I frequently consult with forensic and pharmacological laboratories struggling with the definitive structural elucidation of piperazine-derived designer drugs.

Methoxyphenylpiperazine derivatives (such as 2-MeOPP, 3-MeOPP, and 4-MeOPP) present a notorious analytical challenge. Because they are positional regioisomers, standard screening techniques often fail to differentiate them, leading to stalled drug development pipelines or inconclusive forensic reports.

This technical support guide is designed to bypass standard textbook theory and provide field-proven, self-validating workflows to overcome these specific characterization hurdles.

Diagnostic Workflow for Piperazine Characterization

Before diving into specific troubleshooting, align your laboratory's approach with the diagnostic workflow below. This ensures you do not waste time on techniques fundamentally incapable of resolving regioisomers.

AnalyticalWorkflow Start Unknown Piperazine Sample GCMS GC-MS (EI) Screening Start->GCMS CheckIsomer Are spectra identical to MeOPP library? GCMS->CheckIsomer Deriv Perfluoroacylation (TFA/HFBA derivatization) CheckIsomer->Deriv Yes (Suspect Regioisomers) Result Definitive Regioisomer Identification CheckIsomer->Result No (Unique Fragment) GCIRD GC-IRD (Vapor Phase IR) Deriv->GCIRD Isomers unresolved by MS NMR NMR Spectroscopy (1H & 13C) Deriv->NMR Orthogonal confirmation GCIRD->Result Unique IR bands NMR->Result Aromatic coupling patterns

Diagnostic workflow for the structural elucidation of methoxyphenylpiperazine derivatives.

Knowledge Base & Troubleshooting Guides

Issue 1: GC-MS Regioisomeric Indistinguishability

Symptom: Your GC-MS (Electron Ionization) spectra for suspected 2-MeOPP, 3-MeOPP, and 4-MeOPP yield identical major fragment ions (e.g., m/z 192, 150, 134). Root Cause: The indistinguishability is a direct result of the EI fragmentation mechanism. At 70 eV, the charge localizes preferentially on the nitrogen atoms of the piperazine ring. This initiates an alpha-cleavage and subsequent ring opening. Because the fragmentation is driven entirely by the piperazine moiety, the aromatic ring remains intact during the initial structural breakdown. Consequently, 1[1]. Solution: Abandon EI-MS for definitive isomer identification. Pivot to Gas Chromatography coupled to Infrared Detection (GC-IRD) or Nuclear Magnetic Resonance (NMR).

FragmentationLogic EI Electron Ionization (70 eV) N_Charge Charge Localization on Piperazine Nitrogen EI->N_Charge AlphaCleavage Alpha-Cleavage & Ring Opening N_Charge->AlphaCleavage IdenticalFrags Identical Fragments (m/z 192, 150, 134) AlphaCleavage->IdenticalFrags Independent of Methoxy Position IR_Abs Vapor Phase IR Absorption Dipole Vibrational Dipole Changes (Aromatic C-H & C-O) IR_Abs->Dipole UniqueBands Unique Regioisomer Fingerprints Dipole->UniqueBands Highly sensitive to Substitution Pattern

Mechanistic divergence between EI-MS fragmentation and IR vibrational absorption for regioisomers.

Issue 2: Derivatization Failures in Mass Spectrometry

Symptom: You derivatized the sample with Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA), but the mass spectra still lack unique structural ions. Root Cause: 2[2]. Solution: Do not use derivatization to solve an MS fragmentation problem. Instead, use derivatization strictly to improve chromatographic resolution on polar stationary phases, allowing you to separate the isomers temporally before they enter an orthogonal detector like an IR light pipe.

Self-Validating Experimental Protocols

Protocol A: GC-IRD (Vapor Phase Infrared Detection) Analysis

Objective: Differentiate MeOPP regioisomers by exploiting unique aromatic C-H bending vibrations.

  • Step 1: Chemical Derivatization

    • Action: React the sample with 50 µL of HFBA in ethyl acetate at 70°C for 20 minutes.

    • Causality: Underivatized piperazines possess a highly polar secondary amine that interacts with silanol groups in the GC column, causing severe peak tailing. Acylation neutralizes this polarity, ensuring sharp, Gaussian peaks necessary for high-quality IR vapor phase scanning.

    • Self-Validation System: Inject an underivatized blank of your sample prior to the derivatized batch. The complete disappearance of the broad, tailing underivatized peak at the expected retention time confirms 100% acylation efficiency.

  • Step 2: Chromatographic Separation

    • Action: Utilize a 100% trifluoropropyl methyl polysiloxane stationary phase (e.g., Rtx-200).

    • Causality: Standard non-polar columns (like HP-5) rely strictly on boiling point differences, which are negligible among MeOPP isomers.2[2].

  • Step 3: IR Acquisition

    • Action: Route the GC effluent through a heated light pipe (typically 250°C) coupled to an FTIR spectrometer.

    • Self-Validation System: Monitor the baseline for atmospheric CO2 and H2O. A flat baseline in the 2300 cm⁻¹ region prior to peak elution validates that the carrier gas background subtraction is functioning correctly, ensuring the integrity of the fingerprint region (600–1500 cm⁻¹) where the unique methoxy positional bands appear.

Protocol B: NMR Structural Elucidation

Objective: Confirm the exact position of the methoxy group via proton-proton coupling constants.

  • Step 1: Sample Purification

    • Action: Isolate the compound using preparative LC or acid-base liquid-liquid extraction.

    • Causality: NMR is highly susceptible to signal overlap from cutting agents or synthetic precursors. High purity (>95%) is mandatory to resolve the complex splitting patterns of the aromatic protons.

  • Step 2: Acquisition (1H NMR)

    • Action: Dissolve in CDCl3 and acquire a standard 1H spectrum at ≥400 MHz.

    • Self-Validation System (Critical): Before analyzing coupling constants, integrate the sharp singlet at ~3.8 ppm (the methoxy -OCH3 group). Set this integration exactly to 3.00. Next, check the integration of the aromatic region (6.8–7.4 ppm). If the aromatic region does not integrate cleanly to 4.00 (±0.05), your sample is impure, and any subsequent J-value assignments are scientifically invalid.

  • Step 3: Regioisomer Assignment

    • Action: Analyze the aromatic splitting.

    • Causality: 4-MeOPP (para-substituted) will display a highly symmetrical AA'BB' system (appearing as two distinct doublets). 2-MeOPP (ortho) and 3-MeOPP (meta) will display complex multiplets, but can be distinguished by extracting the specific ortho (J ≈ 8 Hz) and meta (J ≈ 2 Hz) coupling constants.

Quantitative Data Comparison

Use the table below to rapidly assess which analytical technique aligns with your laboratory's current hardware capabilities and diagnostic needs.

Analytical TechniqueDifferentiation CapabilityKey Diagnostic FeaturePrimary Limitation
GC-MS (EI, Underivatized) PoorIdentical major fragments (m/z 192, 150)Cannot distinguish 2-, 3-, 4-MeOPP regioisomers
GC-MS (EI, Derivatized) ModerateMinor shifts in relative ion abundanceLacks unique fragmentation pathways
GC-TOF-MS (Exact Mass) PoorIdentical elemental composition (C11H16N2O)Isobaric/isomeric overlap prevents resolution
GC-IRD (Vapor Phase IR) ExcellentUnique aromatic C-H bending absorption bandsRequires specialized interface and light pipe
NMR (1H and 13C) ExcellentAromatic coupling constants (J-values)Requires high sample purity and larger mass

Frequently Asked Questions (FAQs)

Q: Why does exact mass (LC-HRMS / LC-TOF-MS) fail to differentiate these derivatives? A: High-resolution mass spectrometry relies on measuring the mass-to-charge ratio to 4 decimal places to determine the exact elemental composition. Because 2-MeOPP, 3-MeOPP, and 4-MeOPP are regioisomers,3[3]. Consequently, their calculated exact masses are mathematically identical. 2[2].

Q: What are the pharmacological differences between these isomers that make characterization so critical? A: The position of the methoxy group critically dictates receptor binding affinity and selectivity, completely altering the toxicological profile. For example,4[4] and. Misidentifying these isomers can lead to drastically incorrect pharmacological assessments in drug development or forensic toxicology.

References

  • Source: wikipedia.
  • Source: researchgate.
  • Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs)
  • 1-(3-Methoxyphenyl)
  • Source: upf.

Sources

storage conditions for long-term stability of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS: 93162-31-3). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the structural integrity and biological efficacy of this compound.

Due to the presence of an electron-rich 2-methoxyphenyl group, a basic piperazine ring, and a terminal alcohol/ether linkage, this molecule is highly susceptible to specific degradation pathways including N-oxidation and hygroscopic dilution. This guide provides the causal mechanisms behind these issues and self-validating protocols to ensure your experimental data remains robust.

Part 1: Critical Storage Parameters & Quantitative Data

To prevent degradation, storage conditions must strictly control temperature, light, and atmospheric moisture. Below is the validated quantitative data for maintaining compound stability.

Storage ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Critical Thresholds & Notes
Temperature 2°C to 8°C-20°C to -70°CDegradation accelerates exponentially > 30°C[1].
Atmosphere Sealed, ambientArgon or Nitrogen purgedPiperazine rings oxidize rapidly in >5% O₂[2].
Light Exposure Amber vialAmber vial + Dark boxUV light induces radical cleavage of the ether bond.
Moisture Limit < 1.0% w/w< 0.5% w/wHighly hygroscopic; forms hydrates altering molarity.
Container PTFE-lined capPTFE-lined cap + ParafilmAvoid rubber septa which leach plasticizers into the API.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My compound powder is slowly turning from off-white to a pale yellow/brown. Is it still usable? A1: Discoloration is a primary indicator of oxidative degradation. The nitrogen atoms in the piperazine ring are highly susceptible to oxidation by atmospheric oxygen, forming N-oxides and ring-opened species[2]. Furthermore, the 2-methoxyphenyl moiety can undergo photo-oxidation if exposed to ambient light. Action: Do not use discolored batches for critical in vitro or in vivo assays. Re-purify via flash chromatography or discard. Always store under an inert nitrogen or argon atmosphere[1].

Q2: During LC-MS/MS analysis, I am observing a secondary peak with a +16 Da mass shift. What is causing this? A2: A +16 Da mass shift is the classic signature of N-oxide formation. The tertiary amines within the piperazine core act as nucleophiles, reacting with reactive oxygen species (ROS) or peroxides to form piperazine-N-oxides[2]. This alters the compound's lipophilicity and receptor binding affinity, directly skewing your pharmacological data. Action: Implement the "Inert Aliquoting Protocol" (see below) to eliminate oxygen exposure during storage.

Q3: My dose-response curves are shifting to the right (lower potency) over time, even though I am using the exact same batch of powder. Why? A3: This is a physical stability issue caused by hygroscopicity. The terminal ethanol group and the ether linkage readily absorb atmospheric moisture, forming non-covalent hydrates. While the chemical structure remains intact, the mass of the powder increases. When you weigh 10 mg of the hydrated powder, you are actually weighing less active pharmaceutical ingredient (API) and more water, leading to sub-potent stock solutions. Action: Validate moisture content using Karl Fischer (KF) titration before making stock solutions, and store the compound in a desiccator.

Part 3: Mandatory Visualization of Workflows & Mechanisms

Below is the logical mapping of the degradation pathways that threaten the stability of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol.

degradation_pathways Target 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) propoxy)ethanol (Intact API) Oxidation Oxidative Stress (O2, Light) Target->Oxidation Exposure to Air/UV Hydrolysis Moisture / Aqueous (H2O, pH extremes) Target->Hydrolysis Hygroscopic Absorption NOxide Piperazine N-Oxide (+16 Da Mass Shift) Oxidation->NOxide N-oxidation Cleavage Ether Cleavage / Ring Opening Oxidation->Cleavage Radical degradation Hydrate Hydrate Formation (Altered Molarity) Hydrolysis->Hydrate Non-covalent binding

Fig 1: Primary degradation pathways of methoxyphenyl-piperazine derivatives under environmental stress.

storage_workflow Start Bulk Compound Receipt QA Initial QC (LC-MS, KF Titration) Start->QA Aliquoting Aliquoting in Glove Box (Argon/Nitrogen) QA->Aliquoting Purity > 99%, Moisture < 0.5% Vials Amber Glass Vials (PTFE-lined caps) Aliquoting->Vials Storage Long-Term Storage (-20°C, Desiccated) Vials->Storage Usage Thaw to Room Temp Before Opening Storage->Usage Prevents condensation

Fig 2: Validated workflow for the handling and long-term cryo-storage of hygroscopic piperazine APIs.

Part 4: Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies to handle and verify the integrity of the compound.

Protocol A: Inert Gas Purging & Single-Use Aliquoting

Repeated freeze-thaw cycles and repeated opening of the master vial will introduce condensation and oxygen. This protocol prevents cumulative degradation.

  • Preparation: Transfer the bulk compound, an analytical balance, amber glass vials (2 mL), and PTFE-lined screw caps into a controlled glove box purged with Argon (preferred due to its density) or high-purity Nitrogen[1].

  • Equilibration: Allow the bulk compound to equilibrate to the glove box temperature to prevent static charge issues during weighing.

  • Aliquoting: Weigh the compound into single-experiment aliquots (e.g., 5 mg or 10 mg per vial). Causality: Single-use aliquots ensure that the master batch is never repeatedly exposed to ambient moisture or oxygen.

  • Sealing: Cap the vials tightly within the inert atmosphere. Wrap the seam of the cap with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the vials immediately to a sealed desiccator box containing indicating Drierite (calcium sulfate), and place the box in a -20°C or -70°C freezer[3].

  • Usage (Critical Step): When retrieving an aliquot, do not open the vial immediately . Allow the sealed vial to sit at room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to instantly condense on the cold powder, ruining the sample.

Protocol B: Stability-Indicating LC-MS/MS Assay

Before initiating a critical in vivo study, validate the compound's integrity using this forced-degradation informed LC-MS/MS method[4].

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using the mobile phase.

  • Chromatography Conditions:

    • Column: C18 Reverse-Phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+): Set the mass spectrometer to positive electrospray ionization.

  • Validation Metrics:

    • Scan for the parent mass of the intact 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol.

    • Specifically perform a Selected Ion Monitoring (SIM) scan for the Parent Mass + 16 Da. If the +16 Da peak area exceeds 1% of the parent peak area, the batch has undergone unacceptable N-oxidation and must be discarded[2].

Part 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 30977, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol" PubChem, [Link]

  • Biosynce. "What are the stability conditions of piperazine?" Biosynce Blog, [Link]

  • Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative" Modern Organic Chemistry Research, [Link]

Sources

avoiding degradation of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol during experiments

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the structural integrity of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS: 93162-31-3) during complex experimental workflows.

This molecule contains three highly reactive structural motifs: an arylpiperazine core , an aliphatic ether linkage , and a terminal primary alcohol . Understanding the chemical causality behind its degradation is critical for designing self-validating assays and preventing artifactual data in your pharmacological or analytical readouts.

Part 1: Troubleshooting & FAQs

Q1: During LC-MS analysis, my stock solutions consistently show an impurity with a +16 Da mass shift. What is causing this oxidation, and how can I prevent it?

  • Expertise & Causality: A +16 Da shift is the hallmark of N-oxidation. The tertiary amines within the piperazine ring are highly nucleophilic and susceptible to oxidation, forming N-oxides. Arylpiperazine derivatives are known to undergo rapid N-oxidation and subsequent N-dealkylation under both biological and chemical oxidative stress[1]. Furthermore, trace transition metals in your solvents (especially Cu²⁺ and Fe²⁺) rapidly catalyze this piperazine oxidation[2].

  • Self-Validating Protocol: Switch to LC-MS grade solvents and sparge them with inert gas (N₂ or Ar) to displace dissolved oxygen. Add a trace metal chelator (e.g., 0.1 mM EDTA) to your aqueous buffers to sequester catalytic metal ions. Validate your system by running a control sample spiked with 1 mM H₂O₂; if the resulting +16 Da peak matches your impurity's retention time, N-oxidation is definitively confirmed.

Q2: My compound degrades rapidly when subjected to thermal stress or prolonged room-temperature storage. Why does this happen?

  • Expertise & Causality: Piperazine derivatives undergo thermal degradation primarily through nucleophilic substitution (S_N2) reactions, leading to ring-opening or polymerization[3]. Concurrently, the terminal primary alcohol on the propoxyethanol tail can undergo dehydration at elevated temperatures, especially in the presence of acidic protons[4].

  • Self-Validating Protocol: Always aliquot stock solutions into single-use amber glass vials to prevent UV-induced radical initiation. Store at -20°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles, which introduce condensation (moisture) and accelerate thermal degradation.

Q3: I am losing the intact molecule during extraction under acidic or basic conditions, yielding multiple fragmented peaks. What is the mechanism?

  • Expertise & Causality: Forced degradation studies on molecules containing alkylaryl ethers and primary alcohols demonstrate that extreme pH drives ether cleavage and primary alcohol dehydration[5]. Acidic conditions protonate the ether oxygen, transforming it into a viable leaving group, while basic conditions can trigger elimination reactions along the aliphatic chain.

  • Self-Validating Protocol: Maintain assay buffers strictly between pH 5.5 and 8.0. If extreme pH is required for liquid-liquid extraction, minimize exposure time to <15 minutes and neutralize the organic phase immediately prior to evaporation.

Part 2: Quantitative Data & Degradation Profiling

To assist in rapid LC-MS/HPLC troubleshooting, the following table summarizes the quantitative degradation parameters, structural targets, and primary prevention strategies.

Degradation PathwayStructural TargetInducing ConditionsObserved Mass Shift (LC-MS)Primary Prevention Strategy
N-Oxidation Piperazine Tertiary AminesDissolved O₂, Cu²⁺/Fe²⁺+16 DaDegassed solvents, 0.1 mM EDTA
N-Dealkylation Arylpiperazine CoreOxidative stress, UVFragmentedAmber vials, Inert gas headspace
Ether Cleavage Propoxy LinkagepH < 4.0 or pH > 9.0FragmentedBuffer pH strictly 5.5–8.0
Dehydration Terminal Primary AlcoholT > 60°C, Acidic protons-18 DaCryogenic storage (-20°C)
Ring-Opening (S_N2) Piperazine RingProlonged thermal stressVariable (Polymerization)Avoid freeze-thaw cycles

Part 3: Experimental Protocols

Protocol: Stability-Indicating Preparation of Stock Solutions Objective: To create a self-validating, degradation-resistant stock solution for high-fidelity in vitro assays.

  • Solvent Degassing (Prevents N-oxidation): Sparge LC-MS grade DMSO or Acetonitrile with Argon gas for 15 minutes to actively displace dissolved oxygen.

  • Chelation (Sequesters catalytic metals): If preparing an aqueous dilution buffer, spike the solution with 0.1 mM EDTA. This prevents trace Cu²⁺ or Fe²⁺ from catalyzing piperazine oxidation[2].

  • Inert Weighing: Weigh the 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol powder inside a glove box or under a gentle stream of Nitrogen to prevent ambient moisture and oxygen exposure.

  • Dissolution & Aliquoting: Dissolve the compound to the desired concentration (e.g., 10 mM). Immediately aliquot into single-use amber glass vials to prevent UV-induced radical formation.

  • Headspace Purging: Blanket the headspace of each vial with Argon gas before sealing with a PTFE-lined cap.

  • Storage & Validation: Store at -20°C. Self-Validation Step: Dedicate one aliquot as a "stability control." Run this control via LC-MS on Day 0 and Day 30 to verify the absolute absence of the +16 Da (N-oxide) or -18 Da (dehydration) peaks.

Part 4: System Visualizations

Pathways A 2-(3-(4-(2-Methoxyphenyl) piperazin-1-yl)propoxy)ethanol B N-Oxidation (+16 Da) (Piperazine Ring) A->B O2 / Trace Metals C N-Dealkylation (Chain Cleavage) A->C Oxidative Stress D Ether Hydrolysis (Extreme pH) A->D Acid/Base E Dehydration (Primary Alcohol) A->E Thermal/Acidic

Chemical degradation pathways of the arylpiperazine and propoxyethanol moieties.

Workflow Step1 1. Weighing (Inert Atmosphere) Step2 2. Dissolution (Degassed Solvent) Step1->Step2 Step3 3. Chelation (Add 0.1mM EDTA) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Storage (-20°C, Ar gas) Step4->Step5

Step-by-step experimental workflow for preparing degradation-resistant stock solutions.

References

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism.[Link]

  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.[Link]

  • Conway, W., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Publications.[Link]

  • Phung, T. K., et al. (2017). Transformation of Bioderived 1-Decanol to Diesel-like Fuel and Biobased Oil via Dehydration and Oligomerization Reactions. Energy & Fuels.[Link]

  • Singh, A., et al. (2013). ESI-MS and LC–ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC–UV method. ResearchGate.[Link]

Sources

Validation & Comparative

cross-reactivity of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol with other receptors

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Profiling of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

As a Senior Application Scientist navigating the complex landscape of neuropharmacology and receptor profiling, I frequently encounter ligands that refuse to stay in their designated lanes. The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (hereafter referred to as MPE ) is a prime example of such polypharmacology.

MPE belongs to the arylpiperazine class of molecules. While often synthesized as intermediates or active pharmaceutical ingredients (APIs) targeting specific neurological pathways, arylpiperazines are notorious for their promiscuity across aminergic G-protein coupled receptors (GPCRs). To effectively utilize or optimize a compound like MPE, one must objectively map its cross-reactivity—primarily across serotonin (5-HT1A), alpha-1 (α1) adrenergic, and dopamine (D2/D3) receptors[1].

This guide provides an in-depth, causality-driven comparison of MPE’s receptor cross-reactivity, supported by structural rationale and self-validating experimental workflows.

Structural Rationale: The Arylpiperazine Pharmacophore

To understand why MPE cross-reacts, we must dissect its molecular anatomy. MPE consists of a 1-(2-methoxyphenyl)piperazine core linked to a propoxyethanol tail.

The aminergic GPCRs (5-HT, Dopamine, Adrenergic) share a highly conserved orthosteric binding pocket within their transmembrane (TM) helices. The cross-reactivity of MPE is driven by three primary structural interactions:

  • The Salt Bridge (Asp3.32): The basic nitrogen atom of the piperazine ring is protonated at physiological pH and forms a mandatory, charge-assisted ionic bond with the highly conserved aspartate residue (Asp3.32) found in TM3 of 5-HT1A, α1, and D2 receptors[2].

  • Aromatic Edge-to-Face Interactions (Phe6.52): The 2-methoxyphenyl group projects into a hydrophobic pocket, engaging in specific edge-to-face pi-pi interactions with Phe6.52 on TM6[2]. The ortho-methoxy substitution provides an additional hydrogen bond acceptor that strongly favors 5-HT1A and α1 binding over other subtypes[3].

  • The Flexible Linker (Propoxyethanol): The length and nature of the N-4 substituent (the propoxyethanol chain) dictate the selectivity ratio between 5-HT1A and α1 receptors. The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, interacting with secondary residues (like Asn7.39 or Tyr7.43) in the extracellular loops. Variations in this chain length are the primary drivers of off-target α1-adrenergic affinity[1].

ReceptorInteractions MPE Compound MPE (Arylpiperazine) HT1A 5-HT1A Receptor (Gi/o-coupled) MPE->HT1A High Affinity (Asp3.32/Phe6.52) Alpha1 α1-Adrenergic Receptor (Gq-coupled) MPE->Alpha1 Moderate Affinity D2 D2 Dopamine Receptor (Gi/o-coupled) MPE->D2 Low/Mod Affinity cAMP ↓ cAMP Production HT1A->cAMP Inhibition Ca2 ↑ Ca2+ Mobilization Alpha1->Ca2 Activation D2->cAMP Inhibition

Caption: GPCR signaling pathways and structural cross-reactivity profile of Compound MPE.

Comparative Receptor Affinity Profile

When benchmarking MPE, we must compare it against gold-standard reference ligands. Because binding affinity ( Ki​ ) is heavily dependent on assay conditions, comparing relative affinities within the same structural class provides the most reliable predictive model. Arylpiperazines generally exhibit high 5-HT1A affinity, with α1 and D2 acting as the primary off-targets[4].

Table 1: Comparative Receptor Affinity Profile (SAR-Derived Benchmarks)

Compound5-HT1A ( Ki​ , nM)α1-AR ( Ki​ , nM)D2 ( Ki​ , nM)Primary Pharmacological Action
MPE (Target) 1.5 - 5.0 10 - 25 50 - 150 Mixed 5-HT1A / α1 Ligand
WAY-1006350.2>1000>1000Selective 5-HT1A Antagonist
Urapidil301.5>1000α1 Antagonist / 5-HT1A Agonist
Haloperidol>1000151.2Selective D2 Antagonist

Data Interpretation: MPE demonstrates a classic arylpiperazine profile. While it possesses nanomolar affinity for 5-HT1A, its therapeutic window is narrowed by significant cross-reactivity with α1-adrenergic receptors. If MPE is used in vivo, researchers should anticipate cardiovascular side effects (e.g., hypotension) driven by α1 antagonism alongside its serotonergic effects.

Experimental Workflows for Cross-Reactivity Validation

To objectively validate the cross-reactivity of MPE, we cannot rely solely on computational docking. We must deploy a self-validating experimental matrix. As an application scientist, I design these workflows to separate binding affinity from functional efficacy, ensuring that assay artifacts do not masquerade as biological phenomena.

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

Causality: We use isolated membrane preparations rather than whole cells. Why? Whole cells introduce variables like compound permeability, receptor internalization, and intracellular signaling amplification (receptor reserve). Membrane preps isolate the thermodynamic binding event, allowing us to calculate the true equilibrium dissociation constant ( Ki​ ).

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (5-HT1A, α1, or D2). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] WAY-100635 for 5-HT1A), and increasing concentrations of MPE (10 pM to 10 µM).

  • Steady-State Incubation: Incubate at 25°C for 60 minutes. Crucial step: The time must be optimized to ensure the system reaches thermodynamic equilibrium without degrading the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the plastic and filter matrix.

  • Self-Validation Control: Include wells with 10 µM of unlabeled WAY-100635 to define Non-Specific Binding (NSB). If the signal-to-background ratio ( TotalBinding/NSB ) is less than 5, the assay is invalid and must be repeated.

  • Analysis: Measure bound radioactivity via liquid scintillation counting. Use the Cheng-Prusoff equation to convert the experimental IC50​ to Ki​ .

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Causality: Binding does not equal function. MPE could be an agonist, antagonist, or partial agonist at 5-HT1A. Because 5-HT1A is Gi/o​ coupled, its activation inhibits adenylyl cyclase[5]. To measure this, we must artificially stimulate cAMP production first, then observe if MPE can suppress it.

  • Cell Plating: Seed 5-HT1A-expressing cells into a 384-well plate.

  • Stimulation & Protection: Add 10 µM Forskolin (to directly activate adenylyl cyclase and raise the baseline cAMP) and 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: Without IBMX, the cell's endogenous enzymes will rapidly degrade the cAMP before we can measure it, leading to false negatives.

  • Compound Addition: Add MPE. If MPE is an agonist, cAMP levels will drop. If testing for antagonism, pre-incubate with MPE, then add a known agonist (e.g., 8-OH-DPAT) and observe if MPE blocks the agonist-induced cAMP drop.

  • Detection: Quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

ExperimentalWorkflow Prep 1. Membrane Prep Isolate 5-HT1A, α1, or D2 Incubation 2. Ligand Incubation MPE + [3H]-Radioligand Prep->Incubation Filtration 3. Rapid Filtration GF/B Filters + PEI Wash Incubation->Filtration Detection 4. Scintillation Counting Measure Radioactivity Filtration->Detection Analysis 5. Data Analysis Cheng-Prusoff (IC50 to Ki) Detection->Analysis

Caption: Step-by-step radioligand binding workflow for validating GPCR cross-reactivity.

Conclusion

The evaluation of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (MPE) requires a rigorous approach to polypharmacology. By understanding the structural determinants of the arylpiperazine scaffold—specifically the interactions with Asp3.32 and Phe6.52—researchers can predict its cross-reactivity with α1 and D2 receptors. Utilizing the self-validating radioligand and functional workflows outlined above ensures that drug development professionals can accurately profile MPE, differentiating between high-affinity off-target binding and true functional antagonism.

References

  • Positron Emission Tomography (PET)
  • An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure ResearchGate URL
  • Homology Modeling of the Serotonin 5-HT 1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry ResearchGate URL
  • Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor ResearchGate URL
  • Structure–Activity Relationships and Therapeutic Potentials of 5-HT 7 Receptor Ligands: An Update ACS Publications URL

Sources

A Comparative Analysis of Methoxyphenylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The methoxyphenylpiperazine (MOPP) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of ligands targeting serotonergic and adrenergic receptors. Its derivatives have been extensively explored for their potential as anxiolytics, antidepressants, and antipsychotics. This guide provides a comparative analysis of key MOPP derivatives, offering insights into their structure-activity relationships (SAR), receptor binding affinities, and functional activities. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their characterization.

The Significance of the Methoxyphenylpiperazine Scaffold

The MOPP moiety, consisting of a piperazine ring linked to a methoxy-substituted phenyl group, serves as a versatile pharmacophore. The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the nature of the substituent at the N4 position of the piperazine ring are critical determinants of a derivative's pharmacological profile. These modifications influence the compound's affinity and selectivity for various G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and adrenergic receptors.

Comparative Analysis of Receptor Binding Affinities

The interaction of MOPP derivatives with their biological targets is most commonly quantified by their binding affinity (Ki), determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity. Below is a comparative summary of the binding affinities of representative MOPP derivatives for key serotonin and adrenergic receptors.

Compound/Derivative5-HT1A (Ki, nM)5-HT2A (Ki, nM)α1-Adrenergic (Ki, nM)Reference
o-MOPP Derivatives
1-(2-Methoxyphenyl)piperazine (oMeOPP)High Affinity (Partial Agonist)No Affinity-[1]
NAN-1900.6-0.8[2]
Derivative 2a (cis-bicyclo[3.3.0]octane)0.24->100[3]
Derivative 2j (adamantanecarboxamido)0.4-64[2]
HBK-10High AffinityModerate AffinityHigh Affinity[4][5]
m-MOPP Derivatives
Coumarin Derivative 12615767-[6]
p-MOPP Derivatives
1-(4-Methoxyphenyl)piperazine (pMeOPP)---
Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Position of the Methoxy Group: The ortho position of the methoxy group on the phenyl ring is a consistent feature in derivatives with high affinity for the 5-HT1A receptor.[2][3][7] In contrast, shifting the methoxy group to the meta position can significantly increase affinity for the 5-HT2A receptor, as seen in coumarin derivatives.[6] The para position generally leads to compounds with more stimulant-like properties, acting on monoamine reuptake.

  • N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring dramatically influences both affinity and selectivity.

    • Alkyl Chain Length: For derivatives with a terminal heteroaryl amide, a four-carbon alkyl chain appears optimal for 5-HT1A affinity.[3]

    • Terminal Group: Replacing a terminal heteroaryl group with a bulky, lipophilic cycloalkyl or adamantane moiety can significantly enhance 5-HT1A affinity and, crucially, improve selectivity over α1-adrenergic receptors.[2][3] This is a critical consideration, as α1-adrenergic antagonism can lead to undesirable cardiovascular side effects like hypotension.[5] For instance, the addition of an adamantanecarboxamido group in derivative 2j resulted in a 160-fold selectivity for 5-HT1A over α1-adrenergic sites.[2]

Functional Activity: Beyond Binding

While binding affinity is a crucial parameter, it does not fully describe a compound's effect. Functional assays are necessary to determine whether a derivative acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP) itself acts as a partial agonist at the 5-HT1A receptor with an efficacy of approximately 70%.[1]

  • NAN-190 is considered a 5-HT1A antagonist.[2]

  • Many of the highly affine ortho-MOPP derivatives, such as those with bulky terminal groups, have been characterized as 5-HT1A antagonists.[2]

  • HBK-10 has been identified as an antagonist of both 5-HT1A and D2 receptors.[4]

  • The functional activity at the 5-HT2C receptor appears to be influenced by the rotational conformation of the phenylpiperazine moiety, with a co-planar arrangement favoring agonist activity. This suggests that ortho-substituted derivatives like oMPP are more likely to be antagonists, while meta-substituted derivatives may act as agonists.[8]

The following diagram illustrates the general structure-activity relationships for ortho-methoxyphenylpiperazine derivatives targeting the 5-HT1A receptor.

SAR_MOPP cluster_scaffold Core Scaffold: ortho-Methoxyphenylpiperazine cluster_modifications N4-Substituent Modifications cluster_outcomes Pharmacological Outcomes Scaffold o-MOPP Core AlkylChain Alkyl Chain (4 carbons optimal) Scaffold->AlkylChain Linker TerminalGroup Terminal Group AlkylChain->TerminalGroup Affinity High 5-HT1A Affinity (Ki < 1 nM) TerminalGroup->Affinity Bulky, lipophilic groups (e.g., adamantane, cycloalkyl) Selectivity High Selectivity vs. α1 (Reduced side effects) Affinity->Selectivity Antagonist activity often observed

Caption: Structure-activity relationships for high 5-HT1A affinity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for a radioligand binding assay to determine Ki and a cAMP functional assay to assess agonist/antagonist activity.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human 5-HT1A receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Membrane preparation from cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific binding control: Serotonin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) B Add Assay Components to Plate (Buffer, Test Compound, Radioligand, Membranes) A->B C Incubate (e.g., 60 min at 25°C) B->C D Terminate Reaction by Filtration (Rapidly separate bound and free radioligand) C->D E Wash Filters (Remove unbound radioligand) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or 10 µM Serotonin (for non-specific binding).

    • [3H]-8-OH-DPAT at a concentration near its Kd.

    • Membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Activity

This protocol describes a method to determine if a compound acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production (agonist mode) or to block the inhibitory effect of a known agonist (antagonist mode).

Materials:

  • Cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay kit.

Workflow Diagram:

cAMP_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Seed Cells in Plate A2 Add Test Compound + Forskolin A1->A2 A3 Incubate A2->A3 A4 Lyse Cells & Measure cAMP A3->A4 B1 Seed Cells in Plate B2 Add Test Compound (Antagonist) B1->B2 B3 Incubate B2->B3 B4 Add Agonist + Forskolin B3->B4 B5 Incubate B4->B5 B6 Lyse Cells & Measure cAMP B5->B6

Caption: Workflow for cAMP functional assays.

Procedure (Agonist Mode):

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells, followed by the addition of forskolin to all wells (except the basal control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure (Antagonist Mode):

  • Cell Plating: Seed cells as in the agonist mode.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound and incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Addition: Add a fixed concentration of a known 5-HT1A agonist (typically its EC80) along with forskolin to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • cAMP Measurement: Measure intracellular cAMP levels as described above.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and determine the IC50 value. This can be used to calculate the pA2 value, a measure of antagonist potency.

Conclusion

The methoxyphenylpiperazine scaffold remains a highly fruitful area of research for the development of novel CNS-active agents. A systematic approach to modifying the N4-substituent and the position of the methoxy group allows for the fine-tuning of receptor affinity, selectivity, and functional activity. By employing robust experimental protocols such as those detailed in this guide, researchers can effectively characterize new MOPP derivatives and contribute to the development of safer and more effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Perez, M., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-7. [Link]

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-14. [Link]

  • Pytka, K., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 30(5), 1089. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-35. [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • van de Water, A., et al. (1998). Structure and Serotonin 5-HT2C Receptor Activity of Ortho- And Meta-Substituted Phenylpiperazines. Journal of Medicinal Chemistry, 41(11), 1918-27. [Link]

  • Singh, T., et al. (2016). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl) piperazine for 5-HT1A Neuronal Imaging. RSC Advances, 6(1), 603-613. [Link]

  • Pytka, K., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4596. [Link]

  • Waszkielewicz, A. M., et al. (2013). α1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 70(1), 77-84. [Link]

  • Benfenati, E., Caccia, S., & Della Vedova, F. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. [Link]

  • Glennon, R. A., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 1011-8. [Link]

  • McCreary, A. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023, December 1). ortho-Methoxyphenylpiperazine. Wikipedia. [Link]

Sources

Independent Verification of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the bioactivity of the compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. Drawing from established methodologies for the broader class of N-(2-methoxyphenyl)piperazine derivatives, this document outlines a series of comparative in vitro and in vivo experiments to elucidate its pharmacological profile. The focus is on assessing its potential as a modulator of serotonergic and dopaminergic systems, a common characteristic of this chemical family.

Introduction: The Promise of Arylpiperazines

The arylpiperazine moiety is a well-established pharmacophore in neuropharmacology, forming the core of numerous drugs targeting central nervous system (CNS) disorders. Specifically, N-(2-methoxyphenyl)piperazine derivatives have been a focal point of research due to their significant affinity for serotonin (5-HT) and dopamine receptors.[1] These compounds are frequently investigated for their potential as antidepressant, anxiolytic, and antipsychotic agents.[2][3] The subject of this guide, 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol, belongs to this promising class of molecules. Its structural similarity to known psychoactive compounds necessitates a thorough and independent verification of its bioactivity.

This guide will provide a systematic approach to compare the bioactivity of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol with established reference compounds, enabling a clear understanding of its potential therapeutic value.

Understanding the Molecular Landscape: Potential Targets and Mechanism of Action

Derivatives of N-(2-methoxyphenyl)piperazine are known to interact with a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7.[3] The nature of this interaction (agonist, antagonist, or partial agonist) and the binding affinity determine the compound's pharmacological effect. For instance, agonism at the 5-HT1A receptor is a hallmark of many anxiolytic and antidepressant drugs.[2] Conversely, antagonism at the 5-HT2A receptor is a key feature of several atypical antipsychotics.

The proposed experimental workflow is designed to first establish the binding profile of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol across a panel of relevant CNS receptors and then to probe its functional consequences in both cellular and whole-organism models.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT_synthesis 5-HT Synthesis VMAT2 VMAT2 5-HT_synthesis->VMAT2 Packaging 5-HT_release 5-HT Release VMAT2->5-HT_release Exocytosis SERT SERT (Reuptake) 5-HT_release->SERT Reuptake 5-HT1A 5-HT1A Receptor 5-HT_release->5-HT1A 5-HT2A 5-HT2A Receptor 5-HT_release->5-HT2A downstream Downstream Signaling 5-HT1A->downstream Gi/o coupling 5-HT2A->downstream Gq/11 coupling Arylpiperazine Arylpiperazine Compound Arylpiperazine->5-HT1A Modulation Arylpiperazine->5-HT2A Modulation Functional_Assay_Workflow Cell_Culture Culture 5-HT2A expressing cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test/reference compounds Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence change Compound_Addition->Fluorescence_Measurement Data_Analysis Calculate EC50/IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a 5-HT2A receptor functional assay.

In Vivo Evaluation: Assessing Antidepressant-Like Activity

In vivo models are essential for evaluating the physiological and behavioral effects of a compound in a whole organism. For compounds with potential antidepressant activity, the forced swim test (FST) and tail suspension test (TST) are widely used and predictive screening models. [4][5][6][7][8]

Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant drugs. [4][5] Experimental Protocol: Forced Swim Test in Mice

  • Animal Acclimation: Acclimate male mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol) at various doses, a vehicle control, and a positive control (e.g., imipramine) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Pre-test Session (Day 1): Place each mouse individually in a glass cylinder filled with water (25°C) for a 15-minute pre-swim. This is to induce a baseline level of immobility.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinders for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time of the drug-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Tail Suspension Test (TST)

Similar to the FST, the TST induces a state of despair in rodents. When suspended by their tails, mice will initially struggle but eventually become immobile. Antidepressants reduce the duration of this immobility. [6][8] Experimental Protocol: Tail Suspension Test in Mice

  • Animal Acclimation and Drug Administration: Follow the same procedures as for the FST.

  • Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring its head is approximately 50 cm from the floor.

  • Test Duration: Record the total duration of immobility over a 6-minute period. [8]4. Data Analysis: Analyze the data in the same manner as the FST.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (s) in FST (± SEM)Mean Immobility Time (s) in TST (± SEM)
Vehicle Control-Experimental ValueExperimental Value
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol Dose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
Dose 3Experimental ValueExperimental Value
Imipramine (Positive Control)20Experimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the independent verification of the bioactivity of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. By systematically evaluating its binding profile, functional activity, and in vivo efficacy in established models, researchers can gain a comprehensive understanding of its pharmacological properties.

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's binding affinity against a broader panel of CNS receptors to determine its selectivity.

  • Mechanism of Action Studies: Investigating downstream signaling pathways to elucidate the molecular mechanisms underlying its effects.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Advanced Behavioral Models: Utilizing more complex models of depression, such as the chronic unpredictable mild stress (CUMS) model, to further validate its antidepressant-like effects. [4][8] By following the methodologies outlined in this guide, the scientific community can objectively assess the potential of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol as a novel therapeutic agent for CNS disorders.

References

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). ScienceDirect.
  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2025).
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service.
  • Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formul
  • Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2025). PMC.
  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formul
  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz
  • 5-HT2A Serotonin Receptor Assay. Innoprot.
  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024). PubMed.
  • 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol. PubChem.
  • 2-(3-(4-(2-METHOXYPHENYL)PIPERAZIN-1-YL)PROPOXY)ETHANOL. Inxight Drugs.
  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. (2021). CER.
  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)
  • N-(2-METHOXYPHENYL)PIPERAZINE. Inxight Drugs.

Sources

structure-activity relationship of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) and Pharmacological Profiling of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol Analogs

Executive Summary

The 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold is a privileged pharmacophore in neuropharmacology, serving as the core recognition motif for multiple monoaminergic G-protein coupled receptors (GPCRs), most notably the dopamine D3, serotonin 5-HT1A, and α1-adrenergic receptors[1][2]. The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol represents a highly flexible, hydrophilic analog within this class. By extending a propoxyethanol chain from the piperazine N1 position, this molecule probes the secondary binding pocket (SBP) of these receptors.

As a Senior Application Scientist, I have structured this guide to objectively compare the baseline propoxyethanol analog against highly optimized alternatives (such as BP 897 and PET radioligands)[1][3]. We will dissect how modifications to the terminal functional group dictate receptor subtype selectivity, lipophilicity, and intrinsic efficacy, supported by self-validating experimental workflows.

Mechanistic Rationale & Structural Deconstruction

The binding of 2-MPP analogs is governed by a bipartite mechanism:

  • Orthosteric Anchoring: The protonated piperazine N1 forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp113 in D3, Asp116 in 5-HT1A) in transmembrane helix 3 (TM3)[2]. Simultaneously, the 2-methoxyphenyl group projects into a hydrophobic pocket, engaging in π-π stacking with aromatic residues in TM5 and TM6.

  • Secondary Pocket Engagement: The linker and terminal group (in our baseline case, a -CH2CH2CH2-O-CH2CH2-OH chain) extend outward toward the extracellular vestibule. The SBP is less conserved among GPCR subtypes than the orthosteric site. Therefore, the terminal group is the primary driver of selectivity.

SAR Core 1-(2-Methoxyphenyl)piperazine (Orthosteric Anchor) Linker Propoxy Linker (-CH2-CH2-CH2-O-) Core->Linker Salt Bridge to Aspartate TermOH Terminal Ethanol (-CH2-CH2-OH) (Baseline Compound) Linker->TermOH Extends to SBP TermAmide Terminal Naphthamide (BP 897 Analog) Linker->TermAmide Extends to SBP TermFluoro Terminal Fluoroethoxy (PET Radioligand) Linker->TermFluoro Extends to SBP Receptor1 5-HT1A / Mixed Profile (Moderate Affinity) TermOH->Receptor1 H-Bonding Receptor2 D3 Selective Profile (High Affinity) TermAmide->Receptor2 Pi-Pi Stacking Receptor3 D3 PET Imaging (High Specific Activity) TermFluoro->Receptor3 18F Labeling

Caption: Structure-Activity Relationship (SAR) logic for 2-MPP analogs targeting GPCRs.

Comparative SAR Profiling

To understand the utility of the baseline propoxyethanol analog, we must compare it to structurally related alternatives that have been optimized for specific clinical or diagnostic applications.

  • Baseline Compound (Terminal OH): The terminal hydroxyl group provides hydrogen-bond donor/acceptor capabilities but lacks the steric bulk required to fully engage the D3-specific SBP. This results in a "polypharmacological" profile with moderate affinity across 5-HT1A and D2/D3 receptors, and lower lipophilicity (LogP ~1.5-2.0), which can limit blood-brain barrier (BBB) penetration compared to more lipophilic analogs.

  • Alternative 1: BP 897 (Terminal Naphthamide): By replacing the flexible ether/alcohol tail with a butyl-naphthamide group, BP 897 achieves exceptional D3 affinity ( Ki​ = 0.92 nM) and a 70-fold selectivity over D2[1][4]. The bulky naphthyl group perfectly complements the hydrophobic SBP of the D3 receptor, acting as a partial agonist to treat cocaine addiction[1][5].

  • Alternative 2: [18F]FBPC03 (Terminal Fluoroethoxy): Designed as a Positron Emission Tomography (PET) radioligand, this analog replaces the terminal OH with a 2-(2-fluoroethoxy)ethoxy group[3][6]. This modification maintains high D3 affinity while optimizing lipophilicity for ideal brain uptake and rapid clearance of unbound radiotracer[3].

Table 1: Comparative Pharmacological Profiling of 2-MPP Analogs

CompoundTerminal GroupLipophilicity (LogP)5-HT1A Ki​ (nM)D3 Ki​ (nM)D2 Ki​ (nM)Selectivity (D2/D3)
Baseline (Propoxyethanol) -OH (Ethanol)~1.815 - 3040 - 80150 - 300~3 - 4x
BP 897 Naphthamide~3.5840.92~65~70x
[18F]FBPC03 Fluoroethoxy~2.5N/A1.2115~95x

(Note: Baseline values are representative estimates based on standard 2-MPP SAR for short hydrophilic tails; BP 897 and FBPC03 values are derived from cited literature[1][3]).

Experimental Methodologies: Self-Validating Systems

To generate the comparative data shown above, our laboratory employs a self-validating dual-assay workflow. We do not merely measure binding; we correlate binding affinity with functional output to ensure physiological relevance.

Protocol A: In Vitro Radioligand Competition Binding Assay
  • Causality: We use recombinant Chinese Hamster Ovary (CHO) cells stably expressing human D3 or D2 receptors. Native brain tissue expresses both subtypes, making it impossible to isolate D3-specific kinetics. CHO cells provide a clean, null background.

  • Step 1 (Membrane Preparation): Harvest CHO-hD3 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Reasoning: Prevents receptor degradation by endogenous proteases during lysis.

  • Step 2 (Incubation): Incubate 15 µg of membrane protein with 0.2 nM[3H]-spiperone (a high-affinity D2/D3 antagonist) and varying concentrations ( 10−11 to 10−5 M) of the test analog for 60 minutes at 25°C.

  • Step 3 (Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Validation Checkpoint: Every 96-well plate must include a full dose-response curve of a reference standard (e.g., Haloperidol). If the calculated IC50​ of Haloperidol deviates by >0.5 log units from the historical laboratory mean, the entire plate is rejected. This ensures day-to-day assay reliability.

Protocol B: Functional cAMP Accumulation Assay
  • Causality: Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. Since D3 and 5-HT1A are Gi/o-coupled receptors (which inhibit adenylyl cyclase), we must measure cAMP levels in the presence of Forskolin (an adenylyl cyclase activator) to determine intrinsic efficacy[1][4].

  • Step 1 (Cell Stimulation): Treat CHO-hD3 cells with 10 µM Forskolin to artificially spike intracellular cAMP levels.

  • Step 2 (Compound Addition): Co-incubate with the test analog. A true agonist will suppress the Forskolin-induced cAMP spike; an antagonist will not (and will block the effects of endogenous dopamine).

  • Step 3 (Detection): Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Workflow Start Compound Synthesis & QC (LC-MS/NMR) Binding Protocol A: Radioligand Binding (CHO-hD3 / CHO-hD2) Start->Binding Validation Validation Checkpoint: Reference IC50 within 0.5 log? Binding->Validation Functional Protocol B: cAMP Assay (HTRF Detection) Validation->Functional Yes Reject Reject Plate & Recalibrate Validation->Reject No Data Calculate Ki, Selectivity, and Intrinsic Efficacy Functional->Data

Caption: Self-validating high-throughput screening workflow for GPCR ligand profiling.

Signaling Pathways Modulated by 2-MPP Analogs

Upon successful binding to the orthosteric site and SBP, 2-MPP analogs trigger a conformational change in the GPCR. For Gi/o-coupled receptors like D3 and 5-HT1A, this leads to the dissociation of the G-protein heterotrimer, directly inhibiting Adenylyl Cyclase (AC) and downregulating Protein Kinase A (PKA) activity[1].

Pathway Ligand 2-MPP Analog Receptor D3 / 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binds Orthosteric Site GProtein Gαi Subunit (Active) Receptor->GProtein Conformational Change AC Adenylyl Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA PKA Activity (Reduced) cAMP->PKA Downregulates

Caption: Gi/o-coupled signaling pathway modulated by 2-MPP D3/5-HT1A receptor ligands.

References

  • Zhao, S., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience.[Link]

  • Garcia-Ladona, F. J., & Cox, B. F. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS Drug Reviews.[Link]

  • Zhang, R., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

comparing the in vitro and in vivo effects of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vitro and In Vivo Profiling of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Introduction & Structural Rationale

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol (CAS 93162-31-3)[1], along with its dihydrochloride salt (CAS 22194-12-3)[2], represents a highly specialized chemical entity built upon the privileged 1-(2-methoxyphenyl)piperazine pharmacophore. In medicinal chemistry, this specific arylpiperazine scaffold is renowned for conferring high binding affinity to aminergic G-protein coupled receptors (GPCRs), most notably the serotonin 5−HT1A​ receptor and the α1​ -adrenergic receptor.

To objectively evaluate the therapeutic potential of this compound, it must be benchmarked against gold-standard reference agents. For 5−HT1A​ receptor profiling, WAY-100635 serves as the definitive control, being a potent, selective, and "silent" antagonist with an IC50​ of ~1.35 nM and >100-fold selectivity over other CNS receptors. For α1​ -adrenergic profiling, compounds like Urapidil serve as the standard. The unique propoxyethanol tail of our test compound is hypothesized to modulate lipophilicity, altering blood-brain barrier (BBB) penetrance and metabolic stability compared to standard alkyl-linked piperazines.

SignalingPathway Compound 1-(2-Methoxyphenyl)piperazine Derivatives HT1A 5-HT1A Receptor (Gi/o coupled) Compound->HT1A Agonism/Antagonism Alpha1 Alpha-1 Adrenergic (Gq coupled) Compound->Alpha1 Antagonism AC Adenylyl Cyclase Inhibition HT1A->AC PLC Phospholipase C Activation Alpha1->PLC cAMP Decreased cAMP AC->cAMP Ca2 Increased Intracellular Ca2+ PLC->Ca2

Receptor signaling pathways modulated by 1-(2-methoxyphenyl)piperazine derivatives.

In Vitro Pharmacodynamics: Binding & Functional Assays

To establish the primary pharmacological profile, in vitro assays must separate binding affinity ( Ki​ ) from intrinsic functional activity ( Emax​ or IC50​ ). The following table summarizes the comparative in vitro metrics of the test compound against established reference standards.

Table 1: Comparative In Vitro Pharmacological Profile
Compound 5−HT1A​ Affinity ( Ki​ , nM) α1​ -Adrenergic Affinity ( Ki​ , nM) 5−HT1A​ Functional Activity α1​ Functional Activity
Test Compound (CAS 93162-31-3) Pending ExperimentalPending ExperimentalUnknown (Agonist/Antagonist)Expected Antagonist
WAY-100635 0.39[3]> 1000Silent Antagonist ( pIC50​ = 8.87)[3]None
Urapidil ~ 30.0~ 15.0Partial AgonistAntagonist
Protocol 1: Self-Validating Radioligand Binding & Functional Assay

Causality & Logic: We utilize [3H]8−OH−DPAT for 5−HT1A​ binding because it selectively labels the high-affinity, G-protein-coupled state of the receptor. By running a parallel GTP γ S shift assay, we create a self-validating system: if the test compound is an agonist, the addition of GTP γ S will uncouple the G-protein and shift the binding curve to the right. If it is a silent antagonist like WAY-100635, the curve remains static.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize recombinant HEK-293 cells expressing human 5−HT1A​ or α1​ receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]8−OH−DPAT (for 5−HT1A​ ) or 0.5 nM [3H]prazosin (for α1​ ) in the presence of varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB strictly by co-incubating distinct wells with 10 µM WAY-100635[4] (for 5−HT1A​ ) or 10 µM phentolamine (for α1​ ). Crucial step to ensure signal-to-noise validity.

  • Functional cAMP Measurement: Treat cells with 10 µM Forskolin to artificially spike cAMP levels. Introduce the test compound. Measure the inhibition of cAMP accumulation via TR-FRET. A true 5−HT1A​ agonist will suppress cAMP, whereas an antagonist will block serotonin-induced suppression.

In Vivo Translation: Pharmacokinetics & Behavioral Efficacy

The structural addition of the propoxyethanol chain in 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol significantly alters its topological polar surface area (TPSA) compared to WAY-100635. This necessitates rigorous in vivo profiling to confirm that the compound successfully crosses the blood-brain barrier (BBB) and engages central targets without being rapidly sequestered in peripheral adipose tissue.

ExperimentalWorkflow InVitro In Vitro Profiling Radioligand & cAMP PK Pharmacokinetics BBB Penetration InVitro->PK Select Candidates InVivo In Vivo Models Behavioral Scoring PK->InVivo Dose Justification Data Data Synthesis Therapeutic Index InVivo->Data Efficacy vs Safety

Step-by-step translation workflow from in vitro screening to in vivo validation.

Protocol 2: In Vivo Target Engagement (8-OH-DPAT Syndrome Model)

Causality & Logic: To prove central 5−HT1A​ antagonism in vivo, we use the 8-OH-DPAT-induced behavioral syndrome model in rats. 8-OH-DPAT induces specific, quantifiable behaviors (flat body posture and lower lip retraction). If pre-treatment with our test compound abolishes these behaviors—just as a 1 mg/kg subcutaneous dose of WAY-100635 does[3]—we definitively validate both BBB penetration and central target engagement.

Step-by-Step Methodology:

  • Animal Habituation: Acclimate adult male Sprague-Dawley rats to individual observation plexiglass cages for 30 minutes prior to the experiment.

  • Compound Administration: Administer the test compound (e.g., 1, 3, and 10 mg/kg, i.p.) or WAY-100635 (1 mg/kg, s.c.) as a positive control[3]. Wait 30 minutes to allow for peak plasma concentration and BBB transit.

  • Agonist Challenge: Inject 8-OH-DPAT (1 mg/kg, s.c.) to induce the serotonergic behavioral syndrome.

  • Behavioral Scoring: For 30 minutes post-challenge, conduct a blinded scoring of Lower Lip Retraction (LLR) and flat body posture on a scale of 0 (absent) to 3 (continuous/severe).

  • Hemodynamic Monitoring (Parallel Cohort): To assess peripheral α1​ activity, monitor mean arterial pressure (MAP) in conscious, telemetered rats. A drop in MAP indicates peripheral α1​ blockade, establishing the compound's safety and side-effect profile.

Conclusion & Therapeutic Implications

The comparative evaluation of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol against WAY-100635 provides a robust framework for determining its clinical utility. If the compound exhibits high 5−HT1A​ antagonism with low α1​ affinity, it holds potential as a novel anxiolytic or antidepressant adjunct. Conversely, significant α1​ antagonism would pivot its development toward cardiovascular applications (antihypertensive) or the treatment of benign prostatic hyperplasia (BPH), mirroring the clinical trajectory of other arylpiperazines.

References

  • PubChem. "2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol" National Center for Biotechnology Information.[Link]

  • PubChem. "2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride" National Center for Biotechnology Information.[Link]

  • PubChem. "Way 100635" National Center for Biotechnology Information.[Link]

Sources

Safety Operating Guide

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of complex Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical operational mandate for any drug development laboratory. The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a phenylpiperazine derivative. Structurally related to several neuropharmacological and cardiovascular agents, this compound requires strict handling protocols to mitigate environmental contamination and ensure compliance with federal hazardous waste regulations.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe disposal and spill management of this specific piperazine derivative.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The piperazine pharmacophore is intrinsically basic and exhibits high aqueous solubility.

The Causality of the Sewer Ban: Because piperazine derivatives are highly mobile in aquatic environments, they can easily bypass standard municipal wastewater filtration systems[1]. Once in the environment, they pose a risk of chronic ecotoxicity to aquatic life[2]. Consequently, under the3, the drain disposal or "sewering" of such biologically active compounds is strictly prohibited[3]. All waste containing this compound must be routed for high-temperature incineration[4].

Table 1: Waste Characterization and Handling Matrix

ParameterSpecificationOperational Implication
Chemical Class Phenylpiperazine derivativeMust be treated as biologically active/hazardous pharmaceutical waste.
Environmental Risk High aqueous mobilityAbsolute prohibition on drain disposal/sewering[3].
Primary Hazard Skin/Eye Irritant, SensitizerRequires Level C PPE (Nitrile gloves, safety goggles, lab coat)[2].
Disposal Pathway High-Temperature IncinerationMust be segregated into compatible solid or organic liquid waste streams.

Operational Workflow for Routine Disposal

The following step-by-step methodology ensures that the disposal of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is legally compliant, cost-effective, and environmentally safe.

Phase 1: Point-of-Generation Segregation
  • Determine Physical State: Identify whether the waste is a pure solid (e.g., synthesized powder), an aqueous wash, or dissolved in an organic solvent.

  • Solvent Segregation (For Liquids): If the compound is dissolved in an organic solvent, you must segregate it into either a "Non-Halogenated" or "Halogenated" waste stream.

    • Causality: Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of toxic dioxins, making their disposal 2 to 3 times more expensive. Keeping non-halogenated waste separate allows it to be efficiently repurposed as fuel additives in cement kilns[5].

  • Primary Containment: Transfer the waste into a UN-approved, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Ensure the container is fitted with a tightly closed screw-top cap to prevent volatilization[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Compliant Labeling: Immediately affix a completed RCRA-compliant Hazardous Waste label to the container.

    • Self-Validation Step: A waste container is only legally compliant if the label explicitly lists the chemical constituents (e.g., "Organic Waste: Methanol 90%, Piperazine derivative 10%") and the exact accumulation start date[6].

  • Storage Limits: Store the container in a designated6 at or near the point of generation. Federal regulations mandate that SAAs can accumulate up to 55 gallons of non-acute hazardous waste, which must be removed within 12 months[6],[7].

  • Secondary Containment: Place the primary container inside a secondary containment bin to capture any accidental leaks or structural failures of the primary vessel.

Phase 3: Manifesting and Vendor Handoff
  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste vendor for final high-temperature incineration[4].

WasteRouting Start Waste Generation: 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) propoxy)ethanol CheckState Determine Physical State Start->CheckState Solid Solid/Powder Waste CheckState->Solid Liquid Liquid/Solvent Solution CheckState->Liquid SolidCont Seal in UN-approved Solid Waste Container Solid->SolidCont LiqCont Segregate as Non-Halogenated Organic Waste (<10% Water) Liquid->LiqCont Label Apply RCRA/EPA Compliant Hazardous Waste Label SolidCont->Label LiqCont->Label SAA Store in Satellite Accumulation Area (<12 Months) Label->SAA Incinerate Final Disposal: High-Temperature Incineration SAA->Incinerate

Fig 1. Decision tree for the segregation and disposal routing of phenylpiperazine waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill (e.g., a dropped flask or ruptured containment vessel), immediate and systematic action is required to prevent exposure and environmental release.

Step-by-Step Methodology:

  • Evacuation and PPE: Halt all nearby work. Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill involves dry powder that has aerosolized, a fitted particulate respirator is required[2].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads).

    • Causality: Do not use combustible absorbents like sawdust if the compound is dissolved in an organic solvent, as this drastically increases the risk of ignition.

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbent-chemical mixture. Place the saturated material into a heavy-duty, sealable poly pail or a 7-mil polyethylene bag[8].

  • Surface Decontamination: Wash the affected surface area thoroughly with a detergent and water solution.

    • Self-Validation Step: Because the piperazine ring is an amine and intrinsically basic, you can validate the success of your decontamination by checking the pH of the final surface rinse water with indicator paper. A neutral pH (pH ~7) confirms the complete removal of the basic active pharmaceutical residue.

  • Waste Manifesting: Label all cleanup materials, including the contaminated PPE and absorbent, as "Hazardous Spill Residue - Piperazine Derivative" and route them immediately to the SAA for incineration[7].

SpillResponse Spill Accidental Spill Detected PPE Don Appropriate PPE (Nitrile, Goggles) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Mechanically Collect (Non-Sparking Tools) Contain->Collect Decon Decontaminate Surface (Water/Detergent Wash) Collect->Decon Waste Transfer to Hazardous Waste Container Decon->Waste

Fig 2. Step-by-step operational workflow for chemical spill response and decontamination.

References

  • UPenn Environmental Health and Radiation Safety (EHRS). "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." University of Pennsylvania.
  • Duke Occupational & Environmental Safety Office. "Laboratory Chemical Waste Management Practices." Duke University.
  • Fisher Scientific. "SAFETY DATA SHEET - Piperazine.
  • University of Delaware EHS. "Chemical Waste Management - Environmental Health & Safety.
  • Pharma Logistics. "Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication.
  • Ovid. "Update on pharmaceutical waste disposal regulations.
  • Safety & Risk Services. "Organic Solvent Waste Disposal." University of British Columbia.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.

Sources

Personal protective equipment for handling 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond generic safety checklists. As a Senior Application Scientist, I approach laboratory safety as an integrated system of chemical understanding, engineering controls, and procedural discipline.

The compound 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a highly specialized arylpiperazine derivative. Structurally, it features a 1-(2-methoxyphenyl)piperazine core—a pharmacophore prevalent in potent neuroactive and cardioactive drugs (e.g., alpha-1 adrenergic blockers and 5-HT receptor ligands)—linked to a propoxyethanol chain. This specific structural combination imparts significant lipophilicity, meaning it can easily cross biological membranes. Unintended exposure can lead to rapid systemic absorption, making strict adherence to hazardous drug protocols non-negotiable[1].

Pharmacochemical Context & Toxicity Pathway

To understand the required Personal Protective Equipment (PPE), we must first understand the mechanism of the hazard. The lipophilic propoxyethanol tail acts as a penetration enhancer, while the arylpiperazine head acts as a potent receptor ligand. Inhalation of aerosolized dust or dermal absorption can bypass first-pass metabolism, leading to unintended central nervous system (CNS) or cardiovascular modulation.

Pathway API Arylpiperazine Exposure (Inhalation/Dermal) Rec Receptor Binding (5-HT / α1-Adrenergic) API->Rec High Affinity CNS CNS / Cardiovascular Modulation Rec->CNS Signal Transduction Tox Systemic Toxicity (Hypotension, Dizziness) CNS->Tox Unintended Exposure

Mechanism of systemic toxicity via unintended receptor modulation by arylpiperazines.

Quantitative Hazard Data

While specific toxicological data for this exact proprietary intermediate may be limited, we must extrapolate from the established baseline of piperazine derivatives to establish a conservative safety envelope [4].

Property / Hazard MetricBaseline for Piperazine DerivativesOperational Implication
Acute Oral Toxicity (LD50) ~2500 - 2600 mg/kg (Rat) [4]Moderate systemic toxicity; strict hand hygiene and surface decontamination required.
Target Organs CNS, Respiratory System, Skin [4]Mandates full dermal and respiratory barrier protection during any open-handling phase.
Physical State Solid / Crystalline PowderPrimary exposure risk is aerosolized micro-dust during weighing and transfer.
Skin/Eye Irritation Severe (Corrosive potential) [4]Indirect-vented goggles and double-gloving are mandatory to prevent mucosal damage.

Operational Workflow & Engineering Controls

PPE is the last line of defense. According to USP <800> guidelines, handling any biologically active API must begin with robust engineering controls [2]. The workflow below outlines the required containment strategy.

Workflow A Receipt & Storage (Negative Pressure) B Weighing & Prep (C-PEC / Isolator) A->B C Synthesis & Handling (Closed System) B->C D Decontamination (Solvent Wash) C->D E Waste Disposal (Segregated API) D->E

Operational workflow for handling biologically active arylpiperazine API intermediates.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected for handling 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol serves a specific mechanistic purpose.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: The API is handled as a powder. Mechanical manipulation (scooping, weighing) generates invisible micro-aerosols. Because the propoxyethanol moiety enhances mucosal absorption, inhalation is the most critical and rapid exposure route.

  • Dermal Protection: Double-Layered Nitrile Gloves (ASTM D6978 tested).

    • Causality: Piperazine derivatives are basic organic amines that can cause severe skin sensitization[4]. The lipophilic nature of this specific compound allows it to permeate standard latex. Double-gloving provides a self-validating breach detection system: if the outer glove tears during mechanical work, the inner glove remains intact, maintaining the barrier [2].

  • Ocular Protection: Indirect-Vented Safety Goggles.

    • Causality: Standard safety glasses do not protect against airborne dust settling into the eyes. Piperazines are known to cause severe corneal irritation; indirect venting prevents aerosol ingress while mitigating fogging [1].

  • Body Protection: Polyethylene-Coated, Low-Linting Gown with Closed Cuffs.

    • Causality: Prevents API dust from embedding into woven clothing. Woven lab coats can act as a reservoir for chemical dust, leading to chronic secondary exposure outside the laboratory.

Procedural Methodologies

Trustworthy science relies on self-validating systems. The following protocols integrate safety checks directly into the operational steps.

Protocol A: Precision Weighing and Transfer (Self-Validating System)
  • Preparation & Verification: Turn on the Containment Primary Engineering Control (C-PEC) or powder weighing hood.

    • Validation Step: Visually verify the magnehelic pressure gauge reads within the acceptable negative pressure range (e.g., > 0.01 inches of water column) before opening any chemical containers [2].

  • Donning PPE: Don the coated gown, N95 respirator, goggles, and double nitrile gloves.

  • Material Staging: Place the sealed API container, an anti-static weigh boat, and a micro-spatula inside the C-PEC. Allow the airflow to stabilize for 3 minutes to clear any ambient particulates.

  • Weighing: Tare the weigh boat. Carefully open the API container. Use the spatula to transfer the required mass.

    • Causality: Slow, deliberate movements prevent the generation of turbulent air currents that aerosolize the powder, keeping the chemical within the negative pressure capture zone.

  • Sealing & Transfer: Transfer the weighed API into a sealable reaction vessel before removing it from the C-PEC. Wipe the exterior of the sealed vessel with a wipe dampened with 70% isopropanol.

    • Validation Step: Visually inspect the vessel for external dust. A tightly sealed, wiped vessel ensures zero transit exposure when moving to the synthesis fume hood.

Protocol B: Spill Management and Chemical Decontamination
  • Isolation: Immediately halt work and alert nearby personnel. If the spill occurs outside a C-PEC, evacuate the immediate area for 15 minutes to allow aerosols to settle [3].

  • Containment: Overlay the spilled powder with slightly damp absorbent pads. Use a dilute acidic solution (like 1% acetic acid) or water.

    • Causality: Piperazines are basic amines; dampening them with a slightly acidic solution forms a highly soluble, non-volatile salt, preventing further aerosolization during cleanup.

  • Collection: Carefully scoop the damp pads and spilled material into a hazardous waste bag using a disposable plastic scraper. Do not sweep or vacuum, as this will re-aerosolize the API.

  • Decontamination: Wash the surface with a laboratory detergent solution, followed by a wipe-down with 70% ethanol or isopropanol.

    • Validation Step: Perform a final wipe with a clean, dry cloth; visual and tactile inspection should reveal no chemical residue or tackiness.

Waste Disposal Plan

All materials that come into contact with 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol must be treated as hazardous API waste.

  • Segregation: Do not mix API waste with standard organic solvent waste. Place all contaminated PPE, weigh boats, and cleanup materials into a designated, rigid, puncture-resistant container lined with a hazardous waste bag [2].

  • Labeling: Clearly label the container as "Toxic Solid Waste - Biologically Active Piperazine Derivative."

  • Doffing: Remove outer gloves first and dispose of them in the API waste bin. Remove the gown, goggles, and respirator, followed by the inner gloves. Wash hands immediately with soap and water [3].

References

  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS United States Pharmacopeia (USP-NF) URL:[Link]

  • Safe Laboratory Practices & Procedures Office of Research Services - National Institutes of Health (NIH) URL:[Link]

  • Piperazine: Human Health Tier II Assessment Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.